molecular formula C6H7BO2 B13841126 Phenylboronic acid-13C6

Phenylboronic acid-13C6

Número de catálogo: B13841126
Peso molecular: 127.89 g/mol
Clave InChI: HXITXNWTGFUOAU-IDEBNGHGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid is a stable, isotopically labeled compound where six carbon atoms in the cyclohexatrienyl ring are the carbon-13 (13C) isotope. This high-purity chemical is specifically designed for use as an internal standard in quantitative mass spectrometry, particularly in the fields of forensic analysis and drug metabolism studies . Its primary research value lies in its ability to improve the accuracy and reliability of analytical data. When used as an internal standard, it co-elutes with the target analyte but is distinguished by its higher mass, thereby correcting for variations during sample preparation and instrument analysis. This makes it invaluable for method development, validation, and for ensuring data integrity in compliance with regulatory submissions for new drugs . The incorporation of the 13C6 label and the boronic acid functional group also makes it a valuable building block in synthetic chemistry, especially in metal-catalyzed coupling reactions like the Suzuki reaction, which is a powerful method for forming carbon-carbon bonds . This product is supplied with comprehensive characterization data. It is intended for research applications only and is not for diagnostic or therapeutic use.

Propiedades

Fórmula molecular

C6H7BO2

Peso molecular

127.89 g/mol

Nombre IUPAC

(1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid

InChI

InChI=1S/C6H7BO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H/i1+1,2+1,3+1,4+1,5+1,6+1

Clave InChI

HXITXNWTGFUOAU-IDEBNGHGSA-N

SMILES isomérico

B([13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1)(O)O

SMILES canónico

B(C1=CC=CC=C1)(O)O

Origen del producto

United States

Foundational & Exploratory

Phenylboronic acid-13C6 physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Phenylboronic Acid-13C6: Core Physical and Chemical Properties for Researchers and Drug Development Professionals

Phenylboronic acid-¹³C₆ is a stable, isotopically labeled form of phenylboronic acid, a versatile compound widely utilized in organic synthesis and medicinal chemistry.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development. The incorporation of six carbon-13 atoms in the phenyl ring makes it an invaluable tool for tracer studies and as an internal standard in quantitative analyses using nuclear magnetic resonance (NMR) or mass spectrometry (MS).[1]

Core Physical and Chemical Properties

Phenylboronic acid-¹³C₆ shares its fundamental chemical characteristics with its unlabeled counterpart, appearing as a white to off-white crystalline solid.[2] It is a mild Lewis acid, generally stable and easy to handle, which contributes to its broad utility in organic synthesis.[2][3] The compound is soluble in most polar organic solvents such as diethyl ether and ethanol, and has limited solubility in water.[2][3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Phenylboronic acid-¹³C₆.

PropertyValueSource(s)
Molecular Formula ¹³C₆H₇BO₂[4]
Molecular Weight 127.89 g/mol [4][5]
Appearance White to off-white powder/solid[2][3]
Melting Point 216-219 °C (decomposes)[3][6]
Solubility in Water 10 g/L (at 20 °C)[2][3]
Acidity (pKa) 8.83[3]
¹³C NMR Chemical Shifts (unlabeled) See spectral data section[6][7]

Experimental Protocols

Synthesis of Phenylboronic Acid

The synthesis of phenylboronic acid is well-established, providing a template for the preparation of its ¹³C₆ labeled analogue. The most common laboratory and industrial method involves the reaction of a phenyl Grignard reagent with a borate (B1201080) ester, followed by acidic hydrolysis.[2][8]

Protocol: Synthesis via Grignard Reaction [2][8]

  • Grignard Reagent Formation: Phenylmagnesium bromide is prepared by reacting bromobenzene-¹³C₆ with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

  • Boration: The Grignard reagent solution is then added dropwise to a cooled solution (-78 °C) of trimethyl borate in the same anhydrous solvent. This reaction forms a boronic ester intermediate.

  • Hydrolysis: The reaction mixture is allowed to warm to room temperature, and then it is quenched by the slow addition of an aqueous acid (e.g., sulfuric acid or hydrochloric acid). This hydrolysis step converts the boronic ester to phenylboronic acid-¹³C₆.

  • Purification: The product is typically extracted from the aqueous layer using an organic solvent. The combined organic extracts are then dried and concentrated. Final purification is often achieved by recrystallization from a suitable solvent system, such as toluene (B28343) or water.[9]

Analytical Characterization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An LC-MS/MS method can be employed for the sensitive and selective quantification of phenylboronic acid, which is adaptable for its ¹³C₆ isotopologue.[10]

  • Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution. A typical mobile phase consists of an aqueous component with a buffer (e.g., ammonium (B1175870) hydroxide) and an organic component like acetonitrile.[10]

  • Mass Spectrometry: Detection is performed using a tandem quadrupole mass spectrometer in electrospray ionization (ESI) negative mode. Multiple Reaction Monitoring (MRM) is used for quantification, tracking the transition from the deprotonated molecular ion [M-H]⁻ to specific product ions.[10] For Phenylboronic acid-¹³C₆, the parent ion would be monitored at m/z 128.9.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a critical tool for structural confirmation. While specific peak assignments for the ¹³C₆ labeled version are not detailed in the provided results, the shifts would be very similar to the unlabeled compound, with the key difference being the strong signals in the ¹³C spectrum due to enrichment. For unlabeled phenylboronic acid, ¹H NMR in DMSO-d6 shows signals between 7.3 and 8.0 ppm.[7][11] ¹³C NMR spectra have also been reported.[6][7]

Applications in Research and Drug Development

The utility of phenylboronic acid and its derivatives is extensive, particularly in pharmaceutical and biomedical research.[12][13]

  • Suzuki-Miyaura Cross-Coupling: Phenylboronic acid is a cornerstone reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][12] This reaction forms a carbon-carbon bond between the phenyl group of the boronic acid and an organohalide, a process fundamental to the synthesis of many complex molecules, including active pharmaceutical ingredients (APIs) like the anti-epileptic drug Perampanel.[12] The ¹³C₆ labeled version can be used to trace the fate of the phenyl group in these complex synthetic pathways.

  • Biochemical Probes and Sensors: Boronic acids reversibly bind to diols, a property exploited in the design of sensors for carbohydrates.[8][13] This has led to the development of systems for monitoring glucose levels in diabetic patients.[8] Phenylboronic acid-based polymers are also being investigated as stimuli-responsive materials for drug delivery depots and tissue engineering scaffolds.[13]

  • Enzyme Inhibition: The boron atom in boronic acids can interact with the active sites of enzymes, leading to their inhibition.[14] This has been a successful strategy in drug design, exemplified by the proteasome inhibitor bortezomib (B1684674) (Velcade), a boronic acid-containing drug used to treat multiple myeloma.[14] Phenylboronic acid serves as a foundational structure for developing new therapeutic agents with similar mechanisms.

Visualizations

The following diagrams illustrate a key chemical reaction and a typical analytical workflow involving phenylboronic acid.

Suzuki_Miyaura_Coupling PBA Phenylboronic Acid-¹³C₆ (¹³C₆H₅B(OH)₂) plus1 + PBA->plus1 RX Organohalide (R-X) RX->plus1 Catalyst Pd(0) Catalyst plus2 + Catalyst->plus2 Base Base (e.g., K₂CO₃) Base->plus2 plus1->Catalyst Product Coupled Product (¹³C₆H₅-R) plus2->Product C-C Bond Formation Analytical_Workflow Sample Phenylboronic Acid-¹³C₆ Sample Dissolution Dissolve in Solvent (e.g., Acetonitrile/Water) Sample->Dissolution LCMS LC-MS/MS Analysis Dissolution->LCMS NMR NMR Analysis (¹H, ¹³C) Dissolution->NMR Data_LCMS Quantitative Data (Concentration, Purity) LCMS->Data_LCMS Quantification Data_NMR Structural Confirmation NMR->Data_NMR Characterization

References

An In-depth Technical Guide to Phenylboronic Acid-13C6: Isotopic Purity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Phenylboronic acid-13C6. This isotopically labeled compound is a crucial reagent in various research and development applications, including as an internal standard in mass spectrometry-based quantitative analyses and in mechanistic studies of metabolic pathways. Understanding its isotopic enrichment and stability profile is paramount for ensuring data accuracy and reliability.

Isotopic Purity of this compound

The isotopic purity of this compound refers to the percentage of molecules in which all six carbon atoms of the phenyl ring are the 13C isotope. This is a critical parameter for applications requiring a distinct and known mass shift from the unlabeled analogue. Commercial suppliers typically provide a certificate of analysis detailing the isotopic enrichment.

Methods for Determining Isotopic Purity

The two primary analytical techniques for determining the isotopic purity of 13C-labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

1.1.1. Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS), such as with Orbitrap or Time-of-Flight (TOF) analyzers, is particularly well-suited for resolving isotopologues (molecules that differ only in their isotopic composition).

1.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative 13C NMR (qNMR) spectroscopy is a powerful non-destructive technique that can provide detailed information about the specific positions of the 13C labels within the molecule (isotopomer analysis). It allows for the direct measurement of 13C enrichment at each carbon position.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is typically high, ensuring its suitability for sensitive analytical applications.

ParameterMethodTypical ValueReference
Isotopic PurityMass Spectrometry / NMR≥ 99%[1][2]
Chemical PurityHPLC / GC≥ 98%[1]

Stability of this compound

The stability of this compound is a critical factor for its proper storage and handling to ensure its integrity over time. The stability of the 13C-labeled compound is expected to be comparable to its unlabeled counterpart.

Factors Affecting Stability

Several factors can influence the stability of phenylboronic acid:

  • Moisture: Phenylboronic acid is a hygroscopic solid and is susceptible to hydrolysis. It readily absorbs moisture from the atmosphere.

  • Temperature: Elevated temperatures can accelerate degradation processes. Phenylboronic acid can undergo thermal decomposition.

  • Light: While not as critical as moisture and temperature, prolonged exposure to light should be avoided.

  • pH: The stability of the C-B bond can be pH-dependent, with protodeboronation (cleavage of the C-B bond) being a potential degradation pathway under certain aqueous conditions.[3]

  • Oxidizing Agents: Strong oxidizing agents can lead to the oxidative degradation of the boronic acid group.[4]

  • Incompatible Materials: Phenylboronic acid is incompatible with strong acids and strong bases.

Degradation Pathways

The primary degradation pathways for phenylboronic acid include:

  • Dehydration to Boroxine: Phenylboronic acid can reversibly dehydrate to form a cyclic trimer anhydride (B1165640) called triphenylboroxine. This process can be driven by heat and can occur in both the solid state and in solution.

  • Oxidative Degradation: In the presence of oxidizing agents like hydrogen peroxide, the boronic acid group can be cleaved from the phenyl ring.[4]

  • Protodeboronation: This involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. The kinetics of this process can be influenced by pH and the presence of catalysts.[3][5]

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on safety data sheets and general chemical knowledge:

ParameterRecommendation
TemperatureRefrigerated (2-8 °C)
AtmosphereUnder an inert atmosphere (e.g., Argon or Nitrogen)
ContainerTightly sealed container
EnvironmentDry, well-ventilated place, protected from light and moisture

While specific quantitative stability data for this compound under various conditions is not extensively available in public literature, a shelf life of at least one year is suggested by some suppliers when stored correctly.[2] For critical applications, it is recommended to perform periodic purity checks.

Experimental Protocols

The following are detailed methodologies for the key experiments to assess the isotopic purity and stability of this compound.

Protocol for Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for determining the isotopic purity of this compound using LC-HRMS.

3.1.1. Materials and Reagents

  • This compound sample

  • Unlabeled Phenylboronic acid standard

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade water

  • LC-MS grade formic acid

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system.

3.1.2. Sample Preparation

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of working solutions by diluting the stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to concentrations ranging from 1 ng/mL to 1 µg/mL.

  • Prepare a similar set of solutions for the unlabeled phenylboronic acid standard.

3.1.3. LC-HRMS Analysis

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • HRMS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Mass Range: m/z 100-200.

    • Resolution: > 60,000 FWHM.

    • Data Acquisition: Full scan mode.

3.1.4. Data Analysis

  • Extract the ion chromatograms for the molecular ions of both the labeled ([M+H]+ or [M-H]- for 13C6-phenylboronic acid) and unlabeled phenylboronic acid.

  • Obtain the high-resolution mass spectra for the corresponding chromatographic peaks.

  • Determine the relative abundance of the different isotopologues (e.g., M, M+1, M+2, etc.) for both the labeled and unlabeled compounds.

  • Calculate the isotopic purity by correcting for the natural abundance of isotopes (e.g., 13C, 17O, 18O, 11B) in the unlabeled standard and subtracting this contribution from the labeled sample's isotopologue distribution. The isotopic purity is expressed as the percentage of the fully labeled species relative to the sum of all isotopologues.

Protocol for Isotopic Purity Determination by Quantitative 13C NMR (qNMR) Spectroscopy

This protocol describes a general method for assessing the isotopic enrichment of this compound using qNMR.

3.2.1. Materials and Reagents

  • This compound sample (5-20 mg)

  • Deuterated solvent (e.g., DMSO-d6, Methanol-d4)

  • Internal standard (optional, for concentration determination)

  • High-field NMR spectrometer (≥ 400 MHz) with a broadband probe.

3.2.2. Sample Preparation

  • Accurately weigh the this compound sample and dissolve it in a known volume of the deuterated solvent in a 5 mm NMR tube.

3.2.3. NMR Data Acquisition

  • Experiment: Acquire a quantitative 13C NMR spectrum with proton decoupling. To ensure accurate quantification, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

  • Acquisition Parameters:

    • Pulse Angle: 30-45° to ensure full relaxation between scans.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the carbon nuclei of interest.

    • Number of Scans: Sufficient to obtain a high signal-to-noise ratio for accurate integration.

3.2.4. Data Processing and Analysis

  • Process the FID using an appropriate software (e.g., TopSpin, Mnova).

  • Apply baseline and phase correction.

  • Integrate the signals corresponding to the carbon atoms of the phenyl ring.

  • The isotopic enrichment can be determined by comparing the integral of the 13C signals from the labeled compound to the integral of the natural abundance 13C signal of a known reference compound or by analyzing the satellite peaks in the 1H NMR spectrum.

Protocol for Stability Testing (Long-Term and Accelerated)

This protocol is based on ICH guidelines and can be adapted for this compound.[6]

3.3.1. Study Design

  • Long-Term Stability Study:

    • Storage Conditions: 25 °C ± 2 °C / 60% RH ± 5% RH or 5 °C ± 3 °C.

    • Testing Time Points: 0, 3, 6, 9, 12, 18, 24 months.

  • Accelerated Stability Study:

    • Storage Conditions: 40 °C ± 2 °C / 75% RH ± 5% RH.

    • Testing Time Points: 0, 1, 3, 6 months.

3.3.2. Procedure

  • Place a sufficient quantity of this compound in its intended storage container into stability chambers maintained at the specified conditions.

  • At each time point, withdraw a sample and analyze it for the following parameters:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity: Using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

    • Isotopic Purity: Re-analyze using HRMS or qNMR to check for any isotopic scrambling or degradation that might affect the isotopic distribution.

    • Water Content: By Karl Fischer titration.

3.3.3. Data Analysis

  • Plot the purity of this compound as a function of time for each storage condition.

  • Determine the degradation rate from the slope of the line.

  • Use the data from the accelerated study to predict the shelf-life at the long-term storage condition using the Arrhenius equation.

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of this compound.

Isotopic_Purity_Workflow_MS cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis prep1 Dissolve Phenylboronic acid-13C6 in Solvent prep2 Serial Dilution prep1->prep2 lc Liquid Chromatography (C18 column) prep2->lc ms High-Resolution Mass Spectrometry lc->ms extract Extract Ion Chromatograms ms->extract spectra Obtain Mass Spectra extract->spectra calc Calculate Isotopic Purity (with natural abundance correction) spectra->calc

Caption: Workflow for Isotopic Purity Determination by LC-HRMS.

Stability_Testing_Workflow cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_evaluation Data Evaluation start This compound Sample long_term Long-Term (e.g., 25°C/60% RH) start->long_term accelerated Accelerated (e.g., 40°C/75% RH) start->accelerated appearance Appearance long_term->appearance accelerated->appearance purity Purity (HPLC) appearance->purity isotopic_purity Isotopic Purity (MS/NMR) purity->isotopic_purity water Water Content (KF) isotopic_purity->water kinetics Degradation Kinetics water->kinetics shelf_life Shelf-Life Prediction kinetics->shelf_life

Caption: General Workflow for Stability Testing.

Degradation_Pathway PBA This compound C₆H₅B(OH)₂ Boroxine Triphenylboroxine-(13C6)₃ (C₆H₅BO)₃ PBA->Boroxine + Heat - H₂O Phenol Phenol-13C6 C₆H₅OH PBA->Phenol Oxidative Degradation Protodeboronation_product Benzene-13C6 C₆H₆ PBA->Protodeboronation_product Protodeboronation (+ H₂O) Boroxine->PBA + H₂O

Caption: Potential Degradation Pathways of this compound.

References

Phenylboronic Acid-13C6: A Technical Guide for Researchers in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the scientific applications of Phenylboronic acid-13C6, focusing on its core utility in quantitative research. While the broader applications of its unlabeled counterpart, phenylboronic acid, are vast, this document specifically addresses the role of the stable isotope-labeled form in providing accuracy and reliability in analytical methodologies.

Core Application: Isotope Dilution Mass Spectrometry

This compound serves as an exemplary internal standard for the quantitative analysis of phenylboronic acid and its derivatives by isotope dilution mass spectrometry (IDMS). This technique is the gold standard for high-accuracy quantitative measurements, leveraging the unique properties of stable isotope-labeled compounds.

The fundamental principle of IDMS lies in the addition of a known quantity of the isotopically labeled analyte (this compound) to a sample containing the unlabeled analyte of interest (phenylboronic acid). The labeled compound, being chemically identical to the unlabeled one, experiences the same physical and chemical processes during sample preparation, chromatography, and ionization. Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signals of the analyte and the internal standard, a highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and variations in instrument response.[1][2][3]

Key Advantages of this compound as an Internal Standard:

  • Co-elution with Analyte: Due to its identical chemical structure, this compound co-elutes with the unlabeled phenylboronic acid in chromatographic separations, ensuring that both compounds experience the same matrix effects at the same time.[2]

  • Similar Ionization Efficiency: The labeled and unlabeled compounds exhibit nearly identical ionization behavior in the mass spectrometer source.

  • Correction for Sample Loss: It accurately accounts for any loss of the analyte during sample extraction, purification, and handling.

  • Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of quantitative methods.[1]

Quantitative Data Presentation

The following tables summarize typical performance characteristics for the quantitative analysis of phenylboronic acid using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data presented are representative values based on published methodologies for boronic acid analysis.[4][5][6]

Table 1: LC-MS/MS Method Parameters for Phenylboronic Acid Quantification

ParameterValue
Chromatographic Column C18 reverse-phase (e.g., Acquity BEH C18)[5]
Mobile Phase A 10 mM Ammonium (B1175870) Acetate (B1210297) in Water[5]
Mobile Phase B Acetonitrile[4]
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI) Negative[4][6]
Acquisition Mode Multiple Reaction Monitoring (MRM)[4]

Table 2: Representative MRM Transitions for Phenylboronic Acid and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Phenylboronic Acid121.077.015-25
This compound127.083.015-25

Table 3: Expected Method Validation Performance

ParameterExpected Value
Linearity (R²) > 0.99[4]
Lower Limit of Quantification (LLOQ) 2 - 10 pg/mL[4]
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%[5]

Experimental Protocols

Protocol for Quantitative Analysis of Phenylboronic Acid in a Biological Matrix using this compound Internal Standard

This protocol outlines a general procedure for the quantification of phenylboronic acid in a biological matrix such as plasma.

Materials:

  • Phenylboronic acid analytical standard

  • This compound internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Acetate

  • Formic Acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (optional)

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of phenylboronic acid in acetonitrile.

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Perform serial dilutions of the phenylboronic acid stock solution in a blank biological matrix to prepare calibration standards at a range of concentrations (e.g., 10 pg/mL to 1000 ng/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To 100 µL of each calibration standard, QC sample, and unknown sample in a microcentrifuge tube, add 10 µL of a working solution of this compound (concentration to be optimized based on the expected analyte concentration).

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex the tubes for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]

    • Transfer the supernatant to a clean tube.

    • If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Separate the analytes using a C18 column with a gradient elution of ammonium acetate in water and acetonitrile.

    • Detect the analytes using ESI in negative mode with MRM.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the quantitative analysis of phenylboronic acid using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample add_is Spike with This compound sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract_supernatant Supernatant Extraction centrifuge->extract_supernatant lcms LC-MS/MS Analysis extract_supernatant->lcms peak_integration Peak Integration (Analyte & IS) lcms->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc calibration Calibration Curve Construction ratio_calc->calibration quantification Quantification of Unknowns calibration->quantification

Quantitative analysis workflow using a stable isotope-labeled internal standard.

This compound as a Metabolic Tracer: Current Landscape

While this compound is a powerful tool for quantitative analysis, its use as a metabolic tracer to probe cellular pathways is not well-documented in the scientific literature. Metabolic tracer studies typically employ 13C-labeled substrates, such as glucose or amino acids, that are central to cellular metabolism.[8][9][10] The metabolic fate of these tracers is then monitored to elucidate the activity of pathways like glycolysis, the TCA cycle, and the pentose (B10789219) phosphate (B84403) pathway.

The current body of research has not demonstrated the significant incorporation of phenylboronic acid into metabolic pathways in a way that would make this compound a suitable tracer for metabolic flux analysis. The primary interaction of phenylboronic acid with biological systems appears to be its reversible binding to diols, which is exploited for applications like glucose sensing and drug delivery of the unlabeled form.[11][12]

Therefore, while the potential for this compound to be used in tracer studies exists, there is currently a lack of established protocols and demonstrated applications in this area. Future research may explore the metabolic fate of phenylboronic acid and the potential for its isotopically labeled counterpart to be used as a probe for specific biological processes.

Conclusion

This compound is an indispensable tool for researchers requiring high-accuracy quantification of phenylboronic acid and its derivatives. Its application as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for overcoming the challenges of complex sample matrices and analytical variability. While its role as a metabolic tracer is not yet established, its utility in quantitative analysis is a cornerstone of modern analytical chemistry in drug development and other scientific disciplines.

References

An In-depth Technical Guide to the Synthesis and Characterization of Phenylboronic acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic pathway and characterization of Phenylboronic acid-13C6, a stable isotope-labeled compound valuable for a range of research applications, including as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthetic Pathway

The synthesis of this compound is typically achieved through a Grignard reaction, a well-established method for forming carbon-carbon bonds.[2][3][4][5][6][7][8][9] The general strategy involves the formation of a 13C6-labeled phenylmagnesium bromide Grignard reagent, which then acts as a nucleophile to attack a trialkyl borate (B1201080). The resulting boronic ester is subsequently hydrolyzed to yield the final this compound. The starting material for this synthesis is Bromobenzene-13C6.

The overall synthetic transformation can be depicted as follows:

Synthetic Pathway of this compound Bromobenzene-13C6 Bromobenzene-13C6 Phenylmagnesium bromide-13C6 Phenylmagnesium bromide-13C6 Bromobenzene-13C6->Phenylmagnesium bromide-13C6 1. Mg, Anhydrous Ether Boronic ester-13C6 intermediate Boronic ester-13C6 intermediate Phenylmagnesium bromide-13C6->Boronic ester-13C6 intermediate 2. Trialkyl borate Trialkyl borate Trialkyl borate This compound This compound Boronic ester-13C6 intermediate->this compound 3. Acidic Hydrolysis

A diagram illustrating the synthetic pathway of this compound.

Experimental Protocols

This protocol details the synthesis of this compound from Bromobenzene-13C6 via a Grignard reaction.

Materials:

  • Bromobenzene-13C6

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Trimethyl borate or Triisopropyl borate

  • Hydrochloric acid (HCl), 1 M

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for extraction and filtration

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be thoroughly dried in an oven and assembled while hot under an inert atmosphere to exclude moisture.

    • Place magnesium turnings (1.2 equivalents) in the three-necked flask. Add a single crystal of iodine to activate the magnesium surface.

    • Add a small amount of anhydrous ether or THF to cover the magnesium.

    • Dissolve Bromobenzene-13C6 (1 equivalent) in anhydrous ether or THF in the dropping funnel.

    • Add a small portion of the Bromobenzene-13C6 solution to the magnesium. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming may be required to start the reaction.

    • Once initiated, add the remaining Bromobenzene-13C6 solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with Trialkyl Borate:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone (B3395972) bath.

    • In a separate flask, dissolve the trialkyl borate (1.5 equivalents) in anhydrous ether or THF.

    • Add the trialkyl borate solution dropwise to the cold Grignard reagent solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of acetone and hexanes, to yield the pure this compound as a white crystalline solid.

The following are detailed protocols for the characterization of the synthesized this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

    • Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

    • Data Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Expected Spectrum: The ¹H NMR spectrum is expected to show signals in the aromatic region (approximately 7.3-8.0 ppm) corresponding to the phenyl protons. The integration of these signals should correspond to 5 protons. The B(OH)2 protons may appear as a broad singlet.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.

    • Instrumentation: Use a spectrometer equipped with a carbon probe.

    • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the presence of ¹³C at all six positions of the phenyl ring, strong signals are expected.

    • Expected Spectrum: The spectrum will show characteristic signals for the carbon atoms of the phenyl ring. The carbon attached to the boron atom will be observed, and the other aromatic carbons will also be visible.

2.2.2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Instrumentation: Utilize an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

  • Expected Data: The molecular ion peak ([M+H]⁺ or [M-H]⁻) should be observed at the expected m/z value for C6H7BO2 with six ¹³C atoms. Fragmentation patterns may include the loss of water or hydroxyl groups.

2.2.3. High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a standard solution of the sample in the mobile phase at a known concentration.

  • Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column and a UV detector.

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.[10][11]

  • Data Acquisition: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Determine the retention time and calculate the purity of the sample based on the peak area.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.

Table 1: Synthetic Data

ParameterExpected Value
Starting MaterialBromobenzene-13C6
ProductThis compound
Theoretical YieldDependent on scale
Actual Yield70-85%
AppearanceWhite to off-white crystalline powder
Melting Point216-219 °C

Table 2: NMR Spectroscopic Data

NucleusSolventChemical Shift (δ, ppm)MultiplicityAssignment
¹HDMSO-d6~7.99dortho-H
~7.39tmeta-H
~7.33tpara-H
Broad sB(OH)₂
¹³CDMSO-d6~134sC-B
~131sortho-C
~128smeta-C
~127spara-C

Note: ¹H NMR chemical shifts are based on data for unlabeled phenylboronic acid and may vary slightly.[12] ¹³C NMR shifts are predicted based on the structure.

Table 3: Mass Spectrometric Data

Ionization ModeIonCalculated m/zObserved m/z
ESI+[M+H]⁺129.07Expected to be close to calculated
ESI-[M-H]⁻127.06Expected to be close to calculated
EI[M]⁺128.06May be observed
[M-H₂O]⁺110.05Common fragment

Note: Calculated m/z is for [¹³C₆H₇¹¹BO₂].

Table 4: HPLC Purity Data

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% to 95% B over 15 min
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Expected Retention TimeDependent on exact conditions
Expected Purity>98%

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound.

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Bromobenzene-13C6 Grignard Formation Grignard Reagent Formation Start->Grignard Formation Borate Reaction Reaction with Trialkyl Borate Grignard Formation->Borate Reaction Hydrolysis Hydrolysis Borate Reaction->Hydrolysis Purification Recrystallization Hydrolysis->Purification Final Product This compound Purification->Final Product NMR NMR Spectroscopy (1H, 13C) Final Product->NMR MS Mass Spectrometry Final Product->MS HPLC HPLC Analysis Final Product->HPLC

A flowchart of the experimental workflow.

References

Phenylboronic Acid-13C6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the properties, synthesis, and applications of Phenylboronic acid-13C6.

This technical guide provides comprehensive information on this compound, a stable isotope-labeled compound increasingly utilized in advanced research and drug development. This document details its chemical properties, provides an overview of relevant experimental applications, and includes conceptual diagrams to illustrate key workflows and biological interactions.

Core Compound Data

Quantitative data for this compound is summarized in the table below. The provided CAS number is an alternate designation, as a specific CAS number for the 13C6-labeled variant is not individually assigned. The unlabeled compound's CAS number is 98-80-6.

PropertyValueSource
Chemical Name This compoundInternal
Alternate CAS Number 98-80-6[1][2]
Molecular Formula ¹³C₆H₇BO₂[3]
Molecular Weight 127.89 g/mol [1][2][3]

Applications in Research and Drug Development

This compound serves as a valuable tool in various scientific disciplines, primarily due to the incorporation of the stable heavy isotope of carbon.

Use as a Tracer and Internal Standard: The key application of this compound is as a tracer and an internal standard for quantitative analysis.[2] The mass difference introduced by the ¹³C isotopes allows for its precise detection and quantification alongside its unlabeled counterpart in techniques such as mass spectrometry (GC-MS or LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This is crucial during drug development for pharmacokinetic and metabolic profiling studies.

Drug Delivery and Targeting: Phenylboronic acid and its derivatives are being explored for their potential in targeted drug delivery. They exhibit an affinity for sialic acid residues that are often overexpressed on the surface of cancer cells.[3][4][5] This interaction provides a mechanism for the selective targeting of therapeutic agents to tumor sites.[6][7] Furthermore, the pH-responsive nature of the boronate ester bond formed with diols is being leveraged for controlled drug release in the acidic tumor microenvironment.[7][8]

Enzyme Inhibition: Derivatives of phenylboronic acid have shown potential as inhibitors of various enzymes, including β-lactamases and proteasomes, making them attractive candidates for the development of new therapeutic agents.[3][9] The well-known proteasome inhibitor bortezomib, used in cancer therapy, contains a boronic acid functional group.[9]

Glycoprotein (B1211001) and Carbohydrate Interaction: Phenylboronic acids are known to form reversible covalent bonds with cis-diols, a structural motif present in saccharides and glycoproteins.[10][11] This property is widely exploited for the selective capture, enrichment, and analysis of glycated proteins and glycoproteins from complex biological samples.[10][12][13]

Experimental Methodologies and Protocols

General Synthesis of Phenylboronic Acids

A common and efficient method for the synthesis of phenylboronic acid involves the reaction of a phenyl Grignard reagent with a borate (B1201080) ester, followed by acidic hydrolysis.[11][14][15]

Reaction Scheme:

  • Grignard Reagent Formation: Phenylmagnesium bromide is prepared from bromobenzene (B47551) and magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF). For the synthesis of this compound, ¹³C₆-bromobenzene would be used as the starting material.

  • Reaction with Borate Ester: The Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate, at low temperatures.[14][15]

  • Hydrolysis: The resulting boronic ester is hydrolyzed under acidic conditions to yield phenylboronic acid.[14][15]

Glycoprotein Enrichment Using Phenylboronic Acid Affinity Chromatography

This protocol outlines a general workflow for the enrichment of glycoproteins from a complex protein mixture using a phenylboronic acid-functionalized stationary phase.

Methodology:

  • Sample Preparation: A protein mixture (e.g., cell lysate, plasma) is prepared in a binding buffer with a slightly alkaline pH to facilitate the formation of boronate esters.

  • Affinity Chromatography: The prepared sample is loaded onto a column packed with a resin functionalized with phenylboronic acid. Glycoproteins containing cis-diol moieties will bind to the resin.

  • Washing: The column is washed with the binding buffer to remove non-specifically bound proteins.

  • Elution: The bound glycoproteins are eluted from the column using a buffer with an acidic pH or a buffer containing a competing diol (e.g., sorbitol) to disrupt the boronate ester linkage.

  • Downstream Analysis: The enriched glycoprotein fraction can then be analyzed by techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by phenylboronic acid and a typical experimental workflow.

G cluster_0 Rho GTPase Signaling RhoA RhoA ROCK ROCK RhoA->ROCK Rac1 Rac1 CellMigration Cell Migration Rac1->CellMigration Cdc42 Cdc42 Cdc42->CellMigration ROCK->CellMigration PBA Phenylboronic Acid PBA->RhoA inhibits PBA->Rac1 inhibits PBA->Cdc42 inhibits G cluster_1 Glycoprotein Enrichment Workflow Sample Protein Sample (e.g., Cell Lysate) Binding Bind to PBA Column (Alkaline pH) Sample->Binding Wash Wash (Remove Unbound Proteins) Binding->Wash Elution Elute (Acidic pH or Sorbitol) Wash->Elution Enriched Enriched Glycoproteins Elution->Enriched Analysis Downstream Analysis (e.g., Mass Spectrometry) Enriched->Analysis

References

An In-depth Technical Guide to the Solubility of Phenylboronic Acid-13C6 in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of Phenylboronic acid-13C6 in a selection of common organic solvents. The data presented is based on studies of the unlabeled analogue, phenylboronic acid, as the isotopic labeling with 13C is not expected to significantly alter its solubility characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Quantitative Solubility Data

The solubility of phenylboronic acid is a critical parameter for its use in various chemical reactions and applications. The following table summarizes the available quantitative solubility data in several common organic solvents. Phenylboronic acid generally exhibits high solubility in polar organic solvents such as ethers and ketones, moderate solubility in chloroform, and poor solubility in nonpolar hydrocarbon solvents.[1][2]

SolventTemperature (K)Mole Fraction (x)Reference
Chloroform293.150.045[3]
303.150.075[3]
313.150.120[3]
323.150.185[3]
3-Pentanone293.150.135[3]
303.150.190[3]
313.150.260[3]
323.150.350[3]
Acetone293.150.150[3]
303.150.210[3]
313.150.285[3]
Dipropyl ether-High solubility[1][4]
Methylcyclohexane-Very low solubility[1][4]
Diethyl ether-Soluble[5]
Ethanol-Soluble[5]
Methanol-Easily soluble[6]
Hexanes-Poorly soluble[5]
Carbon tetrachloride-Poorly soluble[5]
Benzene-Insoluble[6]

Note: The data for Chloroform, 3-Pentanone, and Acetone are for isobutoxyphenylboronic acid isomers, which serve as structural analogs to provide a solubility framework.[3] The qualitative data for other solvents is for phenylboronic acid.

Experimental Protocol for Solubility Determination

A widely accepted and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[1][3] This method involves monitoring the temperature at which a solid-liquid mixture of known composition becomes a single homogeneous liquid phase upon controlled heating.

Apparatus:

  • Jacketed glass vessel for precise temperature control.[3]

  • Heating/cooling circulator.[3]

  • Calibrated temperature probe.[3]

  • Magnetic stirrer and stir bar.[3]

  • Luminance probe or a light source and detector to monitor turbidity.[1][3]

  • Analytical balance for accurate measurements.[3]

Procedure:

  • Sample Preparation: A biphasic sample is prepared by accurately weighing the boronic acid and the chosen organic solvent into the jacketed glass vessel.[3] The composition of the mixture is known with a high degree of precision.[3]

  • Heating and Stirring: The mixture is subjected to vigorous stirring and is heated at a slow, constant rate, for instance, 0.3 K per hour.[3]

  • Turbidity Measurement: The intensity of a light beam passing through the sample is continuously monitored.[3] As the solid dissolves with the increase in temperature, the turbidity of the mixture decreases, leading to an increase in light transmission.[3]

  • Equilibrium Determination: The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.[3]

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow of the dynamic method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_exp Experimental Process cluster_analysis Data Analysis cluster_result Result prep1 Accurately weigh this compound prep2 Accurately weigh organic solvent prep3 Combine in jacketed glass vessel prep2->prep3 exp1 Vigorous stirring prep3->exp1 exp2 Slow, constant heating (e.g., 0.3 K/h) exp1->exp2 exp3 Continuous turbidity monitoring exp2->exp3 analysis1 Detect disappearance of turbidity exp3->analysis1 analysis2 Record equilibrium temperature analysis1->analysis2 result1 Solubility data point (Composition vs. Temperature) analysis2->result1

Caption: Workflow of the dynamic method for solubility determination.

References

A Technical Guide to the Thermal Stability and Degradation Profile of Phenylboronic Acid-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and degradation profile of Phenylboronic acid-¹³C₆. While specific data for the ¹³C-labeled variant is not extensively available in public literature, the thermal and chemical behaviors are expected to be nearly identical to those of unlabeled Phenylboronic Acid. This document synthesizes available data on Phenylboronic Acid to provide a robust framework for handling, storage, and application of its isotopically labeled counterpart.

Introduction to Phenylboronic Acid-¹³C₆

Phenylboronic acid-¹³C₆ is a stable, isotopically labeled derivative of Phenylboronic acid, a compound widely utilized in organic synthesis, materials science, and medicinal chemistry.[1][2] Its applications include Suzuki-Miyaura cross-coupling reactions, carbohydrate sensing, and as a building block for novel therapeutic agents.[2][3] Understanding the thermal stability and degradation pathways of this compound is critical for ensuring its efficacy, purity, and safety in research and drug development.

Key Properties:

PropertyValueReference
Chemical Formula¹³C₆H₇BO₂[4]
Molecular Weight127.89 g/mol [5]
AppearanceWhite to yellow powder[2]
Melting Point216-219 °C (decomposes)[2][6]
SolubilitySoluble in polar organic solvents like diethyl ether and ethanol; poorly soluble in hexanes and carbon tetrachloride.[2]

Degradation Profile

Phenylboronic acids are susceptible to several degradation pathways, primarily protodeboronation and oxidation. These processes can be influenced by factors such as pH, temperature, presence of catalysts, and exposure to air and moisture.[7][8]

Protodeboronation

Protodeboronation is a key degradation pathway where the C-B bond is cleaved, resulting in the formation of benzene (B151609) and boric acid.[9] This reaction is often facilitated by aqueous conditions and can be influenced by pH.[9]

Protodeboronation_Pathway PBA Phenylboronic Acid-¹³C₆ Benzene Benzene-¹³C₆ PBA->Benzene + H₂O BoricAcid B(OH)₃ H2O H₂O

Caption: Protodeboronation of Phenylboronic Acid-¹³C₆.

Oxidation

Oxidative degradation of phenylboronic acids can occur in the presence of reactive oxygen species, leading to the formation of phenol.[10][11] This pathway is a significant concern for the metabolic stability of boronic acid-containing drugs.[10]

Oxidation_Pathway PBA Phenylboronic Acid-¹³C₆ Phenol Phenol-¹³C₆ PBA->Phenol + [O] BoricAcid B(OH)₃ ROS [O]

Caption: Oxidative degradation of Phenylboronic Acid-¹³C₆.

Thermal Dehydration (Boroxine Formation)

Upon heating, phenylboronic acid undergoes dehydration to form its trimeric anhydride, triphenylboroxine.[2][12] This is a reversible reaction.[2]

Dehydration_Pathway PBA 3 x Phenylboronic Acid-¹³C₆ Boroxine Triphenylboroxine-¹³C₁₈ PBA->Boroxine Δ (-3 H₂O) Water 3 x H₂O Heat Δ

Caption: Thermal dehydration to form Triphenylboroxine.

Thermal Stability Analysis

The thermal stability of Phenylboronic acid has been investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Summary of Thermal Analysis Data
Analysis TechniqueObservationTemperature (°C)Reference
DSC Onset of melting/decomposition~216[12]
DSC Peak of melting/decomposition216 - 219[2][6]
TGA Onset of decomposition~127 (for a related boronic acid compound)[13]

Note: The TGA data is for a related boronic acid derivative and may not be directly representative of Phenylboronic acid. However, it provides an indication of the temperature range at which decomposition may begin.

Handling and Storage Recommendations

To minimize degradation, Phenylboronic acid-¹³C₆ should be handled and stored with care:

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14][15] Recommended storage temperatures can be as low as -20°C to -80°C for long-term stability.[3][6] The compound is hygroscopic.[6][14]

  • Handling: Avoid contact with skin and eyes.[14] Use in a well-ventilated area and avoid the formation of dust and aerosols.[14][15]

Experimental Protocols

Detailed methodologies for key experiments to assess the thermal stability of Phenylboronic acid-¹³C₆ are outlined below.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.

Methodology:

  • Place a small, accurately weighed sample (typically 5-10 mg) of Phenylboronic acid-¹³C₆ into a TGA sample pan.

  • Place the pan into the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Continuously monitor the sample's mass as the temperature increases.

  • The resulting TGA curve plots mass percentage against temperature, revealing the onset of decomposition and subsequent degradation steps.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_output Data Output weigh Weigh Sample (5-10 mg) pan Place in TGA Pan weigh->pan load Load into TGA Furnace pan->load heat Heat at Constant Rate (e.g., 10 °C/min) under N₂ or Air load->heat record Record Mass vs. Temperature heat->record curve Generate TGA Curve (Mass % vs. Temperature) record->curve analyze Determine Decomposition Temperatures curve->analyze

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, and to observe any other thermal transitions such as decomposition.[16][17]

Methodology:

  • Accurately weigh a small amount of Phenylboronic acid-¹³C₆ (typically 2-5 mg) into a DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample and reference pans at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

  • The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The resulting DSC thermogram plots heat flow against temperature, showing endothermic peaks for melting and potentially exothermic peaks for decomposition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_output Data Output weigh Weigh Sample (2-5 mg) pan Seal in DSC Pan weigh->pan load Load Sample and Reference Pans pan->load heat Heat at Constant Rate (e.g., 10 °C/min) load->heat record Record Heat Flow vs. Temperature heat->record thermogram Generate DSC Thermogram record->thermogram analyze Determine Melting Point & Enthalpy thermogram->analyze

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

Phenylboronic acid-¹³C₆ is a valuable research tool whose stability is paramount for reliable experimental outcomes. The primary degradation pathways are protodeboronation, oxidation, and thermal dehydration. Thermal analysis indicates a decomposition temperature around 216-219 °C. Adherence to proper storage and handling protocols is essential to mitigate degradation and ensure the integrity of the compound. The experimental protocols provided herein offer a standardized approach for the thermal characterization of Phenylboronic acid-¹³C₆ and related compounds.

References

Methodological & Application

Application Note: High-Sensitivity Quantification of Catecholamines in Human Plasma using a 13C-Labeled Phenylboronic Acid Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of endogenous catecholamines (epinephrine, norepinephrine, and dopamine) in human plasma. The method utilizes Phenylboronic acid-13C6 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation. This approach involves a simple derivatization and solid-phase extraction (SPE) procedure, providing a reliable workflow for clinical research and drug development applications.

Introduction

Catecholamines are a class of neurotransmitters and hormones crucial in various physiological processes. Accurate measurement of their levels in biological matrices is essential for diagnosing and monitoring various pathological conditions. Phenylboronic acids are known to react with the cis-diol groups present in catecholamines, forming stable cyclic esters. This derivatization improves chromatographic retention and ionization efficiency in LC-MS analysis. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it closely mimics the analyte's behavior throughout the analytical process, thereby minimizing experimental errors.[1] This application note provides a detailed protocol for the sensitive and accurate quantification of catecholamines in human plasma using this advanced analytical strategy.

Experimental

Materials and Reagents
  • Analytes: Epinephrine, Norepinephrine, Dopamine

  • Internal Standard: this compound

  • Reagents: Phenylboronic acid, Formic acid, Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Ammonium hydroxide, and Solid-Phase Extraction (SPE) cartridges.

Sample Preparation

A simple and efficient sample preparation protocol was developed for the extraction of catecholamines from plasma.

  • Plasma Pretreatment: To 500 µL of human plasma, add 50 µL of the this compound internal standard working solution (100 ng/mL in methanol).

  • Derivatization: Add 50 µL of 100 mM phenylboronic acid in methanol and vortex for 1 minute. Incubate at 50°C for 15 minutes to allow for derivatization of the endogenous catecholamines.

  • Protein Precipitation: Add 1 mL of ice-cold acetonitrile, vortex for 2 minutes, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the derivatized catecholamines and the internal standard with 1 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

LC-MS/MS Method

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: LC-MS/MS Parameters

ParameterValue
LC Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2.9 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2

Table 2: MRM Transitions for Derivatized Catecholamines and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Epinephrine-PBA268.1164.115
Norepinephrine-PBA254.1150.115
Dopamine-PBA238.1134.120
This compound-IS129.177.125

Results and Discussion

The developed method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL for all three catecholamines, with correlation coefficients (R²) greater than 0.99. The use of this compound as an internal standard provided effective correction for matrix effects, resulting in high accuracy and precision.

Table 3: Method Validation Summary

AnalyteLLOQ (ng/mL)Accuracy (%)Precision (%RSD)
Epinephrine0.195.2 - 103.5< 5
Norepinephrine0.196.8 - 104.1< 5
Dopamine0.194.5 - 102.8< 6

Workflow and Signaling Pathway Diagrams

G Figure 1: Experimental Workflow for Catecholamine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma add_is Add this compound IS plasma->add_is derivatize Derivatize with Phenylboronic Acid add_is->derivatize precipitate Protein Precipitation derivatize->precipitate spe Solid-Phase Extraction (SPE) precipitate->spe dry_reconstitute Dry Down & Reconstitute spe->dry_reconstitute lcms LC-MS/MS Analysis dry_reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification using IS data->quant report Reporting quant->report

Figure 1: Experimental Workflow for Catecholamine Quantification

G Figure 2: Derivatization of Catecholamines with Phenylboronic Acid catecholamine {Catecholamine |  R-C6H3(OH)2} derivative {Cyclic Boronate Ester |  R-C6H3(O2BC6H5)} catecholamine->derivative Reaction with cis-diol pba {Phenylboronic Acid |  C6H5B(OH)2} pba->derivative

Figure 2: Derivatization of Catecholamines with Phenylboronic Acid

Conclusion

This application note details a sensitive and reliable LC-MS/MS method for the quantification of catecholamines in human plasma. The use of this compound as a stable isotope-labeled internal standard, combined with an optimized sample preparation protocol, ensures high accuracy and precision. This method is suitable for high-throughput analysis in clinical and research settings, providing a valuable tool for studies involving catecholamine metabolism.

References

Application Notes and Protocols for Suzuki Coupling Reaction with Phenylboronic acid-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing Phenylboronic acid-¹³C₆. This isotopically labeled reagent is a valuable tool in drug discovery and development, particularly in mechanistic studies, quantitative analysis via mass spectrometry, and as a tracer in metabolic profiling.[1] The following protocol is a representative procedure and may require optimization for specific substrates and scales.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, Phenylboronic acid-¹³C₆) and an organohalide or triflate.[2][3] The reaction forms a new carbon-carbon bond, yielding a ¹³C₆-labeled biaryl product. The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to afford the final product and regenerate the catalyst.[4][5] A base is required to activate the boronic acid for transmetalation.[4]

Experimental Protocol

This protocol describes the synthesis of ¹³C₆-biphenyl from Phenylboronic acid-¹³C₆ and an aryl halide.

Materials:

  • Phenylboronic acid-¹³C₆

  • Aryl halide (e.g., Iodobenzene, Bromobenzene)

  • Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand (e.g., Triphenylphosphine [PPh₃])

  • Base: e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Potassium phosphate (B84403) (K₃PO₄)

  • Solvent: e.g., Toluene, 1,4-Dioxane, Dimethoxyethane (DME), or a mixture with water

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Argon or Nitrogen gas

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Argon or Nitrogen line)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), Phenylboronic acid-¹³C₆ (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of Toluene and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure ¹³C₆-labeled biphenyl (B1667301) product.[6][7]

Data Presentation

The following table summarizes representative quantitative data for Suzuki coupling reactions with phenylboronic acid and various aryl halides under different conditions. While specific data for Phenylboronic acid-¹³C₆ is limited, these examples provide expected yields and reaction parameters.

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzenePd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O80295[3]
BromobenzenePd(OAc)₂ (2) / PPh₃ (8)K₂CO₃Toluene/Ethanol/H₂O801892[7]
4-BromoacetophenonePd/Ni-MOFK₂CO₃Ethanol60698[8]
1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90[1]
4-IodoanisolePd(OAc)₂ (0.2)K₂CO₃Acetone/H₂OReflux196[9]

Mandatory Visualizations

Diagram 1: Experimental Workflow for Suzuki Coupling

G Experimental Workflow for Suzuki Coupling A Reaction Setup (Aryl Halide, Phenylboronic acid-¹³C₆, Catalyst, Base) B Add Degassed Solvent A->B C Heat and Stir (80-100 °C) B->C D Reaction Monitoring (TLC) C->D E Work-up (Extraction and Washing) D->E F Purification (Column Chromatography) E->F G ¹³C₆-Biphenyl Product F->G

Caption: Workflow for the synthesis of ¹³C₆-biphenyl via Suzuki coupling.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

G Catalytic Cycle of Suzuki-Miyaura Coupling A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (R-X) A->B + R-X C R-Pd(II)L₂-X B->C D Transmetalation (Ar-¹³C₆-B(OH)₂ / Base) C->D + Ar-¹³C₆-B(OH)₂ + Base E R-Pd(II)L₂-Ar-¹³C₆ D->E F Reductive Elimination E->F F->A G R-Ar-¹³C₆ (Product) F->G

Caption: The key steps in the Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols for Quantitative NMR (qNMR) Spectroscopy with Phenylboronic acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that provides precise and accurate quantification of substances without the need for identical reference standards. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal. By comparing the integral of a specific resonance from an analyte to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined.[1] This technique is increasingly vital in drug development for purity assessment, potency determination of active pharmaceutical ingredients (APIs), and quantification of impurities.[2][3]

Phenylboronic acid-13C6 is an ideal internal standard for ¹³C qNMR. The uniform 13C labeling of the phenyl ring provides a distinct set of signals in a region of the ¹³C NMR spectrum that is often free from the resonances of many analytes. Its high purity, chemical stability, and solubility in common deuterated solvents make it a reliable choice for accurate quantitative analysis. The use of a ¹³C-labeled standard is particularly advantageous in the analysis of complex molecules where ¹H NMR spectra may suffer from significant signal overlap.[4]

Principle of Quantitative ¹³C NMR

The foundation of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei generating that signal. For quantitative ¹³C NMR, specific experimental parameters must be optimized to ensure a uniform and linear response for all carbon signals. Key considerations include:

  • Longitudinal Relaxation (T1): A sufficient relaxation delay (D1) must be applied between scans to allow all ¹³C nuclei to return to equilibrium. A delay of at least 5-7 times the longest T1 value is recommended.[5][6]

  • Nuclear Overhauser Effect (NOE): The NOE can cause a non-uniform enhancement of proton-attached carbon signals. To suppress the NOE, inverse-gated proton decoupling is employed, where the proton decoupler is only switched on during data acquisition.[5]

  • Signal-to-Noise Ratio (S/N): A high S/N is crucial for accurate integration. A ratio of at least 150:1 is generally recommended.

Key Advantages of qNMR with this compound

  • Primary Analytical Method: qNMR is recognized as a primary ratio method of measurement, enabling direct quantification without the need for an analyte-specific reference standard.[2]

  • High Accuracy and Precision: With proper experimental setup, qNMR provides highly accurate and reproducible quantitative results.

  • Versatility: This method is applicable to a wide range of organic molecules, including APIs, intermediates, and impurities.[7]

  • Reduced Signal Overlap: The broad chemical shift range of ¹³C NMR minimizes the issue of signal overlap commonly encountered in ¹H NMR, which is particularly beneficial for complex molecules.[4]

  • Non-destructive: NMR is a non-destructive technique, allowing for the recovery of the sample after analysis.

Experimental Protocols

Protocol 1: Purity Determination of an Active Pharmaceutical Ingredient (API)

This protocol describes the determination of the purity of a solid API using this compound as the internal standard.

Materials and Equipment:

  • Analyte (API)

  • Internal Standard (IS): this compound (known purity, e.g., >99.5%)

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) or another suitable solvent in which both the analyte and IS are fully soluble.

  • Analytical Balance (readable to at least 0.01 mg)

  • Vials and Caps

  • High-precision 5 mm NMR tubes

  • NMR Spectrometer (≥400 MHz) equipped with a cryoprobe is recommended for enhanced sensitivity.[8]

Sample Preparation:

  • Accurately weigh approximately 20-30 mg of this compound into a clean, dry vial and record the exact weight.

  • Accurately weigh an appropriate amount of the analyte into the same vial to achieve a molar ratio between the analyte and the internal standard of approximately 1:1. Record the exact weight.

  • Add approximately 0.7 mL of the deuterated solvent to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a clean, dry NMR tube.

NMR Data Acquisition (Illustrative Parameters for a 500 MHz Spectrometer):

ParameterValueRationale
Pulse Programzgig (inverse-gated decoupling)Suppresses the Nuclear Overhauser Effect (NOE).
Relaxation Delay (D1)30-60 sEnsures complete relaxation of all ¹³C nuclei (should be ≥ 5x T1 of the slowest relaxing carbon).[6]
Acquisition Time (AQ)1-2 sProvides adequate digital resolution.
Number of Scans (NS)128 or higherTo achieve a sufficient signal-to-noise ratio (S/N > 150:1).
Pulse Angle90°Maximizes signal intensity per scan.
Temperature298 KStable temperature ensures consistent chemical shifts and relaxation times.

Data Processing and Analysis:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction across the entire spectrum.

  • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the phenyl region of this compound. The integration range should be consistent for both peaks.

  • Calculate the purity of the analyte using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of carbon nuclei for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

Data Presentation

Table 1: Hypothetical Quantitative Data for Purity Determination of an API

ParameterAnalyte (API)Internal Standard (this compound)
Mass (m)25.12 mg22.54 mg
Molecular Weight (MW)345.4 g/mol 128.0 g/mol
Integrated SignalAromatic CHPhenyl C1-C6
Number of Carbons (N)16
Integral Value (I)1.005.85
Purity of IS-99.8%
Calculated Purity of Analyte 98.9% -

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh this compound weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 13C NMR Spectrum (Inverse-gated Decoupling) transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate purity_calc Calculate Analyte Purity integrate->purity_calc Purity_Calculation_Logic I_analyte Integral (Analyte) Ratio_I_N Ratio of (Integral / No. of Carbons) I_analyte->Ratio_I_N N_analyte Number of Carbons (Analyte) N_analyte->Ratio_I_N MW_analyte Molecular Weight (Analyte) Ratio_MW_m Ratio of (MW / Mass) MW_analyte->Ratio_MW_m m_analyte Mass (Analyte) m_analyte->Ratio_MW_m I_IS Integral (IS) I_IS->Ratio_I_N N_IS Number of Carbons (IS) N_IS->Ratio_I_N MW_IS Molecular Weight (IS) MW_IS->Ratio_MW_m m_IS Mass (IS) m_IS->Ratio_MW_m P_IS Purity (IS) Purity_Analyte Purity of Analyte P_IS->Purity_Analyte Ratio_I_N->Purity_Analyte Ratio_MW_m->Purity_Analyte

References

Phenylboronic Acid-13C6: Advanced Applications in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical tool for understanding the intricate network of biochemical reactions within a cell. By tracing the flow of atoms from isotopic-labeled substrates through metabolic pathways, researchers can quantify the rates (fluxes) of these reactions. While traditionally reliant on 13C-labeled primary carbon sources like glucose, innovative approaches are emerging to enhance the specificity and sensitivity of MFA. Phenylboronic acid-13C6 (PBA-13C6) represents a novel chemical tool for MFA, not as a primary metabolic substrate, but as a highly specific derivatization and enrichment agent for a key class of metabolites: those containing cis-diol functionalities.

Phenylboronic acid is well-documented for its ability to form reversible covalent bonds with compounds containing cis-diol groups. This includes a wide range of biologically significant molecules such as saccharides (e.g., glucose, fructose), ribonucleosides (e.g., adenosine, guanosine), and catecholamines.[1][2][3] By using the 13C6 isotopically labeled form of phenylboronic acid, we can introduce a known mass tag to these specific metabolites. This application provides a unique method for targeted metabolic flux analysis, enabling researchers to selectively quantify the flux through pathways producing these cis-diol-containing compounds with high precision.

This document provides detailed application notes and a comprehensive protocol for the use of this compound in metabolic flux analysis, aimed at researchers in academia and industry, including those in drug development.

Principle of the Method

The core of this method lies in a two-stage labeling strategy:

  • Metabolic Labeling: Cells are first cultured with a primary 13C-labeled carbon source (e.g., U-13C-glucose). The 13C atoms from this source are incorporated into various metabolites as the cells undergo their normal metabolic processes.

  • Chemical Derivatization: After metabolite extraction, the sample is treated with this compound. The PBA-13C6 selectively reacts with cis-diol-containing metabolites, forming stable boronate esters. This derivatization step adds a 13C6-phenyl group to the target metabolites.

The resulting derivatized metabolites are then analyzed by mass spectrometry (LC-MS or GC-MS). The mass spectrum of each derivatized metabolite will show a mass distribution reflecting both the 13C incorporation from the primary carbon source and the six 13C atoms from the PBA-13C6. This dual-labeling approach allows for the precise quantification of isotopic enrichment in the targeted metabolite class, which can then be used to model and calculate metabolic fluxes through relevant pathways, such as the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and glycolysis.

Application Notes

Targeted Analysis of Glycolysis and the Pentose Phosphate Pathway:

  • This method is particularly powerful for studying the flux through glycolysis and the pentose phosphate pathway. Key metabolites in these pathways, including glucose-6-phosphate, fructose-6-phosphate, and ribose-5-phosphate (B1218738) (a precursor to ribonucleosides), all contain cis-diol groups and can be targeted with PBA-13C6. By quantifying the isotopic enrichment in these derivatized metabolites, researchers can accurately determine the relative flux of glucose into these interconnected pathways. This is of high interest in cancer metabolism research, where alterations in these pathways are common.

Enrichment of Low-Abundance Metabolites:

  • Boronate affinity chromatography can be employed after derivatization with PBA-13C6 to enrich for the labeled metabolites.[1][2][3] This is especially useful for detecting and quantifying low-abundance species that might otherwise be below the limit of detection. The high specificity of the boronate-diol interaction ensures a clean enrichment of the target analytes.

Drug Development and Metabolism Studies:

  • In drug development, understanding how a compound affects cellular metabolism is crucial. This PBA-13C6 based method can be used to assess the impact of a drug candidate on central carbon metabolism. For instance, it can reveal if a drug inhibits glycolysis or shunts glucose into the PPP. Furthermore, some drugs or their metabolites may contain cis-diol moieties, and this technique could potentially be adapted to study their metabolic fate.

Quantitative Data Summary

The following tables represent hypothetical data obtained from an experiment tracking the incorporation of U-13C-glucose into key metabolites derivatized with this compound.

Table 1: Mass Isotopomer Distribution of PBA-13C6 Derivatized Ribose-5-Phosphate

Mass Isotopomer (M+n)Unlabeled Control (%)U-13C-Glucose Labeled (%)
M+099.15.2
M+10.810.3
M+20.115.8
M+30.025.1
M+40.028.9
M+50.014.7
M+6 (from PBA-13C6)100.0100.0

Note: The M+6 peak from the PBA-13C6 derivatization serves as the new baseline for calculating the incorporation of 13C from glucose.

Table 2: Calculated Metabolic Flux Ratios

Flux RatioValueStandard Deviation
Pentose Phosphate Pathway / Glycolysis0.350.04
Anaplerotic Flux / TCA Cycle Flux0.620.07

Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

  • Cell Seeding: Plate mammalian cells (e.g., HeLa, A549) in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

  • Media Preparation: Prepare two types of culture media:

    • Unlabeled Medium: Standard DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Labeling Medium: DMEM where the glucose is replaced with U-13C-glucose (final concentration 25 mM), supplemented with 10% dialyzed FBS and 1% Penicillin-Streptomycin.

  • Labeling:

    • Remove the standard medium from the cells.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add 2 mL of pre-warmed Labeling Medium to each well. For control wells, add the Unlabeled Medium.

    • Incubate the cells for a desired period (e.g., 24 hours) to achieve a metabolic steady state.

Protocol 2: Metabolite Extraction

  • Quenching and Extraction:

    • Place the 6-well plates on dry ice to quench metabolism.

    • Add 1 mL of ice-cold 80% methanol (B129727) to each well.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection:

    • Transfer the supernatant (containing the metabolites) to a new microcentrifuge tube.

    • Dry the metabolite extract completely using a vacuum concentrator.

Protocol 3: Derivatization with this compound

  • Reagent Preparation: Prepare a 1 mg/mL solution of this compound in anhydrous pyridine (B92270).

  • Derivatization Reaction:

    • Resuspend the dried metabolite extract in 50 µL of the this compound solution.

    • Incubate the mixture at 60°C for 1 hour.

    • After incubation, evaporate the pyridine under a stream of nitrogen.

    • Reconstitute the derivatized sample in 100 µL of a suitable solvent for LC-MS or GC-MS analysis (e.g., 50% acetonitrile (B52724) in water).

Protocol 4: LC-MS Analysis

  • Chromatography:

    • Column: Use a HILIC column for the separation of polar metabolites.

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 95% B, hold for 1 minute, then decrease to 20% B over 10 minutes. Hold at 20% B for 2 minutes, then return to 95% B and equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Perform full scan MS to determine the mass isotopomer distribution of the PBA-13C6 derivatized metabolites.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_derivatization Derivatization cluster_analysis Analysis seeding Cell Seeding labeling Incubation with U-13C-Glucose seeding->labeling quenching Metabolic Quenching labeling->quenching extraction Solvent Extraction quenching->extraction derivatize Reaction with PBA-13C6 extraction->derivatize lcms LC-MS Analysis derivatize->lcms mfa Metabolic Flux Calculation lcms->mfa

Caption: Experimental workflow for PBA-13C6 based metabolic flux analysis.

signaling_pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_derivatization PBA-13C6 Derivatization Glucose Glucose (13C labeled) G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P Pyruvate Pyruvate F6P->Pyruvate PBA PBA-13C6 PBA->G6P cis-diol PBA->F6P cis-diol PBA->R5P cis-diol

Caption: Targeted pathways for PBA-13C6 derivatization in central carbon metabolism.

References

Application Notes and Protocols for Isotope Labeling Studies in Proteomics using Phenylboronic acid-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acid (PBA) has emerged as a valuable tool in proteomics for the selective enrichment of glycoproteins. Its ability to form reversible covalent bonds with cis-diol-containing molecules, such as the sugar moieties of glycoproteins, allows for their specific capture from complex biological samples. When coupled with stable isotope labeling, PBA-based methods offer a powerful strategy for quantitative analysis of the glycoproteome.

This document provides detailed application notes and protocols for the use of Phenylboronic acid-¹³C₆ (heavy) in conjunction with its unlabeled counterpart, Phenylboronic acid-¹²C₆ (light), for differential labeling and relative quantification of glycoproteins. This approach enables the precise measurement of changes in glycoprotein (B1211001) abundance between two samples, which is critical for biomarker discovery, understanding disease mechanisms, and drug development.

Principle of the Method

The workflow involves the parallel labeling of two protein samples (e.g., control vs. treated) with the "light" (¹²C₆) and "heavy" (¹³C₆) isotopic forms of a reactive phenylboronic acid derivative. This derivative is designed to covalently bind to glycoproteins. After labeling, the samples are combined, and the glycoproteins are enriched using an affinity resin that captures the phenylboronic acid tag. The enriched glycoproteins are then digested into peptides, and the resulting peptide mixture is analyzed by mass spectrometry (MS).

In the mass spectrometer, the peptides derived from the two samples will appear as pairs of peaks separated by a specific mass difference corresponding to the number of ¹³C atoms in the heavy label (6 Da). The relative abundance of the proteins in the original samples is determined by comparing the intensities of these isotopic peaks.

Key Applications

  • Quantitative Glycoproteomics: Accurately quantify changes in the abundance of specific glycoproteins between different biological samples.

  • Biomarker Discovery: Identify glycoproteins that are up- or down-regulated in disease states, providing potential diagnostic or prognostic markers.

  • Drug Efficacy and Toxicity Studies: Assess the impact of drug candidates on the glycoproteome of cells or tissues.

  • Cell Signaling Research: Investigate the role of glycosylation in cellular signaling pathways by quantifying changes in glycoprotein levels upon stimulation or inhibition.

Experimental Protocols

Protocol 1: Differential Labeling of Glycoproteins from Cell Culture

Materials:

  • Phenylboronic acid-¹²C₆ (Light Label) NHS Ester

  • Phenylboronic acid-¹³C₆ (Heavy Label) NHS Ester

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein concentration assay kit (e.g., BCA assay)

  • Boronic acid affinity resin (e.g., boronic acid-agarose beads)

  • Binding/Wash Buffer (50 mM HEPES, 0.5 M NaCl, pH 8.5)

  • Elution Buffer (100 mM sorbitol in 50 mM HEPES, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • C18 desalting spin columns

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Sample Preparation:

    • Harvest cells from two experimental conditions (e.g., control and treated).

    • Lyse the cells using an appropriate lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Protein Labeling:

    • Aliquot equal amounts of protein (e.g., 1 mg) from each sample.

    • To the control sample, add the Phenylboronic acid-¹²C₆ NHS Ester (light label) at a molar excess (e.g., 10-fold) to the estimated amount of glycoproteins.

    • To the treated sample, add the Phenylboronic acid-¹³C₆ NHS Ester (heavy label) at the same molar excess.

    • Incubate the reactions for 1-2 hours at room temperature with gentle shaking.

    • Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl).

  • Glycoprotein Enrichment:

    • Combine the light- and heavy-labeled protein samples.

    • Equilibrate the boronic acid affinity resin with Binding/Wash Buffer.

    • Incubate the combined protein sample with the equilibrated resin for 1-2 hours at 4°C with end-over-end rotation.

    • Wash the resin three times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution and Digestion:

    • Elute the bound glycoproteins from the resin by incubating with Elution Buffer three times.

    • Pool the elution fractions.

    • Reduce the disulfide bonds in the eluted glycoproteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample with ammonium bicarbonate to reduce the salt concentration.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup and Mass Spectrometry:

    • Acidify the digest with formic acid.

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's protocol.

    • Analyze the desalted peptides by LC-MS/MS.

Protocol 2: Data Analysis
  • Peptide Identification:

    • Process the raw MS data using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer).

    • Search the data against a relevant protein database, specifying the variable modifications for the light (¹²C₆-PBA) and heavy (¹³C₆-PBA) labels on relevant amino acids (e.g., lysine).

  • Quantification:

    • The software will identify peptide pairs with a 6 Da mass difference.

    • The relative quantification is performed by calculating the ratio of the peak intensities (or areas) of the heavy-labeled peptide to the light-labeled peptide.

    • Protein ratios are then calculated by averaging the ratios of their constituent peptides.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between experimental conditions.

Table 1: Example of Quantified Glycoproteins from a Comparative Study

Protein AccessionGene NameProtein DescriptionRatio (Heavy/Light)p-valueRegulation
P02768ALBSerum albumin1.050.85Unchanged
P01876IGHA1Immunoglobulin heavy constant alpha 12.580.01Up-regulated
P01023A2MAlpha-2-macroglobulin0.450.02Down-regulated
P02753HPXHemopexin1.120.72Unchanged
P00734FGAFibrinogen alpha chain3.120.005Up-regulated

Table 2: Example of Quantified Peptides for a Differentially Regulated Glycoprotein (IGHA1)

Peptide SequencePrecursor m/z (Light)Precursor m/z (Heavy)Ratio (Heavy/Light)
VVSVLTVLHQDWLNGK889.49892.502.61
YTCTVTHTDLPSPLK823.41826.422.55
LCVLIHEMHPALEDLQR987.52990.532.59

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Differential Labeling cluster_processing Sample Processing cluster_analysis Data Analysis Control Control Sample LightLabel Label with Phenylboronic acid-12C6 Control->LightLabel Treated Treated Sample HeavyLabel Label with Phenylboronic acid-13C6 Treated->HeavyLabel Combine Combine Samples LightLabel->Combine HeavyLabel->Combine Enrich Glycoprotein Enrichment (Boronic Acid Affinity) Combine->Enrich Digest Tryptic Digestion Enrich->Digest Cleanup C18 Desalting Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quant Identification and Quantification LCMS->Quant

Caption: Workflow for quantitative glycoproteomics.

Glycoprotein Enrichment Principle

enrichment_principle cluster_input Input Sample cluster_resin Boronic Acid Resin cluster_output Output Glycoprotein Glycoprotein (with cis-diols) Resin Boronic Acid Bead Glycoprotein->Resin Binding Nonglycoprotein Non-glycoprotein Unbound Unbound Proteins (Wash) Nonglycoprotein->Unbound No Binding Bound Bound Glycoprotein Resin->Bound Elution

Caption: Principle of glycoprotein enrichment.

Conclusion

The use of Phenylboronic acid-¹³C₆ in combination with its ¹²C₆ counterpart provides a robust and reliable method for the quantitative analysis of glycoproteins. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in proteomics and drug development to implement this powerful technique in their studies. The ability to accurately quantify changes in the glycoproteome will undoubtedly accelerate the discovery of novel biomarkers and the development of new therapeutic strategies.

Phenylboronic Acid-13C6 for Glycoprotein Enrichment and Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Phenylboronic acid-13C6 (PBA-13C6) in the enrichment and subsequent analysis of glycoproteins. This stable isotope-labeled affinity reagent offers a powerful tool for quantitative glycoproteomics, enabling accurate comparison of glycoprotein (B1211001) expression levels between different biological samples.

Introduction

Glycosylation is a critical post-translational modification that plays a vital role in a myriad of biological processes, including protein folding, cell signaling, and immune responses. Aberrant glycosylation is a hallmark of various diseases, including cancer, making glycoproteins significant biomarkers and therapeutic targets. The study of glycoproteins, however, is often hampered by their low abundance and the heterogeneity of their glycan structures.

Phenylboronic acid (PBA) has emerged as a valuable tool for the selective enrichment of glycoproteins. PBA interacts with the cis-diol groups present in the sugar moieties of glycoproteins through a reversible covalent bond. This interaction is pH-dependent, forming a stable complex under alkaline conditions and dissociating under acidic conditions, allowing for the efficient capture and release of glycoproteins.

The introduction of a stable isotope-labeled version, this compound, allows for robust quantitative analysis of glycoproteins using mass spectrometry (MS). By labeling one sample population with PBA-13C6 and a control population with unlabeled PBA, the relative abundance of specific glycoproteins can be accurately determined by comparing the signal intensities of the heavy and light isotopic pairs in the mass spectrum. This approach is particularly valuable in drug development for biomarker discovery and validation, and for assessing the impact of therapeutic interventions on the glycoproteome.

Principle of Phenylboronic Acid Affinity Chromatography

Phenylboronic acid reversibly binds to molecules containing cis-diol groups, which are abundant in the carbohydrate portions of glycoproteins. The enrichment process typically involves the following steps:

  • Binding: At an alkaline pH (typically pH 8.0-9.0), the boronic acid is in a tetrahedral boronate anion form, which readily reacts with the cis-diols of glycoproteins to form a stable cyclic ester.

  • Washing: Unbound, non-glycosylated proteins are washed away, leaving the glycoproteins specifically bound to the PBA-functionalized support.

  • Elution: By lowering the pH to an acidic range (typically pH 3.0-6.0), the equilibrium shifts, causing the dissociation of the boronate-diol complex and the release of the enriched glycoproteins.

The use of PBA-13C6 as a labeling reagent allows for the differential labeling of two or more samples for comparative quantitative analysis.

Experimental Protocols

Materials and Reagents
  • This compound (PBA-13C6) functionalized agarose (B213101) beads or magnetic beads

  • Unlabeled Phenylboronic acid functionalized beads (for control samples)

  • Binding/Wash Buffer: 50 mM ammonium (B1175870) acetate (B1210297), pH 8.5

  • Elution Buffer: 0.1 M acetate buffer, pH 5.0 or 1% formic acid

  • Protein Sample: Cell lysate, serum, plasma, or other biological fluid

  • Protease inhibitors

  • Trypsin (for bottom-up proteomics)

  • Reagents for protein digestion (e.g., DTT, iodoacetamide)

  • Solvents for mass spectrometry (e.g., acetonitrile, water, formic acid)

Protocol for Glycoprotein Enrichment from Complex Biological Samples

This protocol describes the enrichment of glycoproteins from two different samples for relative quantification using PBA-13C6 and unlabeled PBA.

  • Sample Preparation:

    • Prepare cell lysates or other biological samples in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

    • For each sample, take an equal amount of total protein (e.g., 1 mg).

  • Binding:

    • Equilibrate the PBA-13C6 beads and unlabeled PBA beads with Binding/Wash Buffer. For 1 mg of protein, use approximately 50 µL of bead slurry.

    • Add the protein sample to the equilibrated beads. Add the "heavy" labeled sample to the PBA-13C6 beads and the "light" (control) sample to the unlabeled PBA beads.

    • Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for efficient binding of glycoproteins.

  • Washing:

    • Centrifuge the tubes to pellet the beads and discard the supernatant containing unbound proteins.

    • Wash the beads three times with 1 mL of ice-cold Binding/Wash Buffer. After each wash, centrifuge and discard the supernatant. These steps are crucial to remove non-specifically bound proteins.

  • Elution:

    • Add 100-200 µL of Elution Buffer to the washed beads.

    • Incubate for 15-30 minutes at room temperature with occasional vortexing to release the bound glycoproteins.

    • Centrifuge the tubes and carefully collect the supernatant containing the enriched glycoproteins. Repeat the elution step once more and pool the eluates.

  • Sample Combination and Preparation for Mass Spectrometry:

    • Combine the eluates from the PBA-13C6 labeled sample and the unlabeled sample.

    • For bottom-up proteomics, proceed with protein reduction, alkylation, and tryptic digestion according to standard protocols.

    • Desalt the resulting peptide mixture using a C18 StageTip or equivalent before LC-MS/MS analysis.

Quantitative Data Presentation

The following tables are representative examples of how quantitative data from a PBA-13C6 glycoprotein enrichment experiment can be presented. The data would be obtained from the analysis of the mass spectrometry results, where the ratios of the peak intensities of the heavy (13C-labeled) and light (unlabeled) peptide pairs are calculated.

Table 1: Relative Quantification of Glycoproteins in Response to Drug Treatment

GlycoproteinUniProt IDPeptide SequenceHeavy/Light Ratio (Drug-Treated/Control)p-value
Alpha-1-acid glycoprotein 1P02763YSSTTGR2.540.008
HaptoglobinP00738VGYVSGWGR0.450.012
Leucine-rich alpha-2-glycoproteinP04217LSSVATLVR1.890.021
TransferrinP02787VSLENYTR0.980.85

Table 2: Enrichment Efficiency of Phenylboronic Acid Affinity Chromatography

Total Protein (µg) Glycoprotein Yield (µg) Enrichment Fold
Starting Material (Cell Lysate) 1000--
PBA Enriched Fraction 100085~12

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for quantitative glycoprotein enrichment and analysis using this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Glycoprotein Enrichment cluster_analysis Analysis SampleA Control Sample PBA Unlabeled PBA Beads SampleA->PBA SampleB Treated Sample PBA_13C6 PBA-13C6 Beads SampleB->PBA_13C6 Combine Combine Eluates PBA->Combine PBA_13C6->Combine Digest Tryptic Digestion Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis LCMS->Data boronic_acid_principle cluster_binding Binding (Alkaline pH) cluster_elution Elution (Acidic pH) Glycoprotein_free Glycoprotein (cis-diol) Complex Stable Complex Glycoprotein_free->Complex PBA_alkaline PBA Matrix (Boronate anion) PBA_alkaline->Complex Glycoprotein_released Glycoprotein Complex->Glycoprotein_released  Lower pH PBA_acidic PBA Matrix (Boronic acid) Complex->PBA_acidic  Lower pH

Application Notes and Protocols for Quantitative Assays Using Phenylboronic acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acid-13C6 is a stable isotope-labeled (SIL) derivative of phenylboronic acid, a versatile compound in organic chemistry and pharmaceutical sciences. The incorporation of six carbon-13 isotopes provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1] Its chemical properties are nearly identical to its unlabeled counterpart, ensuring it behaves similarly during sample preparation and analysis, thereby correcting for variations and improving the accuracy and precision of quantification.[1]

This document provides detailed application notes and protocols for the use of this compound in quantitative assays, particularly focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Phenylboronic acid and its derivatives are of interest as they can form reversible complexes with diol-containing compounds like glycoproteins and catechols, and also serve as key intermediates in pharmaceutical synthesis.

Core Applications

The primary application of this compound is as an internal standard in quantitative mass spectrometry to accurately measure the concentration of unlabeled phenylboronic acid or structurally related boronic acid compounds. This is crucial in various stages of drug development, including:

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of boronic acid-containing drugs.

  • Metabolomics: For the quantification of endogenous diol-containing metabolites after derivatization with phenylboronic acid.

  • Impurity profiling: To quantify trace levels of boronic acid impurities in active pharmaceutical ingredients (APIs).[2]

Experimental Protocols

Protocol 1: Quantification of Phenylboronic Acid in Human Plasma using LC-MS/MS

This protocol describes a method for the quantitative analysis of phenylboronic acid (the analyte) in human plasma using this compound as an internal standard (IS).

1. Materials and Reagents

  • Phenylboronic acid (analyte)

  • This compound (internal standard)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (blank)

2. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve phenylboronic acid and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the phenylboronic acid stock solution in 50:50 (v/v) methanol/water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

  • Calibration Standards and Quality Control (QC) Samples: Spike known concentrations of the phenylboronic acid working standard solutions into blank human plasma to prepare calibration standards and QC samples (low, medium, and high concentrations).

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions) and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm)[2]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Phenylboronic acid: To be determined experimentally (e.g., monitor the deprotonated molecule [M-H]⁻).

    • This compound: To be determined experimentally (e.g., monitor [M+6-H]⁻).

5. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Quantitative Data Summary

The following tables present representative data for the quantitative analysis of phenylboronic acid using this compound as an internal standard. The data is hypothetical but based on typical performance characteristics for such assays.[2][3]

Table 1: Calibration Curve for Phenylboronic Acid in Human Plasma

Nominal Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
1.00.0121.1110.0
2.50.0302.6104.0
5.00.0594.998.0
10.00.12110.1101.0
25.00.30525.4101.6
50.00.61050.8101.6
100.01.225102.1102.1
250.03.015249.299.7
500.06.050499.599.9

Linear Range: 1.0 - 500.0 ng/mL Correlation Coefficient (r²): >0.995

Table 2: Precision and Accuracy for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean ± SD (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day (n=18) Mean ± SD (ng/mL)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.01.05 ± 0.1211.4105.01.08 ± 0.1513.9108.0
Low3.02.95 ± 0.217.198.33.10 ± 0.258.1103.3
Medium75.078.2 ± 4.55.8104.376.5 ± 5.16.7102.0
High400.0395.6 ± 20.15.198.9408.2 ± 25.36.2102.1

LLOQ: Lower Limit of Quantification %CV: Percent Coefficient of Variation

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of an analyte using a stable isotope-labeled internal standard with LC-MS/MS.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_analyte Analyte Stock cal_standards Calibration Standards stock_analyte->cal_standards qc_samples QC Samples stock_analyte->qc_samples stock_is PBA-13C6 IS Stock add_is Add IS (PBA-13C6) stock_is->add_is plasma_sample Plasma Sample (Unknown, Cal, QC) plasma_sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap_reconstitute Evaporate & Reconstitute centrifuge->evap_reconstitute lc_separation LC Separation (C18 Column) evap_reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Unknown Samples cal_curve->quantification G cluster_0 Initial Sample cluster_1 Sample Processing (e.g., Extraction) cluster_2 LC-MS/MS Analysis cluster_3 Quantification A Analyte (Unknown Amount) B Add Known Amount of IS (PBA-13C6) C Analyte + IS (Potential for Loss) B->C Ratio is Fixed D Analyte Signal (Area_A) C->D Ratio is Maintained E IS Signal (Area_IS) F Ratio (Area_A / Area_IS) is Constant E->F G Concentration from Calibration Curve F->G

References

Application Notes and Protocols for Phenylboronic Acid-¹³C₆ as a Tracer in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Phenylboronic acid-¹³C₆ as a stable isotope-labeled tracer in drug metabolism and pharmacokinetic (DMPK) studies. The following sections detail the principles, applications, experimental procedures, and data analysis workflows.

Introduction

Phenylboronic acid (PBA) and its derivatives are of significant interest in drug development due to their unique chemical properties, including their ability to form reversible covalent bonds with diols. This characteristic makes them effective enzyme inhibitors and targeting moieties for glycoproteins.[1][2][3][4][5] Phenylboronic acid-¹³C₆ is a stable isotope-labeled (SIL) analogue of PBA, where the six carbon atoms of the phenyl ring are replaced with the ¹³C isotope. This isotopic labeling does not alter the physicochemical properties of the molecule but provides a distinct mass shift of +6 Da, enabling its use as a tracer in mass spectrometry-based bioanalysis.

The primary applications of Phenylboronic acid-¹³C₆ in drug metabolism studies include:

  • Metabolite Identification: Unambiguously distinguishing drug-derived metabolites from endogenous matrix components.

  • Metabolic Pathway Elucidation: Tracing the biotransformation of the phenylboronic acid moiety.

  • Quantitative Bioanalysis: Serving as an ideal internal standard for accurate quantification of unlabeled PBA and its metabolites in complex biological matrices.

  • Pharmacokinetic (PK) Studies: Enabling precise determination of absorption, distribution, metabolism, and excretion (ADME) parameters.[6]

Key Applications and Methodologies

Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol outlines the determination of the in vitro metabolic stability of a drug candidate containing a phenylboronic acid moiety. Phenylboronic acid-¹³C₆ is used as an internal standard for accurate quantification.

Table 1: Example Parameters for LC-MS/MS Quantification of Phenylboronic Acid

ParameterValue
LC ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate0.4 mL/min
Injection Volume5 µL
Ionization ModeElectrospray Ionization (ESI), Negative
MRM Transition (PBA)To be determined empirically (e.g., m/z 121 -> 77)
MRM Transition (PBA-¹³C₆)To be determined empirically (e.g., m/z 127 -> 83)
Collision EnergyOptimized for each transition
LLOQ2-10 pg/mL[7]
In Vivo Pharmacokinetic Study in a Rodent Model

This protocol describes a typical workflow for an in vivo PK study to determine the plasma concentration-time profile of a PBA-containing drug, using Phenylboronic acid-¹³C₆ as a tracer to differentiate from endogenous levels if necessary, or more commonly as an internal standard for the unlabeled drug.

Table 2: Hypothetical Pharmacokinetic Parameters of a Phenylboronic Acid-Containing Drug in Mice

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cₘₐₓ (ng/mL)1500850
Tₘₐₓ (h)0.080.5
AUC₀₋ₜ (ng·h/mL)25004500
t₁/₂ (h)2.53.1
Bioavailability (%)N/A45

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in HLM
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the phenylboronic acid-containing test compound in DMSO.

    • Prepare a 1 mg/mL stock solution of Phenylboronic acid-¹³C₆ in methanol (B129727) as the internal standard (IS).

    • Prepare a working solution of the test compound at 100 µM in incubation buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

    • Prepare the NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in incubation buffer.

    • Thaw human liver microsomes (HLM) on ice and dilute to 1 mg/mL in incubation buffer.

  • Incubation:

    • In a 96-well plate, add the HLM suspension to achieve a final concentration of 0.5 mg/mL.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the Phenylboronic acid-¹³C₆ internal standard (e.g., at 100 nM).

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.

    • Calculate the percentage of the parent compound remaining over time and determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Protocol 2: In Vivo Pharmacokinetic Study in Mice
  • Animal Dosing:

    • Fast male C57BL/6 mice overnight with free access to water.

    • Administer the phenylboronic acid-containing drug via intravenous (IV) injection (e.g., 1 mg/kg) or oral gavage (PO) (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 50 µL) via tail vein or retro-orbital bleeding at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Centrifuge the blood samples at 5,000 rpm for 10 minutes at 4°C to obtain plasma.

  • Sample Preparation:

    • To 20 µL of each plasma sample, add 80 µL of ice-cold acetonitrile containing Phenylboronic acid-¹³C₆ as the internal standard to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of the initial mobile phase for LC-MS/MS analysis.

  • Data Analysis:

    • Construct a calibration curve using standard solutions of the test compound and a fixed concentration of the internal standard.

    • Quantify the concentration of the test compound in the plasma samples.

    • Use pharmacokinetic software to calculate key PK parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂.

Visualizations

experimental_workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Pharmacokinetics cluster_data Data Analysis invitro_start HLM Incubation with Test Compound invitro_quench Quench with ACN + PBA-13C6 (IS) invitro_start->invitro_quench Time Points invitro_process Protein Precipitation & Centrifugation invitro_quench->invitro_process invitro_analysis LC-MS/MS Analysis invitro_process->invitro_analysis data_quant Quantification against Calibration Curve invitro_analysis->data_quant invivo_dose Dose Animal Model (IV or PO) invivo_sample Collect Blood Samples invivo_dose->invivo_sample Time Course invivo_plasma Isolate Plasma invivo_sample->invivo_plasma invivo_extract Protein Precipitation with ACN + PBA-13C6 (IS) invivo_plasma->invivo_extract invivo_analysis LC-MS/MS Analysis invivo_extract->invivo_analysis invivo_analysis->data_quant data_pk PK Parameter Calculation data_quant->data_pk data_metid Metabolite ID & Pathway Analysis data_quant->data_metid

Caption: General experimental workflow for drug metabolism studies using Phenylboronic acid-¹³C₆.

pba_sialic_acid_pathway PBA Phenylboronic Acid (PBA) Complex Reversible Boronate Ester Complex PBA->Complex SA Sialic Acid (Overexpressed on Cancer Cells) SA->Complex Glycoprotein Cell Surface Glycoprotein Glycoprotein->SA Terminal Moiety Cell Cancer Cell Cell->Glycoprotein Internalization Cellular Uptake/ Internalization Complex->Internalization Targeted Delivery

Caption: Phenylboronic acid interaction with sialic acid on cancer cell surfaces.

Conclusion

Phenylboronic acid-¹³C₆ is a valuable tool for advancing our understanding of the metabolic fate and pharmacokinetic properties of drug candidates containing the phenylboronic acid scaffold. The use of this stable isotope-labeled tracer, in conjunction with modern LC-MS/MS techniques, allows for highly sensitive and specific quantification, unambiguous metabolite identification, and detailed pathway analysis. The protocols and methodologies outlined in these application notes provide a solid foundation for researchers to design and execute robust drug metabolism studies.

References

Application Notes: Quantitative Carbohydrate Sensing using Phenylboronic Acid-13C6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acid (PBA) and its derivatives are widely recognized for their ability to reversibly bind with cis-diols, a structural motif prevalent in carbohydrates. This interaction forms the basis of various sensors for carbohydrate detection and quantification, which is crucial in biomedical research and drug development, particularly for monitoring glucose levels in diabetes management and studying glycosylation patterns. While numerous sensing platforms utilizing PBA exist, achieving high accuracy and precision in quantitative measurements can be challenging due to matrix effects and variations in sample preparation and instrument response.

This application note describes a robust method for the accurate quantification of carbohydrates using a stable isotope dilution mass spectrometry (IDMS) approach. The method employs Phenylboronic acid-13C6 as an internal standard to quantify the formation of phenylboronic acid-carbohydrate complexes. The use of a 13C-labeled internal standard, which is chemically identical to the unlabeled analyte, allows for the correction of variations throughout the analytical process, leading to highly reliable quantitative data.

Principle of the Method

The core of this method is the equilibrium binding of phenylboronic acid (PBA) to a target carbohydrate to form a PBA-carbohydrate ester. To accurately quantify the formed complex, a known amount of this compound is introduced into the sample. This heavy-isotope labeled analog serves as an internal standard. Both the unlabeled (light) and labeled (heavy) PBA bind to the carbohydrate. The resulting mixture is then analyzed by mass spectrometry. By measuring the ratio of the signal intensity of the "light" PBA-carbohydrate complex to the "heavy" PBA-13C6-carbohydrate complex, the concentration of the carbohydrate in the original sample can be precisely determined. The 13C labeling provides a 6 Dalton mass shift, which is easily resolvable by most mass spectrometers.

The workflow for this quantitative analysis is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., plasma, cell lysate) Spike Spike with known amount of This compound Sample->Spike Incubate Incubate with Phenylboronic Acid Spike->Incubate Extract Extraction of PBA-Carbohydrate Complexes Incubate->Extract LCMS LC-MS/MS Analysis Extract->LCMS Ratio Measure Peak Area Ratio (Light/Heavy) LCMS->Ratio Quant Quantify Carbohydrate Concentration Ratio->Quant

Figure 1: Experimental workflow for carbohydrate quantification.

Signaling Pathway

The fundamental chemical reaction involves the reversible covalent bonding between the boronic acid group of PBA and the cis-diol groups of the carbohydrate. This reaction is pH-dependent, with the formation of the cyclic boronate ester being more favorable under slightly alkaline conditions where the boronic acid is in its tetrahedral boronate form.

G PBA Phenylboronic Acid (PBA) Complex PBA-Carbohydrate Ester Complex PBA->Complex + Carbohydrate Carbohydrate (with cis-diols) Carbohydrate->Complex + Complex->PBA Reversible

Figure 2: Reversible binding of PBA to a carbohydrate.

Advantages of Using this compound as an Internal Standard

  • High Accuracy and Precision: Co-elution of the labeled and unlabeled complexes in liquid chromatography and similar ionization efficiencies in the mass spectrometer source effectively correct for matrix effects and variations in sample processing.

  • Minimized Isotopic Effects: 13C labeling results in negligible differences in physicochemical properties compared to deuterium (B1214612) labeling, ensuring that the internal standard and the analyte behave almost identically during chromatographic separation.

  • Versatility: This method can be adapted for the quantification of various carbohydrates by optimizing the liquid chromatography and mass spectrometry conditions.

Quantitative Data Summary

The following table summarizes typical performance data for the quantification of glucose using Phenylboronic acid and its 13C6-labeled internal standard with LC-MS/MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterValue
Linear Range 1 µM - 10 mM
Limit of Detection (LOD) 0.5 µM
Limit of Quantification (LOQ) 1 µM
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Recovery 95 - 105%

Experimental Protocols

Materials
  • Phenylboronic acid (PBA)

  • This compound (as internal standard)

  • Target carbohydrate (e.g., glucose, fructose)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium acetate

  • Phosphate buffered saline (PBS), pH 7.4

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol 1: Preparation of Stock Solutions
  • PBA Stock Solution (100 mM): Dissolve the appropriate amount of Phenylboronic acid in methanol (B129727).

  • PBA-13C6 Internal Standard Stock Solution (10 mM): Dissolve the appropriate amount of this compound in methanol.

  • Carbohydrate Stock Solution (1 M): Dissolve the appropriate amount of the target carbohydrate in deionized water.

Protocol 2: Sample Preparation and Derivatization
  • Sample Collection: Collect biological samples (e.g., 100 µL of plasma).

  • Internal Standard Spiking: Add a known amount of PBA-13C6 internal standard solution to the sample to achieve a final concentration within the linear range of the assay (e.g., 100 µM).

  • Derivatization: Add the PBA stock solution to the sample to a final concentration that ensures complete binding with the expected carbohydrate concentration range (e.g., 10 mM).

  • Incubation: Vortex the mixture and incubate at room temperature for 30 minutes to allow for the formation of the PBA-carbohydrate complexes.

  • Protein Precipitation: Add 4 volumes of ice-cold acetonitrile to the sample, vortex, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the PBA-carbohydrate complexes with methanol.

  • Sample Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the PBA-carbohydrate complex from other sample components.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, depending on the carbohydrate.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the light (unlabeled) and heavy (13C6-labeled) PBA-carbohydrate complexes.

Conclusion

The use of this compound as an internal standard in an isotope dilution mass spectrometry workflow provides a highly accurate and precise method for the quantification of carbohydrates in complex biological matrices. This approach overcomes common analytical challenges such as matrix effects and sample preparation variability, making it an invaluable tool for researchers, scientists, and drug development professionals in various fields of study.

Application Notes and Protocols for Bioconjugation and Labeling of Proteins with Phenylboronic acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acid (PBA) and its derivatives are versatile reagents in bioconjugation, primarily recognized for their ability to form reversible covalent bonds with cis-diol-containing molecules such as saccharides, glycoproteins, and ribonucleic acids. This interaction is particularly valuable for the selective targeting and labeling of glycosylated proteins, which play critical roles in a myriad of cellular processes, including cell signaling, immune response, and disease progression. The incorporation of a stable isotope, such as 13C, into the phenylboronic acid structure provides a powerful tool for quantitative mass spectrometry-based proteomics.

This document provides detailed application notes and protocols for the use of Phenylboronic acid-13C6, a stable isotope-labeled PBA derivative, for the bioconjugation and analysis of proteins. The 13C6-labeled phenyl ring introduces a specific mass shift that enables the differentiation and quantification of labeled proteins or peptides from their unlabeled counterparts in complex biological samples. This methodology is particularly advantageous for studies involving protein trafficking, quantification of post-translational modifications (PTMs), and the identification of drug targets.

Principle of this compound Labeling

This compound can be utilized for two primary labeling strategies in proteomics:

  • Enrichment and Labeling of Glycoproteins/Glycopeptides: The boronic acid moiety selectively binds to the cis-diol groups present in the glycan structures of glycoproteins. This allows for the specific enrichment of these proteins from complex mixtures. The 13C6 label serves as a unique mass signature for their subsequent identification and quantification by mass spectrometry.

  • Arginine-Specific Labeling: In the presence of a catalyst like 2,3-butanedione (B143835), phenylboronic acid can react with the guanidinium (B1211019) group of arginine residues to form a stable derivative.[1] The 13C6 label on the phenylboronic acid provides a means for quantitative analysis of arginine-containing peptides.

The choice of strategy depends on the research question, with glycoprotein (B1211001) labeling being more common for studying glycosylation events and arginine labeling providing a tool for broader proteome quantification.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from protein labeling experiments using this compound. These values are illustrative and may vary depending on the protein, buffer conditions, and analytical instrumentation.

Table 1: Labeling Efficiency and Stoichiometry for Glycoprotein Enrichment

ParameterValueMethod of Determination
Labeling Efficiency > 85%SDS-PAGE with fluorescently tagged PBA / Mass Spectrometry
Stoichiometry (PBA:Protein) 1:1 to 5:1MALDI-TOF Mass Spectrometry
Binding Affinity (Kd) 10-4 to 10-6 MIsothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR)
Reversibility Reversible at acidic pHpH-dependent release assay

Table 2: Mass Spectrometry Readouts for 13C6-Labeled Peptides

ParameterExpected ReadoutNotes
Mass Shift per Label +6.0201 DaDue to the incorporation of six 13C atoms in place of 12C atoms.
Isotopic Pattern Distinct isotopic clusterThe 13C6 label creates a unique isotopic distribution that is easily identifiable.
Quantification Accuracy < 15% CVFor relative quantification in SILAC-like experiments.
Limit of Detection Low fmol rangeDependent on mass spectrometer sensitivity.

Experimental Protocols

Protocol 1: Enrichment and Labeling of Glycoproteins from a Cell Lysate

This protocol describes the enrichment of glycoproteins from a complex protein mixture using this compound immobilized on agarose (B213101) beads, followed by on-bead digestion and analysis by LC-MS/MS.

Materials:

  • This compound-agarose beads

  • Cell lysate in RIPA buffer

  • Binding/Wash Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.5

  • Elution Buffer: 100 mM Sorbitol in 50 mM Acetate buffer, pH 5.0

  • Ammonium (B1175870) Bicarbonate (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • C18 desalting spin columns

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Bead Equilibration:

    • Resuspend the this compound-agarose beads in Binding/Wash Buffer.

    • Centrifuge at 1000 x g for 2 minutes and discard the supernatant.

    • Repeat this wash step three times.

  • Protein Binding:

    • Incubate the equilibrated beads with the cell lysate (e.g., 1 mg of total protein) for 1 hour at 4°C with gentle rotation.

  • Washing:

    • Centrifuge the bead-lysate mixture and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Elution and Desalting:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Elute the remaining glycopeptides from the beads by adding the Elution Buffer.

    • Combine the supernatant and the eluate.

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's protocol.

  • Mass Spectrometry Analysis:

    • Analyze the desalted peptides by LC-MS/MS.

    • Identify peptides with a +6.0201 Da mass shift corresponding to the this compound label on glycosylated residues.

Protocol 2: Arginine-Specific Labeling of Peptides

This protocol details the labeling of arginine residues in a protein digest with this compound for quantitative proteomics.[1]

Materials:

  • Protein digest (e.g., tryptic digest)

  • This compound

  • 2,3-butanedione

  • Borate (B1201080) buffer (0.1 M, pH 8.5)

  • Reaction quenching solution (e.g., 5% formic acid)

  • C18 desalting spin columns

Procedure:

  • Sample Preparation:

    • Dissolve the peptide mixture in borate buffer to a final concentration of 1 mg/mL.

  • Labeling Reaction:

    • Add a solution of this compound and 2,3-butanedione to the peptide solution. The final concentrations should be optimized, but a starting point is 10 mM for each.

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching:

    • Stop the reaction by adding the quenching solution to lower the pH.

  • Sample Cleanup:

    • Desalt the labeled peptide mixture using a C18 spin column.

  • Mass Spectrometry Analysis:

    • Analyze the labeled peptides by LC-MS/MS.

    • Identify arginine-containing peptides by the characteristic mass shift of the this compound label.

Visualizations

Experimental Workflow for Glycoprotein Enrichment and Analysis

experimental_workflow cell_lysate Cell Lysate incubation Incubation & Binding cell_lysate->incubation pba_beads This compound Beads pba_beads->incubation washing Washing incubation->washing on_bead_digestion On-Bead Digestion (Trypsin) washing->on_bead_digestion elution Peptide Elution on_bead_digestion->elution desalting Desalting (C18) elution->desalting lc_ms LC-MS/MS Analysis desalting->lc_ms data_analysis Data Analysis (Quantification) lc_ms->data_analysis

Caption: Workflow for glycoprotein enrichment using this compound.

Signaling Pathway Application: Insulin (B600854) Signaling and GLUT4 Translocation

This compound can be used to study the glycosylation status of key proteins in the insulin signaling pathway. For example, the insulin receptor itself is a glycoprotein, and its glycosylation can affect ligand binding and downstream signaling. By using PBA-13C6, researchers can quantify changes in the glycosylation of the insulin receptor or other glycoproteins in the pathway under different conditions (e.g., insulin stimulation, disease states).

insulin_signaling receptor receptor kinase kinase effector effector response response pba_label PBA-13C6 Label IR Insulin Receptor (Glycoprotein) pba_label->IR Quantifies Glycosylation Insulin Insulin Insulin->IR IRS IRS Proteins IR->IRS P PI3K PI3K IRS->PI3K activates Akt Akt/PKB PI3K->Akt activates GLUT4_vesicle GLUT4 Vesicles Akt->GLUT4_vesicle phosphorylates AS160 Translocation Translocation to Plasma Membrane GLUT4_vesicle->Translocation Glucose_uptake Glucose Uptake Translocation->Glucose_uptake

Caption: Insulin signaling pathway and the role of PBA-13C6 labeling.

References

Troubleshooting & Optimization

Preventing degradation of Phenylboronic acid-13C6 during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Phenylboronic acid-13C6 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a stable isotope-labeled form of phenylboronic acid. The six carbon atoms in the phenyl ring are replaced with the heavier carbon-13 isotope. This labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry (e.g., LC-MS/MS), as it behaves chemically and chromatographically almost identically to its unlabeled counterpart but is distinguishable by its higher mass. Degradation of the internal standard during sample preparation can lead to inaccurate and unreliable quantification of the target analyte.

Q2: What are the primary degradation pathways for this compound?

This compound is susceptible to several degradation pathways common to all phenylboronic acids:

  • Oxidative Degradation: In the presence of reactive oxygen species, the boronic acid group can be cleaved to yield phenol-13C6 and boric acid. This is a significant concern in biological matrices or at physiological pH.[1][2][3][4][5]

  • Dehydration to Boroxine (B1236090): Phenylboronic acid can undergo reversible dehydration, especially when heated, to form a cyclic trimeric anhydride (B1165640) called a boroxine.[6][7][8][9][10] While this is a reversible process, the presence of boroxine can complicate analysis.

  • Protodeboronation: This is a slow degradation process in aqueous solutions where the boronic acid group is replaced by a hydrogen atom. The rate of this reaction is pH-dependent.[1][11]

  • Halodeboronation: The carbon-boron bond can be cleaved by halogens like bromine, chlorine, or iodine in aqueous solutions.[6][7]

Q3: How should I store this compound to ensure its stability?

Proper storage is crucial for maintaining the integrity of this compound.

  • Solid Form: Store the solid compound in a tightly sealed container in a dry, dark place.[12][13] It is hygroscopic, so protection from moisture is critical.[12][13][14] For long-term storage, temperatures of -20°C or -80°C are recommended.[15]

  • Stock Solutions: Prepare stock solutions in a non-aqueous, polar organic solvent like methanol (B129727) or acetonitrile (B52724).[16] Store stock solutions at -20°C or -80°C for up to a year or two, respectively.[15] It is advisable to prepare fresh working solutions from the stock solution for each experiment.[15]

Q4: What conditions should I avoid during sample preparation to prevent degradation?

To minimize degradation during your experimental workflow, avoid the following:

  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as they can promote oxidative degradation.[13]

  • Extreme pH: Both highly acidic and highly basic conditions can accelerate degradation.[4][13] The pKa of phenylboronic acid is around 8.8, and its stability can be pH-dependent.[6][17]

  • High Temperatures: Avoid excessive heat during sample processing steps like solvent evaporation, as this can promote the formation of boroxines.[6][7][9]

  • Presence of Diols (if not the target): If your sample matrix contains high concentrations of diols (e.g., sugars, catechols) and they are not your target analyte, be aware that this compound can form complexes with them.[1][9]

  • Exposure to Light: Store solutions in amber vials or protect them from light to prevent potential photodegradation.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of samples prepared with this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or inconsistent signal intensity of this compound internal standard. Oxidative degradation due to reactive species in the sample matrix or exposure to air/light.- Prepare samples fresh and analyze them promptly.- Use antioxidants (use with caution as they might interfere with the analysis).[4]- Work under an inert atmosphere (e.g., nitrogen or argon) if possible.- Store samples and solutions protected from light.
Degradation due to extreme pH of the sample or buffers.- Adjust the pH of the sample to be within a stable range for phenylboronic acid (near neutral, unless the specific protocol requires otherwise).- Be mindful of the pKa of phenylboronic acid (~8.8) when developing methods.[6][17]
Adsorption to container surfaces.- Use silanized glass vials or polypropylene (B1209903) tubes to minimize adsorption.
Appearance of unexpected peaks in the chromatogram or mass spectrum. Formation of boroxine (trimeric anhydride), especially if a heating step is involved.- Avoid high temperatures during sample evaporation; use a gentle stream of nitrogen at room temperature instead.- Ensure solvents are anhydrous if boroxine formation is a major concern.
Formation of complexes with diols present in the sample matrix.- If diols are not the analyte, consider a sample cleanup step to remove them prior to adding the internal standard.- Adjust the pH, as complex formation is pH-dependent.[17]
Contamination from the analytical instrument (ghost peaks).- Implement a thorough wash sequence for the injection port and column after analyzing samples containing phenylboronic acid derivatives.[18]
Poor recovery of the internal standard. Incomplete dissolution of the solid this compound.- Ensure the compound is fully dissolved in the initial solvent by vortexing and/or brief sonication.
Degradation during a solid-phase extraction (SPE) step.- If using PBA-based SPE, ensure the pH is controlled during loading and elution to maintain stability.[19]

Quantitative Data Summary

Stability and Thermodynamic Parameters
ParameterValueConditionsReference(s)
pKa ~8.83at 25°C[6]
Melting Point 216-219 °C[6][14]
Boroxine Formation ΔH = 14.3 kJ mol⁻¹In CDCl₃[8]
ΔS = 37.8 J K⁻¹ mol⁻¹In CDCl₃[8]
Solubility Information
SolventSolubilityReference(s)
Water 10 g/L (at 20°C)[6][14]
Diethyl Ether Soluble[6]
Ethanol Soluble[6]
Methanol Soluble[16]
Dipropyl ether High solubility[20]
Acetone Soluble[20]
Chloroform Slightly soluble[14]
Hexanes Poorly soluble[6]
Carbon Tetrachloride Poorly soluble[6]

Experimental Protocols

Protocol: Sample Preparation using this compound as an Internal Standard for LC-MS/MS Analysis

This protocol provides a general workflow for the preparation of a biological sample (e.g., plasma or urine) for quantitative analysis.

1. Materials and Reagents:

  • This compound

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid or ammonium (B1175870) hydroxide (B78521) (for pH adjustment)

  • Polypropylene microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer and centrifuge

2. Preparation of Stock and Working Solutions:

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol. Store at -20°C in an amber vial.

  • IS Working Solution (e.g., 1 µg/mL): Dilute the stock solution with methanol or your initial extraction solvent. Prepare this solution fresh or store for a limited time at 2-8°C.

3. Sample Preparation (Protein Precipitation Method):

  • Pipette 50 µL of the biological sample (e.g., plasma) into a 1.5 mL polypropylene tube.

  • Add 10 µL of the IS working solution to the sample and briefly vortex.

  • Add 150 µL of cold acetonitrile (containing 0.1% formic acid, if required for analyte stability and chromatography) to precipitate proteins.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Critical Steps to Prevent Degradation:

  • Work Quickly and on Ice: Perform sample preparation steps on ice to minimize potential enzymatic or oxidative degradation.

  • pH Control: The choice of acid or base in the precipitation solvent should be optimized for the stability of both the analyte and the internal standard.

  • Immediate Analysis: Analyze the prepared samples as soon as possible. If storage is necessary, keep the autosampler at a low temperature (e.g., 4°C).

Visualizations

Degradation Pathways of Phenylboronic Acid

PBA This compound (Ph-13C6-B(OH)2) Phenol Phenol-13C6 PBA->Phenol Oxidation (e.g., H2O2) Boroxine Boroxine-13C18 PBA->Boroxine Dehydration (Heat, reversible) Complex Diol Complex PBA->Complex Complexation (+ Diol, reversible) Benzene Benzene-13C6 PBA->Benzene Protodeboronation (Aqueous solution) Boroxine->PBA Hydration (H2O) Complex->PBA Dissociation

Caption: Major degradation and reaction pathways of Phenylboronic acid.

Troubleshooting Workflow for this compound Analysis

Start Unexpected Result (e.g., Low IS Signal) CheckStorage Review Storage Conditions (Temp, Moisture, Light) Start->CheckStorage CheckPrep Examine Sample Prep (pH, Temp, Solvents) CheckStorage->CheckPrep Correct NewIS Prepare Fresh IS Stock and Working Solutions CheckStorage->NewIS Incorrect CheckMatrix Investigate Matrix Effects (Oxidants, Diols) CheckPrep->CheckMatrix Optimal ModifyPrep Modify Protocol (e.g., Lower Temp, Adjust pH) CheckPrep->ModifyPrep Suboptimal Cleanup Add Sample Cleanup Step (e.g., SPE, LLE) CheckMatrix->Cleanup Interference Found Rerun Re-run Experiment CheckMatrix->Rerun No Interference NewIS->Rerun ModifyPrep->Rerun Cleanup->Rerun

Caption: A logical workflow for troubleshooting analytical issues.

References

Technical Support Center: Optimizing Palladium Catalysts for Suzuki Coupling with Phenylboronic acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing palladium-catalyzed Suzuki-Miyaura coupling reactions involving Phenylboronic acid-13C6. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate successful and efficient cross-coupling.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Low to no conversion of starting materials.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.

    • Solution: Ensure all solvents and reagents are thoroughly degassed. Perform the reaction under a strict inert atmosphere (Argon or Nitrogen). Consider using a pre-catalyst that is more resistant to air and moisture.

  • Poor Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Solution: For electron-rich boronic acids like phenylboronic acid, electron-rich and bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) can be effective. A ligand screening is often beneficial to identify the optimal choice for your specific substrates.

  • Inappropriate Base: The base is crucial for the activation of the boronic acid in the transmetalation step.

    • Solution: The choice of base can be critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The solubility and strength of the base can impact the reaction rate and yield. A screening of different bases is recommended.

  • Solvent Issues: The solvent influences the solubility of reagents and the stability of the catalytic species.

    • Solution: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is often employed. The ratio of organic solvent to water can significantly affect the reaction outcome. Ensure solvents are anhydrous and of high purity.

  • Kinetic Isotope Effect (KIE) with ¹³C-labeled Reagent: While generally small for carbon, a kinetic isotope effect could slightly slow down the reaction rate compared to the unlabeled counterpart, especially if C-B bond cleavage is involved in the rate-determining step.

    • Solution: If low conversion is observed with the ¹³C-labeled reagent under conditions optimized for the unlabeled analog, slightly longer reaction times or a marginal increase in temperature might be necessary. Monitoring the reaction progress closely is key.

Question 2: Significant formation of side products (e.g., homocoupling, protodeboronation).

Potential Causes & Solutions:

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial. Using a pre-catalyst that efficiently generates the active Pd(0) species can also minimize side reactions.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common side reaction, particularly in the presence of water and certain bases.

    • Solution: Using a less aqueous solvent system or a non-aqueous base might be beneficial. Alternatively, using the pinacol (B44631) ester of the boronic acid (this compound pinacol ester) can increase stability and reduce protodeboronation.

  • Dehalogenation of the Aryl Halide: This can occur as a competitive pathway.

    • Solution: Optimizing the ligand and reaction temperature can help favor the desired cross-coupling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of using this compound on the reaction outcome compared to the unlabeled compound?

A1: The primary difference may be a slight kinetic isotope effect (KIE), which could lead to a marginally slower reaction rate. For most practical purposes in synthetic chemistry, this effect is often negligible. However, for mechanistic studies or highly optimized processes, it might be observable. The chemical reactivity and product distribution are not expected to change.

Q2: Which palladium pre-catalyst is a good starting point for this reaction?

A2: For general screening, Pd(PPh₃)₄ or PdCl₂(dppf) are robust and commonly used pre-catalysts. For more challenging couplings or to improve efficiency, second-generation Buchwald pre-catalysts like SPhos-Pd-G2 or XPhos-Pd-G2 are excellent choices due to their high activity and stability.[1]

Q3: How can I monitor the progress of my Suzuki coupling reaction?

A3: Thin-layer chromatography (TLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS) are common techniques to monitor the consumption of starting materials and the formation of the product. Real-time monitoring can also be achieved using techniques like in-situ Raman spectroscopy.[2]

Q4: Is it necessary to use anhydrous solvents?

A4: While Suzuki couplings are often performed in the presence of water, using anhydrous organic solvents for the initial setup helps to ensure reproducibility and minimize side reactions that can be influenced by water content. The water is typically added as a solution with the base.

Quantitative Data Summary

The following tables summarize quantitative data on the influence of various reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving phenylboronic acid and aryl halides.

Table 1: Comparison of Palladium Catalysts and Ligands

Catalyst/Pre-catalystLigandAryl HalideBaseSolventYield (%)Reference
Pd(OAc)₂PPh₃4-BromoanisoleK₂CO₃Toluene/H₂O85Fictionalized Example
Pd₂(dba)₃SPhos4-BromoanisoleK₃PO₄Dioxane/H₂O95Fictionalized Example
PdCl₂(dppf)dppf4-ChlorotolueneCs₂CO₃THF/H₂O92Fictionalized Example
SPhos-Pd-G2SPhos4-BromobenzonitrileK₂CO₃2-MeTHF/H₂O98Fictionalized Example

Table 2: Effect of Different Bases

Aryl HalideCatalystLigandBaseSolventYield (%)Reference
4-BromoacetophenonePd(OAc)₂PPh₃K₂CO₃DMF/H₂O90Fictionalized Example
4-BromoacetophenonePd(OAc)₂PPh₃Cs₂CO₃DMF/H₂O95Fictionalized Example
4-BromoacetophenonePd(OAc)₂PPh₃K₃PO₄DMF/H₂O92Fictionalized Example
4-BromoacetophenonePd(OAc)₂PPh₃Na₂CO₃DMF/H₂O88Fictionalized Example

Table 3: Influence of Solvent System

Aryl HalideCatalystLigandBaseSolventYield (%)Reference
4-IodoanisolePd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O (3:1)88Fictionalized Example
4-IodoanisolePd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O (4:1)92Fictionalized Example
4-IodoanisolePd(PPh₃)₄PPh₃K₂CO₃THF/H₂O (4:1)90Fictionalized Example
4-IodoanisolePd(PPh₃)₄PPh₃K₂CO₃2-MeTHF/H₂O (5:1)94Fictionalized Example

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with this compound

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane (B91453) and water, 4:1 v/v, 5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, and the base.

  • Catalyst Addition: Add the palladium pre-catalyst to the flask.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 2-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis A Weigh Reagents (Aryl Halide, Boronic Acid, Base) D Combine Reagents & Solvents A->D B Degas Solvents B->D C Setup Inert Atmosphere (Schlenk line) C->D E Add Catalyst D->E F Heat and Stir E->F G Monitor Progress (TLC, GC, LC-MS) F->G H Quench Reaction G->H Reaction Complete I Aqueous Extraction H->I J Dry and Concentrate I->J K Column Chromatography J->K L Characterization (NMR, MS, etc.) K->L

Caption: A generalized workflow for a Suzuki coupling experiment.

References

Improving signal-to-noise ratio for Phenylboronic acid-13C6 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Phenylboronic acid-13C6 and related compounds using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and improve the signal-to-noise ratio in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for analyzing this compound in mass spectrometry?

A1: For this compound, electrospray ionization (ESI) in negative mode is generally the most effective method.[1] This is because the boronic acid moiety can be deprotonated to form a stable [M-H]⁻ ion, which provides a strong signal for detection.

Q2: I am observing a weak signal for this compound. What are the common causes and how can I improve the signal intensity?

A2: A weak signal can stem from several factors, including suboptimal ion source parameters, issues with sample preparation, or the inherent chemical properties of boronic acids.[2][3] Consider the following troubleshooting steps:

  • Optimize Ion Source Parameters: Systematically tune the capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature, and cone voltage to maximize the ion current for the [M-H]⁻ ion of this compound.[4][5]

  • Sample Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, the signal may be insufficient.[3]

  • Mobile Phase Composition: The choice of mobile phase can significantly impact ionization efficiency. For negative mode ESI, using a mobile phase with a basic additive, such as 0.1% ammonia (B1221849) in water, can enhance deprotonation and improve signal intensity.[1][6]

  • Derivatization: If direct analysis provides a poor signal, consider derivatization. Phenylboronic acids react with diols to form boronate esters, which can exhibit better ionization efficiency.[2] In-source derivatization with reagents like phenylboronic acid has been shown to enhance the sensitivity for certain analytes by orders of magnitude.[7][8][9]

Q3: My mass spectra show unexpected peaks and high background noise. What could be the reason and how can I resolve this?

A3: High background noise and extraneous peaks can be due to instrument contamination, mobile phase impurities, or the degradation of phenylboronic acid.[10]

  • Instrument Contamination: A dirty ion source or mass spectrometer inlet can lead to an unstable signal and high background.[4][11] Regularly clean the ion source according to the manufacturer's protocol.

  • Mobile Phase and Solvent Purity: Always use high-purity LC-MS grade solvents and additives to prevent the introduction of contaminants that can create background noise and adducts.[4]

  • Boroxine Formation: Phenylboronic acids can undergo dehydration to form cyclic trimers called boroxines.[2] This can lead to the appearance of unexpected higher mass ions and a reduction in the signal of the monomeric analyte. To minimize this, ensure your solvents are dry and consider derivatization to protect the boronic acid group.

  • Ghost Peaks: In GC/MS applications, residual phenylboronic acid in the system can cause ghost peaks in subsequent runs. Cleaning the system by injecting a high concentration of propylene (B89431) glycol in acetone (B3395972) can help remove these residues.[10]

Q4: How can I mitigate matrix effects when quantifying an analyte using this compound as an internal standard?

A4: Matrix effects, which cause ion suppression or enhancement, are a common challenge in quantitative mass spectrometry, particularly in complex biological matrices.[12][13]

  • Effective Sample Preparation: Implement a robust sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often more effective at reducing matrix effects than simple protein precipitation.[11]

  • Chromatographic Separation: Optimize your liquid chromatography method to separate the analyte and internal standard from co-eluting matrix components.[12]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing their impact on ionization.[11]

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. Since it co-elutes with the analyte and has nearly identical chemical properties, any ion suppression or enhancement will affect both the analyte and the internal standard similarly, leading to an accurate quantitative result.[12]

Troubleshooting Guides

Low Signal-to-Noise Ratio

If you are experiencing a low signal-to-noise (S/N) ratio for this compound, follow this troubleshooting workflow:

low_sn_troubleshooting start Low S/N Ratio Observed check_ms_params Verify & Optimize MS Parameters (Voltage, Gas, Temp) start->check_ms_params check_sample_prep Review Sample Preparation (Concentration, Purity) check_ms_params->check_sample_prep If no improvement problem_solved Problem Resolved check_ms_params->problem_solved If improved check_lc_method Evaluate LC Method (Mobile Phase, Gradient) check_sample_prep->check_lc_method If no improvement check_sample_prep->problem_solved If improved consider_derivatization Consider Derivatization check_lc_method->consider_derivatization If still low check_lc_method->problem_solved If improved consider_derivatization->problem_solved If successful

Troubleshooting workflow for low S/N ratio.
High Background or Interfering Peaks

For issues with high background or the presence of interfering peaks, use the following guide:

high_background_troubleshooting start High Background/ Interfering Peaks run_blank Inject Blank Solvent start->run_blank check_solvents Check Solvent/Mobile Phase Purity run_blank->check_solvents If peaks present problem_solved Problem Resolved run_blank->problem_solved If clean (carryover issue) clean_instrument Clean Ion Source & Inlet check_solvents->clean_instrument If solvents are clean check_solvents->problem_solved If new solvents fix issue check_boroxine Investigate for Boroxine Formation clean_instrument->check_boroxine If background persists clean_instrument->problem_solved If cleaning is effective check_boroxine->problem_solved If addressed

Troubleshooting logic for high background noise.

Experimental Protocols

Protocol 1: Direct LC-MS/MS Analysis of Phenylboronic Acid

This protocol is adapted from a method for the sensitive quantification of underivatized boronic acids.[1]

1. Sample Preparation:

  • Accurately weigh and dissolve phenylboronic acid standards in methanol (B129727) to create a 1 mg/mL stock solution.

  • Prepare a working standard mixture by diluting the stock solutions.

  • Create a calibration curve by diluting the mixed standard with a 50:50 (v/v) methanol/water solution to the desired concentrations.[14]

2. Liquid Chromatography (LC) Conditions:

  • Column: Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Ammonia in water.[1]

  • Mobile Phase B: 100% Acetonitrile.[1]

  • Flow Rate: 0.25 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 20 µL.[1]

  • Gradient Program:

    Time (min) %B
    0.00 15
    2.00 15
    6.00 90
    11.00 90
    11.10 15

    | 14.00 | 15 |

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: ESI Negative.[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[1][14]

  • Capillary Voltage: 4500 V.[1]

  • Drying Gas Temperature: 300°C.[1]

  • Drying Gas Flow: 12 L/min.[1]

  • Nebulizer Pressure: 35 psi.[1]

  • Sheath Gas Temperature: 350°C.[1]

  • Sheath Gas Flow: 10 L/min.[1]

  • MRM Transitions: To be optimized for this compound. For unlabeled phenylboronic acid, a transition of m/z 121.1 -> 43 has been reported.[14]

Data Summary Tables

Table 1: Recommended Starting ESI-MS Parameters for Phenylboronic Acid Analysis

ParameterRecommended Range (Negative Mode)Purpose
Capillary Voltage-3.0 to -4.5 kVOptimizes ionization efficiency and spray stability.[4][5]
Nebulizer Gas Pressure30 - 50 psiControls the formation of fine droplets for efficient desolvation.[1][5]
Drying Gas Flow8 - 12 L/minAids in solvent evaporation from the ESI droplets.[1][4]
Drying Gas Temperature300 - 400 °CEnhances desolvation, but excessive heat can cause degradation.[1][4]
Cone/Fragmentor Voltage-20 to -60 VMaximizes the precursor ion signal and minimizes in-source fragmentation.[4]

Table 2: Example LC Conditions for Phenylboronic Acid Separation

ParameterCondition 1[1]Condition 2[14]
Column Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm)Not Specified
Mobile Phase A 0.1% Ammonia in WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 0.25 mL/minNot Specified
Gradient YesNot Specified
Run Time 14 min7 min

References

Avoiding experimental artifacts with Phenylboronic acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common experimental artifacts when working with Phenylboronic acid-13C6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a stable isotope-labeled form of Phenylboronic acid (PBA). The six carbon atoms in the phenyl ring are replaced with the heavy isotope of carbon, 13C. This labeling makes it an ideal internal standard for quantitative mass spectrometry (MS) analysis, allowing for accurate quantification of unlabeled PBA or its derivatives in complex biological matrices.[1][2][3] Its chemical reactivity is nearly identical to unlabeled PBA, which is known for its ability to reversibly bind to molecules containing cis-diol groups, such as carbohydrates, glycoproteins, and certain small molecules.[4][5] This property is exploited in various applications, including:

  • Glycoprotein (B1211001) enrichment: Selective capture of glycoproteins from complex mixtures for proteomics studies.[6][7][8]

  • Cellular imaging: As a component of fluorescent probes for imaging glycans on cell surfaces or for detecting glucose in living cells.[9][10][11][12][13]

  • Enzyme inhibition: Acting as an inhibitor for certain enzymes, such as β-lactamases and proteases.[14][15]

  • Drug delivery: Investigated for its potential in targeted drug delivery systems.

Q2: What are the most common sources of experimental artifacts when using this compound?

A2: The primary sources of experimental artifacts stem from the inherent chemical properties of the phenylboronic acid moiety itself. These include:

  • pH-dependent Diol Binding: The binding of phenylboronic acid to cis-diols is highly dependent on the pH of the solution. The boronic acid must be in its tetrahedral boronate form to bind effectively, which is favored at alkaline pH.[4][5][16][17] Fluctuations in pH can lead to inconsistent binding and, therefore, variable experimental results.

  • Non-specific Binding: Besides the intended diol-containing targets, PBA can interact with other molecules through hydrophobic and π-π stacking interactions of the phenyl ring, leading to non-specific binding.[18]

  • Oxidative Instability: Phenylboronic acids can be susceptible to oxidative degradation, particularly in the presence of reactive oxygen species (ROS), which can lead to the formation of phenol (B47542) and boric acid.[19] This can reduce the effective concentration of your reagent.

  • Mass Spectrometry Artifacts: In mass spectrometry, free boronic acids can undergo dehydration and trimerization to form cyclic boroxines. This can complicate data analysis by showing unexpected ions and obscuring the true molecular weight.[20][21]

Q3: How does the 13C6 labeling affect the experimental outcome?

A3: The 13C6 labeling itself has a minimal effect on the chemical reactivity of the molecule. The primary purpose of the isotopic label is to introduce a mass shift of +6 Da compared to the unlabeled compound. This allows for its clear differentiation in mass spectrometry, making it an excellent internal standard. When using this compound as an internal standard, it is crucial that it behaves identically to the unlabeled analyte during sample preparation and analysis to accurately correct for matrix effects and variations.[1][2][3] Any condition that affects the unlabeled PBA will also affect the 13C6-labeled version in the same manner.

Troubleshooting Guides

Issue 1: Inconsistent results in glycoprotein enrichment or binding assays.
Potential Cause Troubleshooting Steps
Incorrect or fluctuating pH The interaction between phenylboronic acid and diols is optimal at a pH above the pKa of the boronic acid (typically around 8.5-9.5), where the boronate form is prevalent.[17] Ensure your buffers are well-characterized and stable. Verify the pH of your binding and wash buffers before each experiment. Consider performing a pH optimization experiment for your specific application.
Presence of competing diols Buffers or media containing high concentrations of diol-containing molecules (e.g., sugars, glycerol) can compete with your target for binding to the phenylboronic acid. Use buffers free of such components. If their presence is unavoidable, be aware of the potential for reduced binding efficiency.
Non-specific binding The phenyl ring can contribute to non-specific hydrophobic interactions. To minimize this, you can increase the ionic strength of your wash buffers (e.g., by adding 150-500 mM NaCl).[17] Including a mild non-ionic detergent (e.g., 0.05% Tween-20) in the wash steps can also be beneficial.
Insufficient incubation time Ensure sufficient incubation time for the binding reaction to reach equilibrium. This may need to be optimized for your specific target and experimental conditions.
Issue 2: High background or non-specific signal in cellular imaging.
Potential Cause Troubleshooting Steps
Probe aggregation Phenylboronic acid-based fluorescent probes can sometimes aggregate, leading to non-specific staining. Prepare fresh probe solutions and consider a brief sonication step before use. Ensure the final concentration of organic solvent (like DMSO) is low and compatible with your cell culture.
Hydrophobic interactions The phenyl ring can lead to non-specific binding to cellular membranes or proteins.[18] Increase the stringency of your washing steps after probe incubation. Use a physiologically relevant buffer (e.g., PBS) for washing.
Autofluorescence Cellular components can exhibit autofluorescence, which can interfere with the signal from your probe. Image a set of control cells that have not been treated with the probe to assess the level of autofluorescence. Use appropriate filter sets and, if possible, a probe with a longer emission wavelength to minimize this effect.[22][23]
Issue 3: Unexpected peaks and difficult data interpretation in mass spectrometry.
Potential Cause Troubleshooting Steps
Formation of boroxine (B1236090) trimers Free boronic acids can form cyclic trimers (boroxines) through dehydration, especially in the gas phase of the mass spectrometer. This results in an ion corresponding to (3M - 3H₂O). To mitigate this, consider derivatizing the boronic acid with a diol (e.g., pinacol) to form a more stable boronate ester before analysis. Alternatively, optimizing the ionization source conditions (e.g., using a softer ionization technique or lower temperatures) may help reduce trimer formation.
In-source fragmentation The boronic acid group can be labile under certain ionization conditions, leading to fragmentation. Optimize the cone voltage or collision energy to minimize in-source fragmentation and maximize the intensity of the desired molecular ion.
Matrix effects Components of the biological matrix can suppress or enhance the ionization of your analyte and internal standard, leading to inaccurate quantification. The use of this compound as an internal standard is the primary way to correct for this.[1][2][3] Ensure that the internal standard is added early in the sample preparation process to account for any losses during extraction and cleanup.

Quantitative Data Summary

Table 1: Binding Constants and Inhibitory Concentrations of Phenylboronic Acid Derivatives

CompoundTargetAssay TypeValueReference
Phenylboronic acid derivative 3AmpC β-lactamaseEnzyme InhibitionKᵢ = 1.45 µM[14]
Phenylboronic acid derivative 5AmpC β-lactamaseEnzyme InhibitionKᵢ = 5.3 µM[14]
Phenylboronic acid 1AmpC β-lactamaseEnzyme InhibitionKᵢ = 4.85 µM[14]
Mc-CDBA (diboronic acid probe)GlucoseFluorescence TitrationKₐ = 4.5 x 10³ M⁻¹[10][12]

Experimental Protocols

Protocol 1: General Procedure for Glycoprotein Enrichment using Boronic Acid Affinity Chromatography

This protocol provides a general workflow for the selective capture of glycoproteins from a complex protein mixture.

  • Resin Equilibration:

    • Pack a column with boronic acid-functionalized agarose (B213101) or magnetic beads.

    • Wash the resin with 3-5 column volumes of binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.5).

  • Sample Loading:

    • Dissolve the protein mixture in the binding buffer.

    • Load the sample onto the equilibrated column at a slow flow rate to allow for efficient binding.

  • Washing:

    • Wash the column with 10-15 column volumes of binding buffer to remove non-specifically bound proteins.

    • For increased stringency, a wash step with a higher salt concentration (e.g., 500 mM NaCl) can be included.

  • Elution:

    • Elute the bound glycoproteins using an elution buffer containing a competing diol (e.g., 100-200 mM sorbitol in binding buffer) or by lowering the pH to disrupt the boronate ester linkage (e.g., 0.1 M glycine-HCl, pH 3.0).

  • Neutralization:

    • If using a low pH elution, immediately neutralize the collected fractions with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0).

Protocol 2: Cellular Imaging of Surface Glycans using a Phenylboronic Acid-based Fluorescent Probe

This protocol outlines a general procedure for labeling and imaging cell surface glycans.

  • Cell Culture:

    • Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

  • Probe Preparation:

    • Prepare a stock solution of the phenylboronic acid-based fluorescent probe in DMSO.

    • Dilute the stock solution to the final working concentration in a serum-free cell culture medium or a suitable imaging buffer (e.g., HBSS). It is recommended to perform a concentration titration to determine the optimal probe concentration.

  • Cell Labeling:

    • Wash the cells twice with warm PBS.

    • Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.

  • Washing:

    • Remove the probe solution and wash the cells three times with warm PBS to remove unbound probe.

  • Imaging:

    • Add fresh imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the specific fluorophore.

  • Controls:

    • Negative Control 1: Image unlabeled cells to assess autofluorescence.

    • Negative Control 2: Use a control compound that lacks the boronic acid moiety to assess non-specific binding of the fluorophore and linker.

    • Competition Control: Co-incubate cells with the probe and an excess of a competing sugar (e.g., sialic acid or fructose) to demonstrate the specificity of the boronic acid-diol interaction. A decrease in fluorescence intensity would indicate specific binding.[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_enrich Glycopeptide Enrichment cluster_analysis LC-MS/MS Analysis start Complex Biological Sample (e.g., Cell Lysate) spike Spike with This compound (Internal Standard) start->spike extract Protein Extraction & Digestion spike->extract bind Bind to Boronic Acid Resin (pH > 8.5) extract->bind wash Wash to Remove Non-glycosylated Peptides bind->wash elute Elute Glycopeptides (Low pH or competing diol) wash->elute lcms LC-MS/MS Analysis elute->lcms quant Quantification (Analyte/Internal Standard Ratio) lcms->quant

Caption: Workflow for quantitative glycoproteomics using this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor RhoA RhoA-GTP (Active) receptor->RhoA Rac1 Rac1-GTP (Active) receptor->Rac1 Cdc42 Cdc42-GTP (Active) receptor->Cdc42 PBA Phenylboronic Acid PBA->RhoA Inhibition PBA->Rac1 Inhibition PBA->Cdc42 Inhibition ROCK ROCK RhoA->ROCK Actin Actin Cytoskeleton Remodeling Rac1->Actin Cdc42->Actin ROCK->Actin Migration Cell Migration Actin->Migration

Caption: Phenylboronic acid's inhibitory effect on Rho GTPase signaling.[24][25]

References

Troubleshooting poor quantification accuracy with Phenylboronic acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to poor quantification accuracy when using Phenylboronic acid-13C6 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a poor peak shape for this compound?

A1: Poor peak shape, such as tailing or broadening, can be attributed to several factors. Boronic acids have a tendency to interact with free silanol (B1196071) groups on silica-based columns. Additionally, the presence of the boronic acid in different forms, such as the free acid and its cyclic trimer anhydride (B1165640) (boroxine), can lead to distorted peaks.[1] To mitigate this, consider using a column with end-capping or a polymer-based column. Optimizing the mobile phase with an appropriate pH and organic solvent can also improve peak shape.

Q2: My this compound signal is low or inconsistent. What are the possible causes?

A2: Low or inconsistent signal intensity can stem from several sources. Phenylboronic acids can exhibit poor ionization efficiency in electrospray ionization (ESI) mass spectrometry.[2] The stability of the compound in the prepared solution is another factor; boronic acids can degrade, especially at physiological pH, through oxidation.[3][4] Ensure the internal standard solution is freshly prepared and stored properly. In-source fragmentation or the formation of adducts can also lead to a diminished signal for the target ion.

Q3: I am seeing unexpected peaks in my chromatogram when using this compound. What could they be?

A3: Unexpected peaks can arise from several sources. One common issue with boronic acids is their propensity to form cyclic trimers called boroxines through dehydration.[5] This can be exacerbated by high temperatures during sample preparation or analysis. Another possibility is the presence of impurities in the this compound standard itself. It is crucial to verify the isotopic and chemical purity of the internal standard.[6][7]

Q4: How can I improve the sensitivity of my assay for a compound that is being quantified using this compound?

A4: To enhance sensitivity, derivatization of the analyte and the internal standard can be a highly effective strategy. Derivatization can improve chromatographic retention, increase ionization efficiency, and lead to more specific fragmentation patterns in MS/MS analysis.[8][9] Another approach is to optimize the mass spectrometry source parameters and consider using a more sensitive instrument if available.[10]

Troubleshooting Guide

This guide addresses specific issues that may lead to poor quantification accuracy with this compound.

Issue 1: Inaccurate Quantification - High Variability in Results
Possible Cause Suggested Solution
Matrix Effects The sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate results.[11][12] To address this, perform a matrix effect study by comparing the response of the analyte and internal standard in a clean solution versus a matrix extract. If significant matrix effects are observed, consider improving the sample cleanup procedure (e.g., using solid-phase extraction), diluting the sample, or using a matrix-matched calibration curve.
Inconsistent Sample Preparation Variability in extraction recovery between the analyte and the internal standard can lead to imprecise quantification. Ensure the sample preparation protocol is robust and consistently applied. The use of a 13C-labeled internal standard like this compound is intended to compensate for such variability, but significant differences in chemical properties introduced by derivatization or extreme pH can affect recovery.
Internal Standard Instability Phenylboronic acid and its derivatives can be susceptible to degradation.[3] Prepare fresh working solutions of this compound regularly and store stock solutions at recommended temperatures. Avoid prolonged exposure to harsh pH conditions or high temperatures during sample processing.[5]
Issue 2: Isotopic Interference
Possible Cause Suggested Solution
Analyte Contribution to Internal Standard Signal The natural isotopic abundance of the analyte may contribute to the mass channel of the this compound, especially at high analyte concentrations. This "cross-talk" can lead to non-linear calibration curves and biased results.[10]
Impurity in Internal Standard The this compound standard may contain a small amount of the unlabeled analyte as an impurity.[13] This can be assessed by injecting a high concentration of the internal standard and monitoring for the analyte's signal. If present, this contribution must be corrected for, or a purer standard should be sourced.
Isotopic Purity of the Standard The isotopic enrichment of the this compound may not be 100%. The presence of M+1, M+2, etc., isotopologues of the analyte can interfere with the M+6 signal of the internal standard. The isotopic purity of the standard should be verified, if possible, using high-resolution mass spectrometry.[6][7][14]
Issue 3: Poor Chromatography
Possible Cause Suggested Solution
Formation of Boroxines Phenylboronic acid can reversibly form its cyclic trimer anhydride, triphenylboroxin, which can result in broad or split peaks.[1] To minimize boroxine (B1236090) formation, avoid high temperatures and acidic conditions during sample preparation and storage. Using an aqueous mobile phase can help to hydrolyze the boroxine back to the monomeric acid.[5]
Interaction with Column The boronic acid moiety can interact with residual silanols on silica-based HPLC columns, leading to peak tailing. Using a column with thorough end-capping, a hybrid silica-polymer column, or a polymer-based column can alleviate this issue. Adjusting the mobile phase pH can also help to reduce these interactions.
Inappropriate Mobile Phase The choice of mobile phase can significantly impact peak shape. For underivatized boronic acids, a mobile phase containing a buffer such as ammonium (B1175870) acetate (B1210297) can improve chromatography.[15] For derivatized boronic acids, the mobile phase should be optimized for the specific derivative.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Phenylboronic Acid Quantification

This protocol provides a starting point for the analysis of underivatized phenylboronic acid and can be adapted for this compound.

  • Sample Preparation:

    • Prepare stock solutions of the analyte and this compound in methanol (B129727) at 1 mg/mL.

    • Create a working internal standard solution by diluting the stock solution to a suitable concentration (e.g., 1 µg/mL) in 50:50 methanol:water.

    • Prepare calibration standards by spiking the analyte into the relevant matrix (e.g., plasma, urine) and adding a fixed amount of the internal standard working solution.

    • Perform sample cleanup, such as protein precipitation with acetonitrile, followed by centrifugation.

  • LC-MS/MS Conditions:

    • LC Column: A C18 reversed-phase column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm) is a good starting point.[16]

    • Mobile Phase A: 0.1% Ammonia in water.[16]

    • Mobile Phase B: Acetonitrile.[16]

    • Flow Rate: 0.25 mL/min.[16]

    • Gradient: A gradient from low to high organic content should be optimized to ensure good separation and peak shape. A typical run time is around 10-15 minutes.[16]

    • Injection Volume: 5-10 µL.

    • MS Ionization: Electrospray Ionization (ESI) in negative mode is often more sensitive for underivatized boronic acids.[10][16]

    • MS Detection: Multiple Reaction Monitoring (MRM) should be used for quantification. The specific precursor and product ions for the analyte and this compound will need to be determined by infusion and optimization.

Protocol 2: Derivatization of Phenylboronic Acid with N-methyliminodiacetic acid (MIDA)

This protocol describes a method to derivatize phenylboronic acid to improve its stability and chromatographic properties for LC-MS/MS analysis.[8][9]

  • Derivatization Reaction:

    • To a solution of the sample containing the phenylboronic acid analyte and this compound in a suitable solvent (e.g., DMSO), add a slight excess of N-methyliminodiacetic acid (MIDA).

    • Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) for a defined period (e.g., 1-2 hours) to form the MIDA-boronate ester.

    • The reaction can be monitored by LC-MS to determine completion.

  • Sample Workup:

    • After the reaction is complete, the sample can be diluted with a suitable solvent and directly injected into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • The LC and MS conditions will need to be optimized for the MIDA-derivatized compounds. Reversed-phase chromatography is typically suitable.

    • The MRM transitions for the derivatized analyte and internal standard will need to be determined and optimized.

Quantitative Data Summary

The following table summarizes typical LC-MS/MS parameters for the analysis of phenylboronic acids, which can be used as a starting point for method development with this compound.

Parameter Condition 1 (Underivatized) [16]Condition 2 (Underivatized) [10]Condition 3 (Derivatized) [8]
LC Column Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm)Not specifiedNot specified
Mobile Phase A 0.1% Ammonia in WaterWaterWater with 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile with 0.1% Formic Acid
Ionization Mode ESI NegativeESI NegativeESI Positive
LLOQ ~1 ppm2-10 pg/mL~1-5 ppm

Visualizations

Troubleshooting_Workflow cluster_start Start: Poor Quantification Accuracy cluster_problems Problem Categories cluster_causes Potential Causes cluster_solutions Solutions start Identify Issue inaccurate_quant Inaccurate Quantification / High Variability start->inaccurate_quant low_signal Low Signal / Inconsistent Response start->low_signal bad_chrom Poor Peak Shape / Ghost Peaks start->bad_chrom isotopic_int Isotopic Interference start->isotopic_int matrix Matrix Effects inaccurate_quant->matrix instability Compound Instability inaccurate_quant->instability low_signal->instability ionization Poor Ionization low_signal->ionization boroxine Boroxine Formation bad_chrom->boroxine column_int Column Interaction bad_chrom->column_int impurity Standard Impurity isotopic_int->impurity cross_talk Isotopic Cross-talk isotopic_int->cross_talk cleanup Improve Sample Cleanup matrix->cleanup fresh_prep Use Freshly Prepared Standards instability->fresh_prep derivatize Derivatization ionization->derivatize optimize_ms Optimize MS Conditions ionization->optimize_ms optimize_lc Optimize LC Method (Column/Mobile Phase) boroxine->optimize_lc column_int->optimize_lc check_purity Verify Standard Purity impurity->check_purity correct_iso Apply Isotopic Correction cross_talk->correct_iso

Caption: Troubleshooting workflow for poor quantification accuracy.

Derivatization_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_advantages Advantages pba This compound reaction Condensation (Heat) pba->reaction mida N-methyliminodiacetic acid (MIDA) mida->reaction mida_ester MIDA-boronate ester-13C6 reaction->mida_ester stability Increased Stability mida_ester->stability ionization Improved Ionization mida_ester->ionization chromatography Better Chromatography mida_ester->chromatography

Caption: Derivatization of this compound with MIDA.

References

Technical Support Center: Purification of Phenylboronic Acid-¹³C₆ Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively purifying the products of Phenylboronic acid-¹³C₆ reactions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude Phenylboronic acid-¹³C₆ reaction products?

A1: Common impurities include unreacted starting materials, homocoupled byproducts, boroxines (cyclic anhydrides of boronic acids), and protodeboronation products where the boronic acid group is replaced by a hydrogen atom.[1][2][3][4] The presence of these impurities can affect downstream applications and the accuracy of analytical data.[5]

Q2: My desired product is an oil and cannot be recrystallized. What purification methods are suitable?

A2: For oily or non-crystalline products, column chromatography is a primary purification technique.[6] Depending on the polarity of your compound, you can use normal-phase (silica gel or alumina) or reverse-phase (C18) chromatography.[2] Additionally, forming a crystalline diethanolamine (B148213) adduct can be an effective method to isolate and purify the boronic acid, which can then be recovered by acid treatment.[7][8]

Q3: How can I prevent the decomposition of my boronic acid product on silica (B1680970) gel during column chromatography?

A3: Boronic acids can sometimes degrade or stick to silica gel.[2] To mitigate this, you can deactivate the silica gel by treating it with a small amount of a non-nucleophilic base like triethylamine (B128534) in the eluent. Alternatively, using a different stationary phase such as neutral alumina (B75360) can be beneficial. For boronate esters, impregnating the silica gel with boric acid has been shown to improve recovery by suppressing over-adsorption.

Q4: I am observing the formation of boroxine (B1236090) in my product. How can I remove it or prevent its formation?

A4: Boroxine formation is a reversible dehydration process where three molecules of boronic acid form a cyclic anhydride.[3][4] To convert boroxine back to the boronic acid, you can introduce water during the workup or recrystallize the crude product from an aqueous solvent system.[4][9] Storing the purified boronic acid under anhydrous conditions can help prevent its reformation.[9]

Q5: What is protodeboronation and how can I minimize it during my reaction and purification?

A5: Protodeboronation is the loss of the boronic acid group and its replacement with a hydrogen atom.[1] This side reaction can be promoted by prolonged exposure to acidic or basic conditions, and high temperatures.[10] To minimize protodeboronation, it is advisable to maintain a near-neutral pH during aqueous workups whenever possible and to avoid excessive heat.[9] Using milder bases and keeping reaction times to a minimum can also be effective.[10] The use of boronic acid derivatives like MIDA boronates or organotrifluoroborates can offer increased stability and reduce the likelihood of protodeboronation.[1]

Troubleshooting Guides

Issue 1: Low Recovery of the Desired Product After Column Chromatography
Possible Cause Troubleshooting Step
Product is sticking to the silica gel. Deactivate the silica gel by preparing a slurry with the eluent and adding a small amount of triethylamine. Alternatively, consider using neutral alumina as the stationary phase.
Product is degrading on the acidic silica gel. Use a less acidic stationary phase like neutral alumina. If using silica, consider shorter columns to minimize contact time.
Inappropriate solvent system. Optimize the eluent system using thin-layer chromatography (TLC) to ensure good separation and elution of your product. A gradient elution might be necessary.
Product is co-eluting with an impurity. Try a different solvent system or a different stationary phase (e.g., reverse-phase C18) to alter the elution order.
Issue 2: Presence of Impurities in the Final Product
Impurity Identification Troubleshooting and Removal
Boroxine Characteristic peaks in NMR, often broad.Dissolve the crude product in a solvent mixture containing water and stir to hydrolyze the boroxine back to the boronic acid. Recrystallization from a solvent system containing water is also effective.[4][9]
Protodeboronation Product Mass spectrometry will show the mass of the arene without the B(OH)₂ group.Optimize reaction conditions to minimize protodeboronation (e.g., lower temperature, milder base).[10] Purification can be achieved by chromatography or recrystallization, as the polarity will be significantly different.
Starting Materials TLC or LC-MS analysis.If the starting material is less polar, it can be washed away with a non-polar solvent. If more polar, chromatography is usually effective.
Homocoupled Byproduct Mass spectrometry will show a mass corresponding to two aryl groups coupled together.These byproducts are often non-polar and can be separated by column chromatography.

Data Presentation: Comparison of Purification Methods

Purification Method Typical Purity Typical Yield Advantages Disadvantages
Recrystallization High to Very High (>99%)Moderate to HighCost-effective, simple procedure, yields highly pure crystalline solids.[6]Not suitable for oils or amorphous solids; can have lower yields due to solubility losses.
Column Chromatography Moderate to High (95-99%)HighApplicable to a wide range of compounds, including oils; good for separating complex mixtures.[6]Can be time-consuming and require large volumes of solvent; potential for product degradation on the stationary phase.[2]
Acid-Base Extraction Moderate to HighHighExcellent for separating acidic or basic compounds from neutral impurities; scalable.[11][12][13]Only applicable to ionizable compounds; may not remove acidic or basic impurities effectively.
Diethanolamine Adduct Formation High to Very HighModerate to HighForms crystalline solids from oils or difficult-to-crystallize compounds; highly selective for boronic acids.[7][8]Requires an additional chemical step for formation and subsequent cleavage of the adduct.[14]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for separating acidic phenylboronic acid products from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Basification: Transfer the organic solution to a separatory funnel and add a 1-2 M aqueous solution of sodium hydroxide (B78521) (NaOH).

  • Extraction: Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The deprotonated phenylboronic acid will move into the aqueous layer as its sodium salt.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with the NaOH solution two more times to ensure complete transfer of the boronic acid.

  • Acidification: Combine all aqueous extracts and cool the solution in an ice bath. Slowly add a 1-2 M solution of hydrochloric acid (HCl) with stirring until the pH is acidic (pH 1-2), which will precipitate the purified phenylboronic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, it can be extracted from the acidified aqueous layer with fresh organic solvent.[9]

Protocol 2: Purification by Recrystallization

This protocol is ideal for solid products where a suitable solvent system can be identified.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold. Common solvents for phenylboronic acids include water, ethanol, ethyl acetate, or mixtures thereof.[6][8]

  • Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude product to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification via Diethanolamine Adduct Formation

This method is useful for purifying boronic acids that are difficult to handle or purify by other means.[7][8]

  • Adduct Formation: Dissolve the crude phenylboronic acid in a non-polar solvent such as diethyl ether. Add diethanolamine dropwise while stirring. The diethanolamine adduct, which is often a crystalline solid, will precipitate from the solution.

  • Isolation of Adduct: Collect the solid adduct by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Liberation of Boronic Acid: Suspend the purified adduct in a biphasic mixture of diethyl ether and a mild acid (e.g., 0.1 M HCl). Stir the mixture until the solid dissolves completely, indicating the hydrolysis of the adduct.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Final Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure phenylboronic acid.[9]

Mandatory Visualization

Purification_Workflow crude_product Crude Phenylboronic acid-13C6 Reaction Product analysis Initial Analysis (TLC, LC-MS, NMR) crude_product->analysis decision Product Physical State? analysis->decision solid Solid decision->solid Solid oil Oil / Amorphous Solid decision->oil Oil recrystallization Recrystallization solid->recrystallization acid_base_extraction Acid-Base Extraction solid->acid_base_extraction chromatography Column Chromatography oil->chromatography adduct_formation Diethanolamine Adduct Formation oil->adduct_formation pure_product Pure Product recrystallization->pure_product chromatography->pure_product adduct_formation->pure_product acid_base_extraction->pure_product purity_check Final Purity Analysis pure_product->purity_check

Caption: General workflow for the purification of Phenylboronic acid-¹³C₆ reaction products.

Acid_Base_Extraction start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) start->add_base separate1 Separate Layers add_base->separate1 organic_layer1 Organic Layer (Neutral/Basic Impurities) separate1->organic_layer1 Organic aqueous_layer1 Aqueous Layer (Boronate Salt) separate1->aqueous_layer1 Aqueous acidify Acidify Aqueous Layer (e.g., HCl) aqueous_layer1->acidify isolate Isolate Pure Boronic Acid (Filtration or Extraction) acidify->isolate pure_product Pure Phenylboronic Acid isolate->pure_product

Caption: Workflow for purification using acid-base extraction.

Troubleshooting_Chromatography problem Low Recovery from Silica Gel Chromatography cause1 Product Adsorption problem->cause1 Possible Cause cause2 Product Degradation problem->cause2 Possible Cause solution1a Deactivate Silica with Triethylamine cause1->solution1a Solution solution1b Use Neutral Alumina cause1->solution1b Solution solution2a Use Neutral Alumina cause2->solution2a Solution solution2b Use a Shorter Column cause2->solution2b Solution

Caption: Troubleshooting low recovery in silica gel chromatography.

References

Technical Support Center: Phenylboronic Acid-13C6 (PBA-13C6) in ESI-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Phenylboronic acid-13C6 (PBA-13C6) as an internal standard in Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guides

This section addresses common issues encountered during the ESI-MS analysis of samples containing PBA-13C6, with a focus on mitigating matrix effects.

Issue 1: Poor Sensitivity or Low Signal Intensity of PBA-13C6

Question: I am observing a weak or inconsistent signal for my internal standard, PBA-13C6. What are the potential causes and how can I troubleshoot this?

Answer: Low signal intensity for PBA-13C6 is often attributed to ion suppression, a common matrix effect in ESI-MS.[1][2] Ion suppression occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte of interest, in this case, PBA-13C6.[3][4]

Troubleshooting Workflow:

Troubleshooting_Workflow start Start: Low PBA-13C6 Signal sample_prep Step 1: Optimize Sample Preparation start->sample_prep Initiate Troubleshooting chromatography Step 2: Refine Chromatographic Separation sample_prep->chromatography If signal is still low ms_params Step 3: Adjust MS Parameters chromatography->ms_params If signal is still low end Resolution: Improved Signal ms_params->end Successful Optimization Matrix_Effect cluster_sample Sample Extract cluster_esi ESI Source Analyte Analyte Droplet Charged Droplet Analyte->Droplet PBA_13C6 PBA-13C6 PBA_13C6->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Competition for Charge & Surface Access MS Mass Spectrometer (Signal Suppression/Enhancement) Droplet->MS Ion Evaporation

References

Optimizing reaction conditions for boronic ester formation with Phenylboronic acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for boronic ester formation using Phenylboronic acid-13C6. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis.

Troubleshooting Guide

Boronic ester formation can be influenced by several factors, from reagent quality to reaction setup. The following table summarizes common issues, their potential causes, and actionable solutions to optimize your reaction outcomes.

Problem Potential Cause(s) Recommended Solution(s) Expected Outcome
Low to No Product Formation - Incomplete dehydration- Poor quality boronic acid (e.g., significant boroxine (B1236090) formation)- Inactive dehydrating agent- Steric hindrance from the diol- Use an efficient dehydrating agent like anhydrous MgSO₄ or molecular sieves.[1] Consider azeotropic removal of water with a Dean-Stark apparatus for challenging reactions.- Recrystallize the this compound from water to break down the boroxine anhydride (B1165640) before use.[2]- Activate molecular sieves by heating under vacuum prior to use.- Choose a less sterically hindered diol if possible, or increase reaction time and/or temperature.An increase in yield to the expected range of 70-95%.[3]
Significant Hydrolysis of Boronic Ester - Presence of water in the reaction mixture or during workup/purification- Exposure to atmospheric moisture- Use of protic solvents during chromatography- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).- Use anhydrous solvents for the reaction and workup.- For purification, consider using a non-polar, aprotic solvent system for chromatography or flash chromatography on silica (B1680970) gel with deactivated silica (e.g., by adding a small amount of a non-polar solvent to the silica slurry).[4] Some boronic esters are more stable to hydrolysis; pinacol (B44631) esters are generally more robust than acyclic esters.[5]Minimized hydrolysis, leading to higher purity of the isolated boronic ester.
Protodeboronation (Loss of the Boron Moiety) - Presence of acidic or basic impurities- Elevated reaction temperatures for extended periods- Use of certain reagents that can facilitate C-B bond cleavage- Neutralize the reaction mixture carefully during workup.- Optimize the reaction temperature and time; monitor the reaction by TLC or GC-MS to avoid prolonged heating.- If using reagents like BBr₃ for demethylation in the presence of a boronic ester, expect protodeboronation and consider alternative synthetic routes.[6] MIDA boronates can offer greater stability against protodeboronation.[6]Preservation of the C-B bond and improved yield of the desired boronic ester.
Formation of Homocoupled Byproducts - In palladium-catalyzed borylation reactions (Miyaura borylation), side reactions can lead to biaryl formation.- Optimize the catalyst, ligand, and base combination.- Ensure slow addition of reagents and maintain careful temperature control.[7]Reduction of homocoupled impurities to less than 5%.
Boroxine Formation - Phenylboronic acid exists in equilibrium with its cyclic trimer anhydride, triphenylboroxine, especially upon dehydration.- While boroxine is often reactive in subsequent reactions like Suzuki couplings, its presence can complicate characterization.[2] To favor the monomeric boronic acid, recrystallization from water is effective. For ester formation, the reaction with a diol in the presence of a dehydrating agent will drive the equilibrium towards the desired ester.A cleaner starting material for the esterification reaction, leading to more predictable reaction kinetics and easier characterization.

Frequently Asked Questions (FAQs)

Q1: What is the best diol to use for forming a stable boronic ester with this compound?

A1: Pinacol (2,3-dimethyl-2,3-butanediol) is widely used to form pinacol boronate esters (Bpin).[5] These esters are generally stable to chromatography and are often crystalline, which aids in purification.[5] Their stability is attributed to the steric bulk of the methyl groups, which kinetically hinders hydrolysis.[5]

Q2: How can I effectively remove water from the reaction to drive the equilibrium towards boronic ester formation?

A2: The most common methods include the use of a chemical dehydrating agent or azeotropic removal of water. Anhydrous magnesium sulfate (B86663) (MgSO₄) or activated molecular sieves are effective chemical agents.[1] For reactions that are sluggish or where chemical agents are not desired, a Dean-Stark apparatus can be used to azeotropically remove water with a suitable solvent like toluene.

Q3: My this compound has been stored for a while. Do I need to purify it before use?

A3: Phenylboronic acid can dehydrate over time to form its cyclic trimer, triphenylboroxine.[2] While this is often still reactive in subsequent coupling reactions, it is good practice to ensure the quality of your starting material.[2] You can check the purity by NMR. If significant boroxine has formed, you can convert it back to the boronic acid by recrystallizing from a small amount of hot water.

Q4: Can I use the crude boronic ester in the next step of my synthesis?

A4: In many cases, especially for subsequent Suzuki-Miyaura coupling reactions, the crude boronic ester can be used directly after a simple workup (e.g., filtration of the dehydrating agent and solvent removal).[4] However, this depends on the purity of the crude product and the sensitivity of the subsequent reaction to any impurities. It is recommended to obtain an NMR of the crude product to assess its purity before proceeding.

Q5: What are the best practices for storing this compound and its pinacol ester?

A5: this compound should be stored in a cool, dry place, preferably in a desiccator, to minimize water absorption and boroxine formation. The pinacol ester is generally more stable but should also be stored in a tightly sealed container in a cool, dry environment to prevent hydrolysis.

Experimental Protocols

Protocol for the Synthesis of 2-(Phenyl-13C6)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This protocol describes a standard procedure for the formation of the pinacol boronic ester of this compound.

Materials:

  • This compound (1.0 eq)

  • Pinacol (1.0-1.2 eq)

  • Anhydrous Magnesium Sulfate (MgSO₄) (1.5-2.0 eq)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and pinacol (1.0-1.2 eq).

  • Under an inert atmosphere (argon or nitrogen), add anhydrous diethyl ether or THF.

  • To the resulting solution, add anhydrous MgSO₄ (1.5-2.0 eq).

  • Stir the suspension at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the MgSO₄.

  • Wash the filter cake with a small amount of the anhydrous solvent used in the reaction.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-(Phenyl-13C6)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) or by recrystallization if it is a solid.

Expected Yield: 78-95%[1][3]

Visualizations

experimental_workflow start Start: Reagents reagents This compound Pinacol Anhydrous Solvent Dehydrating Agent start->reagents reaction Reaction Setup: - Oven-dried glassware - Inert atmosphere - Stirring at RT reagents->reaction monitoring Reaction Monitoring: - TLC - GC-MS reaction->monitoring workup Workup: - Filtration - Solvent Removal monitoring->workup purification Purification (Optional): - Column Chromatography - Recrystallization workup->purification product Final Product: 2-(Phenyl-13C6)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane workup->product Crude Product purification->product

Caption: Workflow for this compound Pinacol Ester Synthesis.

enzyme_inhibition cluster_enzyme Enzyme Active Site Serine Serine Residue (Nu) TransitionState Tetrahedral Intermediate (Covalent Complex) Serine->TransitionState BoronicEster Boronic Ester (e.g., Bortezomib) BoronicEster->TransitionState Nucleophilic Attack Inhibition Enzyme Inhibition TransitionState->Inhibition

Caption: Boronic Ester as a Covalent Enzyme Inhibitor.

References

Validation & Comparative

Validating Phenylboronic Acid-13C6 as a Reliable Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative bioanalysis, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This is particularly true for analyses employing sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), where variability from sample matrix effects and instrument response can significantly impact data quality. This guide provides a comprehensive comparison of Phenylboronic acid-13C6, a stable isotope-labeled internal standard (SIL-IS), with alternative internal standards, supported by expected performance data and detailed experimental protocols.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] Their use is a widely accepted strategy to mitigate matrix effects, where co-eluting components from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.[2] An ideal SIL-IS, such as this compound, is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes. This near-perfect chemical mimicry allows it to track the analyte through sample extraction, cleanup, and ionization, effectively compensating for variability at each step.[3]

Performance Showdown: this compound vs. Alternative Internal Standards

The choice of an internal standard can significantly influence the performance of a bioanalytical method. While this compound represents the optimal choice, other compounds are sometimes used due to cost or availability. Here, we compare the expected performance of this compound against two common alternatives: a non-isotope labeled structural analog and a non-structurally analogous compound.

Table 1: Comparison of Expected Performance Parameters

Performance ParameterThis compound (SIL-IS)Structural Analog IS (e.g., a different boronic acid)Non-Structurally Analogous IS (e.g., a compound with similar retention time)
Linearity (R²) ≥ 0.99≥ 0.99May be acceptable (≥ 0.98) but more variable
Accuracy (% Bias) Within ±15% (±20% at LLOQ)May exceed ±15% due to differential recovery and matrix effects.[3]Likely to exceed ±15% due to significant differences in physicochemical properties
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)May exceed 15% due to inconsistent compensation for variability.[3]Likely to exceed 15%
Recovery Consistent and tracks analyte recoveryMay differ from the analyte, leading to inaccurate quantification.[3]Unlikely to track analyte recovery consistently
Matrix Effect Effectively compensates for ion suppression/enhancement.[3]May not adequately compensate, leading to biased results.[3]Poor compensation for matrix effects
Stability Assumed to be identical to the analyteMay have different stability profilesDifferent stability profile is highly probable

Rationale for the Superiority of a Stable Isotope-Labeled Internal Standard

The fundamental advantage of a SIL-IS lies in its ability to behave almost identically to the analyte throughout the entire analytical process. This ensures that any variations encountered by the analyte, from extraction efficiency to ionization response, are mirrored by the internal standard. The ratio of the analyte to the internal standard therefore remains constant, leading to highly accurate and precise quantification.

cluster_3 Quantification Analyte_Prep Analyte IS_Prep SIL-IS (this compound) Analyte_LC Analyte Analyte_Prep->Analyte_LC Co-elution IS_LC SIL-IS IS_Prep->IS_LC Co-elution Analyte_MS Analyte Analyte_LC->Analyte_MS Identical Ionization Behavior IS_MS SIL-IS IS_LC->IS_MS Identical Ionization Behavior Ratio Analyte/IS Ratio Analyte_MS->Ratio IS_MS->Ratio Result Accurate & Precise Result Ratio->Result

Figure 1: Rationale for SIL-IS superiority in compensating for analytical variability.

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful validation and implementation of a bioanalytical method. The following provides a representative protocol for the quantification of an analyte using this compound as an internal standard in a biological matrix.

Materials and Reagents
  • Analyte: Phenylboronic acid (or target analyte)

  • Internal Standard: this compound

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water

  • Biological Matrix: Drug-free human plasma

  • Solid Phase Extraction (SPE) Cartridges: Appropriate for the analyte of interest (e.g., Oasis HLB)

Preparation of Standards and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and this compound in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 (v/v) methanol:water mixture to prepare working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) methanol:water mixture.

  • Calibration Curve and Quality Control (QC) Samples: Spike appropriate amounts of the analyte working standard solutions into the drug-free biological matrix to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation & Solid Phase Extraction)
  • To 100 µL of the plasma sample (blank, standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL).

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Proceed with Solid Phase Extraction (SPE) for further cleanup if necessary, following the manufacturer's protocol.

  • Evaporate the final eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Start Plasma Sample (100 µL) Add_IS Add IS (this compound) Start->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer SPE Solid Phase Extraction (Optional) Supernatant_Transfer->SPE Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation If no SPE SPE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Figure 2: General workflow for sample preparation in a bioanalytical assay.

LC-MS/MS Conditions
  • LC System: UPLC or HPLC system

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would be from 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

  • Detection: Multiple Reaction Monitoring (MRM)

Table 2: Illustrative MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Phenylboronic acid (Analyte) To be determined experimentallyTo be determined experimentally
This compound (IS) Precursor of Analyte + 6Product of Analyte

Note: The specific MRM transitions for the analyte and internal standard must be optimized experimentally.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is the most reliable approach for the quantitative analysis of the corresponding analyte in complex biological matrices. Its ability to accurately and precisely track the analyte throughout the analytical process provides a level of confidence in the data that is challenging to achieve with other types of internal standards.[3] While the initial investment in a SIL-IS may be higher, the long-term benefits of robust and reliable data, reduced assay failures, and smoother regulatory submissions make it the unequivocally superior choice for researchers, scientists, and drug development professionals committed to the highest standards of data quality.

References

Cross-Validation of Analytical Methods for Phenylboronic Acid-¹³C₆: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and scientific research, the accuracy and reliability of analytical data are paramount. For stable isotope-labeled compounds such as Phenylboronic Acid-¹³C₆, which often serve as internal standards in quantitative analyses, rigorous method validation is crucial.[1] Cross-validation, the process of comparing results from two or more distinct analytical methods, provides a high level of confidence in the data's integrity. This guide offers a comparative analysis of common analytical techniques for Phenylboronic Acid-¹³C₆, complete with detailed experimental protocols and expected performance data to assist researchers, scientists, and drug development professionals in ensuring the quality and consistency of their analytical results.

Comparative Analysis of Analytical Methods

The choice of an analytical method for Phenylboronic Acid-¹³C₆ depends on the specific analytical need, whether it be for identity confirmation, quantification, or impurity profiling. The following table summarizes the expected performance characteristics of four commonly employed analytical techniques.

Analytical MethodPrincipleTypical ApplicationAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Purity assessment, quantification, and impurity profiling.High resolution, sensitivity, and specificity.[2]Potential for on-column degradation of boronic acids.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and mass-to-charge ratio.Identification and quantification of volatile impurities.High sensitivity and capability for structural elucidation.[2]Requires derivatization for non-volatile boronic acids.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.Structural confirmation and purity determination.Provides detailed structural information and is non-destructive.Lower sensitivity compared to mass spectrometry techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry.Highly sensitive quantification in complex matrices.Considered the "gold standard" for quantitative bioanalysis due to its high accuracy and precision.[3]Matrix effects can influence ionization efficiency.[3]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of Phenylboronic Acid-¹³C₆ in the mobile phase to a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization: React the Phenylboronic Acid-¹³C₆ with a suitable derivatizing agent (e.g., a diol) to form a volatile ester.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An initial temperature of 100°C, ramped to 250°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent such as DMSO-d₆ or Methanol-d₄.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.[2]

  • Experiments:

    • ¹H NMR: To confirm the proton environment of the molecule.

    • ¹³C NMR: To confirm the carbon skeleton and the position of the ¹³C labels.

    • ¹¹B NMR: To observe the characteristic boron signal of the boronic acid group.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • MS System: Operated in positive ESI mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Phenylboronic Acid-¹³C₆ would need to be determined.

  • Sample Preparation: To 100 µL of the sample matrix (e.g., plasma), add a known amount of an appropriate internal standard. Precipitate proteins with acetonitrile, vortex, and centrifuge. The supernatant is then analyzed.[3]

Visualizing the Cross-Validation Workflow

A clear and logical workflow is essential for a successful cross-validation study. The following diagrams illustrate the key steps and decision points in the process.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome DefineObjective Define Objective of Cross-Validation SelectMethods Select Analytical Methods for Comparison DefineObjective->SelectMethods Method1Validation Validate Method 1 SelectMethods->Method1Validation Method2Validation Validate Method 2 SelectMethods->Method2Validation AnalyzeSamples Analyze Identical Samples by Both Methods Method1Validation->AnalyzeSamples Method2Validation->AnalyzeSamples CompareResults Compare Results Statistically AnalyzeSamples->CompareResults AssessComparability Assess Comparability CompareResults->AssessComparability Decision Results Comparable? AssessComparability->Decision MethodsInterchangeable Methods are Interchangeable Decision->MethodsInterchangeable Yes InvestigateDiscrepancies Investigate Discrepancies Decision->InvestigateDiscrepancies No DataComparisonLogic cluster_data_input Data Input cluster_statistical_analysis Statistical Analysis cluster_acceptance_criteria Acceptance Criteria cluster_conclusion Conclusion MethodA_Data Results from Method A PairedTTest Paired t-test MethodA_Data->PairedTTest BlandAltman Bland-Altman Plot MethodA_Data->BlandAltman Regression Linear Regression MethodA_Data->Regression MethodB_Data Results from Method B MethodB_Data->PairedTTest MethodB_Data->BlandAltman MethodB_Data->Regression PValue p > 0.05 PairedTTest->PValue Bias Bias within acceptable limits BlandAltman->Bias Correlation R² > 0.99 Regression->Correlation Comparable Methods are Comparable PValue->Comparable NotComparable Methods are Not Comparable PValue->NotComparable Bias->Comparable Bias->NotComparable Correlation->Comparable Correlation->NotComparable

References

A Comparative Analysis of Phenylboronic Acid-¹³C₆ and Deuterated Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard is a critical factor that directly influences data accuracy and reliability. In the field of mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective, data-driven comparison between Phenylboronic acid-¹³C₆ and its deuterated counterparts, highlighting key performance differences to inform the selection of the optimal internal standard for your analytical needs.

The ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This ensures accurate correction for any variability that may arise. While both ¹³C-labeled and deuterated compounds serve this purpose, subtle but significant differences in their physicochemical properties can lead to different outcomes, especially in complex biological matrices.

Key Performance Differences: A Head-to-Head Comparison

The primary distinctions between Phenylboronic acid-¹³C₆ and deuterated internal standards lie in their chromatographic behavior, isotopic stability, and their ability to compensate for matrix effects.

FeaturePhenylboronic acid-¹³C₆ (¹³C-labeled IS)Deuterated Phenylboronic acid (²H-labeled IS)
Chromatographic Co-elution Near-perfect co-elution with the unlabeled analyte.[1][2]Often exhibits a chromatographic shift, typically eluting earlier in reversed-phase chromatography.[3][4]
Isotope Effect Negligible, as the mass difference is distributed across the carbon backbone.[1]Pronounced, due to the significant mass difference between hydrogen and deuterium (B1214612), leading to changes in physicochemical properties.[3][5]
Correction for Matrix Effects Superior correction due to identical elution profiles, ensuring the analyte and IS experience the same matrix effects.[1][2]Compromised correction if chromatographic separation occurs, as the analyte and IS may experience different degrees of ion suppression or enhancement.[5][6]
Isotopic Stability Exceptionally stable, as the ¹³C label is incorporated into the carbon skeleton and is not prone to exchange.[1]Can be susceptible to back-exchange (H/D exchange), especially if deuterium atoms are on heteroatoms or at acidic positions, leading to a loss of the label.[1][7]
Accuracy and Precision Generally provides higher accuracy and precision in quantitative bioanalysis.[2][8]Potential for biased results and reduced precision due to chromatographic shifts and differential matrix effects.[5]
Cost and Availability Generally more expensive and less commonly available for a wide range of compounds.[9]Often more affordable and widely available for a broader selection of molecules.[3]

Experimental Evidence: The Isotope Effect in Action

The theoretical advantages of ¹³C-labeled internal standards are consistently supported by experimental data. A primary differentiator is the "deuterium isotope effect," where the substitution of hydrogen with deuterium can alter a molecule's physicochemical properties enough to cause a shift in its chromatographic retention time.[3]

For instance, a study comparing ¹³C- and deuterated-labeled internal standards for the analysis of amphetamines via UHPLC-MS/MS demonstrated that the ¹³C₆-labeled amphetamine co-eluted perfectly with the native analyte. In contrast, the deuterated amphetamines exhibited a retention time shift that increased with the number of deuterium atoms.[4] This separation can compromise accurate quantification if the analyte and the internal standard experience different matrix effects at their respective retention times.[1]

Experimental Protocols

The following provides a generalized experimental protocol for the quantitative analysis of an analyte in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

This method is a rapid and straightforward approach for sample cleanup.

Materials:

  • Blank plasma

  • Analyte analytical standard

  • Phenylboronic acid-¹³C₆ or deuterated internal standard

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting: Aliquot 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., 100 ng/mL in acetonitrile) to each plasma sample.

  • Vortexing: Briefly vortex the samples for 10 seconds to ensure thorough mixing.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Analysis: Inject an appropriate volume of the supernatant into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

This method provides a more thorough cleanup compared to protein precipitation.

Materials:

  • Blank plasma

  • Analyte analytical standard

  • Phenylboronic acid-¹³C₆ or deuterated internal standard

  • Methanol (B129727), HPLC grade

  • Water, deionized

  • Formic acid, LC-MS grade

  • SPE Cartridges (e.g., C18)

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 20 µL of the internal standard working solution (e.g., 100 ng/mL). Dilute the sample with 200 µL of 2% formic acid in water and vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Analysis: Inject an appropriate volume into the LC-MS/MS system.

Visualizing the Analytical Workflow and Key Concepts

To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the experimental workflow and the impact of the choice of internal standard on analytical accuracy.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Cleanup Protein Precipitation or SPE Spike->Cleanup Extract Final Extract Cleanup->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data

Caption: General experimental workflow for quantitative analysis using an internal standard.

cluster_13C ¹³C-Labeled Internal Standard cluster_D Deuterated Internal Standard Analyte_13C Analyte Elution_13C Single Peak Analyte_13C->Elution_13C Co-elution IS_13C ¹³C-IS IS_13C->Elution_13C MatrixEffect_13C Accurate Correction Elution_13C->MatrixEffect_13C Identical Matrix Effect Analyte_D Analyte Elution_D1 Analyte Peak Analyte_D->Elution_D1 Chromatographic Shift IS_D ²H-IS Elution_D2 IS Peak IS_D->Elution_D2 MatrixEffect_D Potential Inaccuracy Elution_D1->MatrixEffect_D Differential Matrix Effect Elution_D2->MatrixEffect_D

Caption: Impact of internal standard choice on chromatographic co-elution and matrix effect compensation.

References

Phenylboronic Acid-13C6 vs. Unlabeled Phenylboronic Acid in Competitive Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylboronic acid (PBA) and its derivatives are widely utilized in biomedical research and drug development for their ability to reversibly bind with diols, particularly saccharides.[1][2] This interaction is of significant interest for applications such as glucose sensing and targeted drug delivery to cancer cells, which often overexpress sialic acid residues on their surface.[3] For quantitative studies, such as competitive binding assays, researchers may consider using an isotopically labeled version of PBA, such as Phenylboronic acid-13C6. This guide provides a comparative overview of this compound and its unlabeled counterpart, focusing on their application in competitive binding assays.

Data Presentation: Binding Affinities of Phenylboronic Acid

The following table summarizes the binding affinities of unlabeled phenylboronic acid with various biologically relevant diols. This data is representative of the expected binding affinities for this compound. The binding is typically characterized by the association constant (Ka) or the inhibition constant (Ki), where a higher Ka or a lower Ki indicates stronger binding.

Interacting MoleculeBinding Constant (Ka or Ki)pHMethodReference
GlucoseKa: ~5 M⁻¹PhysiologicalNot Specified[7]
FructoseKa: 1353-2170 M⁻¹ (for isoquinolinylboronic acids)PhysiologicalFluorescence Spectroscopy[7]
N-acetylneuraminic acid (Neu5Ac)K: 37.6 M⁻¹7.4NMR Spectroscopy[8]
AmpC β-lactamaseKi: 83 nM (for a derivative)Not SpecifiedEnzyme Kinetics[9]
KPC-2 β-lactamaseMicromolar rangeNot SpecifiedEnzyme Kinetics[10]

Experimental Protocols

Competitive Binding Assay Using Fluorescence Spectroscopy

This protocol describes a general method for determining the binding affinity of phenylboronic acid (both unlabeled and 13C6-labeled) for a diol using a fluorescent reporter.

Materials:

  • Phenylboronic acid or this compound

  • Fluorescent reporter dye that interacts with phenylboronic acid (e.g., Alizarin Red S)

  • Diol of interest (e.g., glucose, fructose)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Fluorometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of phenylboronic acid, the fluorescent reporter, and the diol in the buffer solution.

  • Determination of Optimal Reporter Concentration: Titrate the phenylboronic acid solution with the fluorescent reporter to determine the concentration of the reporter that gives a stable and measurable fluorescence signal upon binding to PBA.

  • Competitive Binding Assay: a. To a solution of phenylboronic acid and the fluorescent reporter at their optimal concentrations, add increasing concentrations of the diol of interest. b. Incubate the mixture at a constant temperature for a sufficient time to reach equilibrium. c. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: The decrease in fluorescence intensity of the PBA-reporter complex is proportional to the concentration of the diol. The binding constant (Ka) of PBA for the diol can be calculated by fitting the data to a competitive binding equation.

Visualizations

Competitive_Binding_Assay cluster_initial Initial State cluster_competition Competitive Binding PBA Phenylboronic Acid (PBA) Complex PBA-Reporter Complex (Fluorescent) PBA->Complex Binds Reporter Fluorescent Reporter Reporter->Complex Diol Diol (Competitor) Free_PBA Free PBA Diol->Free_PBA Binds Complex->Free_PBA Displacement PBA_Diol PBA-Diol Complex (Non-fluorescent) Free_PBA->PBA_Diol

Caption: Workflow of a competitive binding assay.

PBA_Sialic_Acid_Binding cluster_cell Cancer Cell Cell_Membrane Cell Membrane Glycoprotein Glycoprotein Sialic_Acid Sialic Acid Residue Glycoprotein->Sialic_Acid Terminates Boronate_Ester Reversible Boronate Ester Bond Sialic_Acid->Boronate_Ester PBA Phenylboronic Acid (PBA) PBA->Boronate_Ester Forms

Caption: PBA binding to cell surface sialic acid.

References

A Comparative Guide to Phenylboronic Acid-13C6 in Quantitative Proteomics: A Targeted Approach to Glycoprotein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of proteins is paramount to unraveling complex biological processes and identifying novel therapeutic targets. While established methods like SILAC and TMT offer global proteome quantification, Phenylboronic acid-13C6 presents a targeted strategy for the accurate and precise measurement of glycoproteins, a critical class of proteins involved in a myriad of cellular functions and disease states.

This guide provides a comprehensive assessment of the accuracy and precision of this compound for quantitative glycoproteomics, comparing its performance with established global proteomics techniques. We delve into the experimental protocols and present the data in a clear, comparative format to aid in the selection of the most appropriate method for your research needs.

Unveiling the Glycoproteome with this compound

Phenylboronic acid (PBA) chemistry is a powerful tool for the selective enrichment of glycoproteins. This is due to the reversible covalent interaction between boronic acid and the cis-diol groups present in the saccharide moieties of glycoproteins. By employing a ¹³C-labeled version of phenylboronic acid, researchers can achieve relative quantification of these enriched glycoproteins.

In a typical workflow, protein samples from different conditions (e.g., control vs. treated) are digested into peptides. One sample is then chemically labeled with the "light" (¹²C) phenylboronic acid, while the other is labeled with the "heavy" (¹³C₆) version. The samples are then combined, and the glycopeptides are enriched using an affinity matrix that captures the boronic acid tags. Finally, the enriched glycopeptides are analyzed by mass spectrometry. The relative abundance of a specific glycopeptide in the two samples is determined by comparing the signal intensities of the heavy and light isotopic pairs.

Performance Comparison: A Targeted vs. Global Perspective

The choice of a quantitative proteomics strategy hinges on the specific research question. This compound offers a targeted approach focused on the glycoproteome, while methods like SILAC and TMT provide a global overview of protein abundance changes. The following table summarizes the key performance characteristics of these methods.

FeaturePhenylboronic Acid-¹³C₆SILAC (Stable Isotope Labeling by Amino acids in Cell culture)TMT (Tandem Mass Tags)
Target Analytes GlycoproteinsAll proteins (in metabolically active cells)All proteins
Labeling Strategy Chemical labeling of cis-diols on glycans post-digestionMetabolic labeling with heavy amino acids in vivoChemical labeling of primary amines on peptides in vitro
Quantification MS1-level quantification of isotopic pairsMS1-level quantification of isotopic pairsMS2 or MS3-level quantification of reporter ions
Accuracy High for targeted glycoproteinsVery high, considered the gold standard[1]High, but can be affected by ratio compression[2]
Precision Good, dependent on labeling efficiency and enrichment consistencyExcellent, as samples are mixed early in the workflow[1][3]Good, multiplexing reduces run-to-run variation[2]
Multiplexing Typically 2-plex (light vs. heavy)2 or 3-plex typicallyUp to 18-plex or higher
Sample Type Tissues, biofluids, cell lysatesProliferating cells in cultureTissues, biofluids, cell lysates
Advantages - Specific for glycoproteins- Can be applied to any sample type- Reduces sample complexity[4]- High accuracy and precision- Minimal sample manipulation artifacts[2]- High multiplexing capability- High throughput
Disadvantages - Limited to glycoproteins- Potential for labeling bias- Enrichment step can introduce variability- Limited to cell culture- Can be expensive and time-consuming- Incomplete labeling can affect accuracy- Ratio compression can affect accuracy- More complex data analysis

Experimental Protocols: A Step-by-Step Guide

The following provides a generalized experimental protocol for quantitative glycoproteomics using isotopically labeled phenylboronic acid.

I. Sample Preparation and Protein Digestion
  • Protein Extraction: Lyse cells or tissues using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

  • Protein Digestion: Digest proteins into peptides using a protease such as trypsin.

II. Isotopic Labeling with Phenylboronic Acid
  • Labeling: Label the peptide digests from the control and experimental samples with "light" (¹²C) and "heavy" (¹³C₆) phenylboronic acid reagents, respectively. This is typically performed in a basic buffer (e.g., borate (B1201080) buffer, pH 8-9)[4].

  • Quenching: Stop the labeling reaction by adding a quenching reagent or by acidification[4].

  • Sample Combination: Mix the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

III. Glycopeptide Enrichment
  • Affinity Chromatography: Use a boronate affinity resin to capture the phenylboronic acid-labeled glycopeptides.

  • Washing: Wash the resin extensively to remove non-glycopeptides and other contaminants.

  • Elution: Elute the enriched glycopeptides from the resin using an acidic buffer or a buffer containing a competing diol (e.g., sorbitol).

IV. Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Analyze the enriched glycopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the glycopeptides and quantify their relative abundance by comparing the peak intensities of the "light" and "heavy" isotopic pairs in the MS1 spectra.

Visualizing the Workflow and Biological Context

To further clarify the experimental process and its biological application, the following diagrams illustrate the workflow and a relevant signaling pathway that can be investigated using this technique.

G cluster_0 Sample Preparation cluster_1 Isotopic Labeling cluster_2 Enrichment & Analysis Control Control Sample Digest_C Control Peptides Control->Digest_C Protein Digestion Treated Treated Sample Digest_T Treated Peptides Treated->Digest_T Protein Digestion Label_L Light Labeled Peptides Digest_C->Label_L Label with Phenylboronic Acid (¹²C) Label_H Heavy Labeled Peptides Digest_T->Label_H Label with Phenylboronic Acid-¹³C₆ Combine Combine Samples Label_L->Combine Label_H->Combine Enrich Glycopeptide Enrichment (Boronate Affinity) Combine->Enrich MS LC-MS/MS Analysis Enrich->MS Quant Relative Quantification (MS1 Intensity) MS->Quant G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR (Glycoprotein) EGF->EGFR Grb2 Grb2 EGFR->Grb2 Phosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

The Gold Standard in Quantitative Analysis: A Comparative Guide to Phenylboronic Acid-13C6 for Enhanced Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in their experimental results, the choice of internal standard is paramount. This guide provides an objective comparison of Phenylboronic acid-13C6 with alternative standards, supported by experimental data, to demonstrate its superior performance in enhancing the reproducibility and robustness of quantitative analyses, particularly in mass spectrometry-based applications.

Phenylboronic acid and its derivatives are indispensable tools in biomedical and chemical research, primarily for their unique ability to form reversible covalent bonds with cis-diol-containing molecules such as glycoproteins, saccharides, and ribonucleosides.[1][2] When labeled with a stable isotope like carbon-13, this compound becomes a powerful internal standard for isotope dilution mass spectrometry (IDMS), a technique widely regarded as the gold standard for quantitative analysis.[3] This guide will delve into the quantitative advantages of using this compound, provide detailed experimental protocols for its application, and compare its performance against other commonly used internal standards.

Superior Performance of 13C-Labeled Internal Standards

The fundamental principle of an ideal internal standard is to mimic the behavior of the analyte of interest throughout the entire analytical workflow, from sample preparation to detection. This allows for the correction of variations in extraction efficiency, matrix effects, and instrument response.[4] Stable isotope-labeled internal standards, particularly those labeled with 13C, are chemically identical to the analyte, differing only in mass. This near-perfect chemical equivalence translates into significant improvements in analytical performance compared to other types of internal standards, such as deuterated (²H) analogs.

Key Performance Metrics: this compound vs. Alternatives
Performance ParameterThis compound (¹³C-Labeled)Deuterated Phenylboronic Acid (²H-Labeled)Structural Analog (Non-Isotopically Labeled)
Chromatographic Co-elution Virtually identical retention time to the analyte, ensuring co-elution.[5][6]Often exhibits a retention time shift (isotope effect), leading to differential matrix effects.[4][6]Different chemical structure leads to different retention times.
Isotopic Stability Highly stable with no risk of isotopic exchange.[4][5]Susceptible to back-exchange of deuterium (B1214612) with protons from the solvent.[4][5]Not applicable.
Correction for Matrix Effects Excellent correction due to identical elution and ionization behavior.[7][8]Prone to inaccurate quantification due to differential ion suppression or enhancement.[5]Poor correction as it does not experience the same matrix effects as the analyte.
Precision (%RSD) Significantly reduced %RSD (Coefficient of Variation). For example, a study on lipidomics showed a reduction in average CV from 11.01% (raw data) to 6.36% with a ¹³C-IS.[8] A separate study on metabolic profiling reported an average RSD of 21% for 96 metabolites.[9]Higher %RSD compared to ¹³C-labeled standards.Highest variability and %RSD.
Accuracy (% Recovery) High accuracy, with recoveries typically between 95-105%. A study on mycotoxin analysis showed recovery improved from 29-37% (without IS) to 95-99% with a ¹³C-IS.[7]Can provide acceptable accuracy but is more susceptible to errors.Prone to significant bias in recovery.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing phenylboronic acid derivatives, which can be adapted for use with this compound as an internal standard.

Glycopeptide Enrichment using Boronic Acid Affinity Chromatography

This protocol describes the enrichment of glycopeptides from a complex protein digest using boronic acid-functionalized beads, a common application for phenylboronic acid.[10][11][12]

Materials:

  • Protein digest from a complex sample (e.g., cell lysate)

  • Boronic acid-functionalized magnetic beads

  • Binding/Wash Buffer: 100 mM ammonium (B1175870) acetate, pH 8.0

  • Elution Buffer: 5% formic acid

  • This compound (for spiking as an internal standard)

Procedure:

  • Sample Preparation: Resuspend the lyophilized protein digest in the binding buffer. Spike the sample with a known amount of this compound.

  • Bead Equilibration: Wash the boronic acid-functionalized magnetic beads three times with the binding buffer.

  • Glycopeptide Binding: Incubate the protein digest with the equilibrated beads for 1 hour at room temperature with rotation to allow for the binding of glycopeptides.

  • Washing: After incubation, use a magnetic rack to separate the beads from the supernatant. Wash the beads three times with the binding buffer to remove non-glycopeptides.

  • Elution: Elute the bound glycopeptides by incubating the beads with the elution buffer for 30 minutes at 37°C. Collect the eluate.

  • Sample Preparation for LC-MS/MS: The enriched glycopeptides are now ready for desalting and subsequent analysis by LC-MS/MS.

Quantitative Analysis by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of a small molecule using a ¹³C-labeled internal standard.

Materials:

  • Analyte of interest

  • This compound (Internal Standard)

  • LC-MS grade solvents (e.g., water, acetonitrile, formic acid)

  • Calibrators and Quality Control (QC) samples

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a stock solution of the analyte and this compound in a suitable solvent.

    • Create a series of calibration standards by spiking a blank matrix with known concentrations of the analyte.

    • Prepare QC samples at low, medium, and high concentrations.

    • Add a fixed concentration of the this compound internal standard solution to all calibration standards, QC samples, and unknown samples.

  • Sample Preparation (e.g., Protein Precipitation):

    • To 100 µL of sample, add 200 µL of a precipitating reagent (e.g., methanol (B129727) or acetonitrile) containing the internal standard.

    • Vortex for 30 seconds.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a suitable C18 column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Optimize and monitor specific precursor-to-product ion transitions for both the analyte and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the this compound internal standard against the nominal concentration of the calibration standards.

    • Use a weighted linear regression to fit the calibration curve.

    • Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Visualizing Experimental Workflows

To further elucidate the experimental processes, the following diagrams illustrate the workflows for glycopeptide enrichment and quantitative LC-MS/MS analysis.

Glycopeptide_Enrichment_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis start Protein Digest spike Spike with This compound start->spike incubate Incubate with Boronic Acid Beads spike->incubate wash Wash Beads incubate->wash elute Elute Glycopeptides wash->elute desalt Desalting elute->desalt lcms LC-MS/MS Analysis desalt->lcms

Experimental workflow for glycopeptide enrichment.

Quantitative_LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Data Processing samples Unknown Samples add_is Add Phenylboronic acid-13C6 (IS) samples->add_is standards Calibration Standards & QCs standards->add_is extract Protein Precipitation or other extraction add_is->extract lcms LC-MS/MS Analysis (MRM) extract->lcms data_proc Data Processing (Peak Area Ratio vs. Conc.) lcms->data_proc quant Quantification data_proc->quant

Workflow for quantitative LC-MS/MS analysis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of cis-diol-containing molecules and other analytes. Its superior performance, characterized by improved precision, accuracy, and correction for matrix effects, stems from its chemical identity to the unlabeled analyte. For researchers in demanding fields such as drug development and clinical diagnostics, where data integrity is non-negotiable, the adoption of ¹³C-labeled internal standards like this compound is a critical step towards achieving highly reproducible and robust experimental outcomes.

References

The Gold Standard in Bioanalysis: A Comparative Analysis of Phenylboronic Acid-¹³C₆ and Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision. This guide provides a comprehensive comparative analysis of Phenylboronic acid-¹³C₆ and its deuterated counterparts, offering experimental insights into their performance in mitigating analytical interference.

In the landscape of bioanalysis, stable isotope-labeled internal standards (SIL-IS) are indispensable for correcting variations in sample preparation, chromatographic separation, and mass spectrometric detection. While both Carbon-13 (¹³C) and Deuterium (²H) labeled standards are widely used, their intrinsic physicochemical properties can lead to significant differences in analytical performance. This is particularly crucial in complex biological matrices where matrix effects and ion suppression can severely compromise data integrity.

Key Performance Differences: ¹³C₆ vs. Deuterated Standards

The primary distinctions between Phenylboronic acid-¹³C₆ and deuterated Phenylboronic acid lie in their chromatographic behavior and isotopic stability. These differences directly impact their ability to compensate for analytical interferences.

  • Chromatographic Co-elution: One of the most significant advantages of ¹³C-labeled standards like Phenylboronic acid-¹³C₆ is their near-perfect co-elution with the unlabeled analyte. The ¹³C isotopes are integrated into the carbon backbone of the molecule, resulting in negligible changes to its physicochemical properties. In contrast, deuterated standards often exhibit a slight chromatographic shift, typically eluting earlier than the native compound in reversed-phase chromatography. This "isotope effect" can lead to differential ion suppression for the analyte and the internal standard, compromising accurate quantification.

  • Isotopic Stability: Phenylboronic acid-¹³C₆ possesses exceptional isotopic stability. The ¹³C atoms are not susceptible to exchange with other atoms in the sample matrix or solvent. Deuterium atoms, particularly those on heteroatoms or in acidic positions, can be prone to back-exchange with hydrogen atoms, which can affect the accuracy of the results.

Quantitative Performance: An Illustrative Comparison

Performance ParameterPhenylboronic acid-¹³C₆ (Illustrative)Deuterated Phenylboronic acid (Illustrative)Justification
Chromatographic Shift (ΔRT) ~ 0 min0.1 - 0.3 min¹³C labeling has a minimal impact on retention time, ensuring co-elution. Deuteration can alter the physicochemical properties, leading to a noticeable shift.
Matrix Effect Variability LowModerate to HighCo-elution ensures that the analyte and internal standard experience the same matrix effects. Chromatographic shifts can lead to differential ion suppression.
Accuracy (Bias %) ± 2%± 10-15%Superior correction for matrix effects leads to higher accuracy. In some reported cases, chromatographic shifts with deuterated standards have led to errors as high as 40%.
Precision (%CV) < 5%< 10%Consistent correction for variability results in improved precision.
Isotopic Stability HighVariable¹³C labels are stable. Deuterium labels can be susceptible to back-exchange depending on their position in the molecule.

Experimental Protocols

To rigorously evaluate the performance of Phenylboronic acid-¹³C₆ against a deuterated standard, the following experimental protocol for a comparative analysis in a biological matrix (e.g., human plasma) by LC-MS/MS is recommended.

Objective

To compare the accuracy, precision, and matrix effect compensation of Phenylboronic acid-¹³C₆ versus a deuterated Phenylboronic acid internal standard for the quantification of Phenylboronic acid in human plasma.

Materials and Reagents
  • Analyte: Phenylboronic acid

  • Internal Standards: Phenylboronic acid-¹³C₆ and Phenylboronic acid-d₅

  • Solvents: HPLC-grade acetonitrile (B52724), methanol, and water; LC-MS grade formic acid

  • Matrix: Drug-free human plasma

  • Solid Phase Extraction (SPE) cartridges

Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Phenylboronic acid, Phenylboronic acid-¹³C₆, and Phenylboronic acid-d₅ in methanol.

  • Working Standard Solutions: Serially dilute the Phenylboronic acid stock solution to prepare calibration curve standards.

  • Internal Standard Working Solutions (100 ng/mL): Prepare separate working solutions for Phenylboronic acid-¹³C₆ and Phenylboronic acid-d₅.

  • Sample Spiking: For each calibration standard and quality control (QC) sample, spike the appropriate amount of Phenylboronic acid working solution into drug-free human plasma.

  • Internal Standard Addition: Add the Phenylboronic acid-¹³C₆ or Phenylboronic acid-d₅ working solution to the respective samples.

  • Protein Precipitation & SPE: Precipitate proteins with acetonitrile, vortex, and centrifuge. Evaporate the supernatant and reconstitute for SPE cleanup. Elute the analyte and internal standard and evaporate to dryness. Reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column

  • Mobile Phase: Gradient elution with water and acetonitrile containing 0.1% formic acid.

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI).

  • Ionization Mode: Positive or negative, optimized for Phenylboronic acid.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Analysis

Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. Use a weighted linear regression. Calculate accuracy and precision for QC samples. Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.

Visualizing the Workflow and Rationale

To better understand the experimental process and the underlying principles, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample spike_analyte Spike with Phenylboronic Acid plasma->spike_analyte spike_is Add Internal Standard (¹³C₆ or Deuterated) spike_analyte->spike_is ppt Protein Precipitation (Acetonitrile) spike_is->ppt spe Solid Phase Extraction (SPE) ppt->spe reconstitute Reconstitute for Analysis spe->reconstitute lc UPLC/HPLC Separation reconstitute->lc ms Mass Spectrometry Detection (MRM) lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Calibration Curve ratio->curve quantify Quantify Analyte Concentration curve->quantify

Caption: Experimental workflow for the comparative analysis.

G cluster_ideal Ideal Internal Standard (¹³C₆) cluster_nonideal Non-Ideal Internal Standard (Deuterated) analyte1 Analyte elution1 Co-elution analyte1->elution1 is1 ¹³C₆-IS is1->elution1 matrix1 Identical Matrix Effect elution1->matrix1 correction1 Accurate Correction matrix1->correction1 analyte2 Analyte elution2 Chromatographic Shift analyte2->elution2 is2 Deuterated-IS is2->elution2 matrix2 Differential Matrix Effect elution2->matrix2 correction2 Inaccurate Correction matrix2->correction2

Caption: Rationale for superior performance of ¹³C₆-labeled standards.

Conclusion

For bioanalytical assays demanding the highest level of accuracy and reliability, Phenylboronic acid-¹³C₆ is the superior choice for an internal standard over its deuterated counterparts. Its ability to co-elute perfectly with the analyte provides the most effective compensation for matrix effects and other sources of analytical variability. While deuterated standards can be a cost-effective option, their potential for chromatographic shifts and isotopic instability necessitates careful validation to ensure that these factors do not compromise data integrity. For critical applications in research and drug development where data quality is paramount, the investment in a ¹³C-labeled internal standard like Phenylboronic acid-¹³C₆ is a scientifically sound decision that leads to more robust and defensible results.

Measurement of isotopic enrichment in Phenylboronic acid-13C6 synthesized products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in isotopic labeling studies, the accurate measurement of isotopic enrichment is paramount. This guide provides a comprehensive comparison of the two primary analytical techniques for determining the isotopic enrichment of Phenylboronic acid-13C6: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the experimental protocols, present a comparative analysis of their performance with supporting data, and provide visualizations to aid in understanding the analytical workflows.

At a Glance: Mass Spectrometry vs. NMR Spectroscopy

Both Mass Spectrometry and NMR Spectroscopy are powerful techniques for the analysis of isotopically labeled compounds. However, they operate on different principles, leading to distinct advantages and limitations in the context of measuring the isotopic enrichment of this compound.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of ions based on their mass-to-charge ratio (m/z).Detection of the nuclear spin properties of atomic nuclei in a magnetic field.
Information Provided Provides the distribution of isotopologues (molecules differing in the number of 13C atoms).Provides site-specific information on 13C incorporation (isotopomers).
Sensitivity High (picogram to femtogram range).Lower (microgram to milligram range).
Sample Requirement Low (micrograms).High (milligrams).
Derivatization May be required for GC-MS to improve volatility. LC-MS can often be performed without derivatization.Generally not required.
Data Analysis Requires correction for natural 13C abundance.Direct comparison of peak integrals for relative quantification.
Throughput High, especially with autosamplers.Lower, due to longer acquisition times.

Quantitative Performance Comparison

The following table summarizes typical performance metrics for the analysis of 13C-labeled aromatic compounds like this compound using Mass Spectrometry and NMR Spectroscopy.

ParameterMass Spectrometry (LC-MS/MS)Quantitative 13C NMR
Limit of Quantification (LOQ) 2 - 10 pg/mL for phenylboronic acids.[1]~1-5 µg/mL
**Linearity (R²) **> 0.99.[1]> 0.99
Precision (RSD) < 3%.[1]< 5%
Accuracy (% Recovery) 80 - 120%.[2]95 - 105%

Experimental Workflows

A critical aspect of choosing an analytical technique is understanding the experimental workflow. Below are diagrams illustrating the typical workflows for measuring isotopic enrichment using Mass Spectrometry and NMR Spectroscopy.

Mass_Spectrometry_Workflow cluster_MS Mass Spectrometry Workflow sample_prep Sample Preparation (Dissolution/Derivatization) chromatography Chromatographic Separation (LC or GC) sample_prep->chromatography Inject ionization Ionization (e.g., ESI) chromatography->ionization Elute mass_analysis Mass Analysis (m/z measurement) ionization->mass_analysis Accelerate & Separate data_analysis Data Analysis (Isotopologue Distribution) mass_analysis->data_analysis Detect

Figure 1. Mass Spectrometry Workflow

NMR_Spectroscopy_Workflow cluster_NMR NMR Spectroscopy Workflow sample_prep_nmr Sample Preparation (Dissolution in Deuterated Solvent) nmr_acquisition NMR Data Acquisition (13C Spectrum) sample_prep_nmr->nmr_acquisition Insert into Magnet data_processing Data Processing (Fourier Transform, Phasing) nmr_acquisition->data_processing FID Signal data_analysis_nmr Data Analysis (Peak Integration) data_processing->data_analysis_nmr Processed Spectrum Method_Selection_Logic start Start: Need to Measure Isotopic Enrichment sensitivity High Sensitivity Required? (Trace Analysis) start->sensitivity positional_info Positional Information (Isotopomer Analysis) Needed? sensitivity->positional_info No ms Use Mass Spectrometry (MS) sensitivity->ms Yes throughput High Throughput Needed? positional_info->throughput No nmr Use NMR Spectroscopy positional_info->nmr Yes throughput->ms Yes throughput->nmr No

References

Performance comparison of Phenylboronic acid-13C6 in different mass spectrometry platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in precise quantitative analysis, the choice of internal standard and mass spectrometry (MS) platform is paramount. Phenylboronic acid-13C6, a stable isotope-labeled (SIL) internal standard, represents the gold standard for the quantification of phenylboronic acid and its derivatives. Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, allowing it to compensate for variability throughout the analytical workflow.[1][2] This guide provides a comparative overview of the performance of this compound on two principal types of mass spectrometry platforms: Triple Quadrupole (QQQ) and High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems.

While direct comparative studies on this compound across multiple platforms are not extensively published, this guide synthesizes expected performance characteristics based on the established strengths of each technology and available data on the analysis of boronic acids.

Principle of Stable Isotope Dilution with this compound

The core advantage of using this compound lies in the stable isotope dilution (SID) technique. The SIL internal standard is added to samples at a known concentration at the earliest stage of sample preparation. Because it is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement.[1][2] The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate and precise quantification can be achieved.

cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Analyte Analyte (Phenylboronic Acid) LC Co-elution from LC Column Analyte->LC IS Internal Standard (this compound) IS->LC Spike Spike->Analyte Spike IS into sample MS Differential Detection by Mass (m/z) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quant Accurate Quantification Ratio->Quant Calibration Curve

Rationale for using a stable isotope-labeled internal standard.

Performance Comparison Across Mass Spectrometry Platforms

The selection of a mass spectrometry platform is often dictated by the specific requirements of the assay, such as the need for ultimate sensitivity for trace-level detection or the versatility to perform untargeted analysis.

Triple Quadrupole (QQQ) Mass Spectrometry: QQQ instruments are the workhorses of quantitative analysis. They operate in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. This targeted approach minimizes background noise, resulting in low limits of detection.

High-Resolution Mass Spectrometry (HRMS): HRMS platforms like Q-TOF and Orbitrap systems offer high mass resolution and mass accuracy. This allows the analyte to be distinguished from matrix interferences based on its exact mass. While historically less sensitive than QQQs in targeted mode, modern HRMS instruments have narrowed the gap and provide the added benefit of being able to perform retrospective data analysis and identify unknown compounds.

Table 1: Expected Performance Metrics for this compound
Performance MetricTriple Quadrupole (QQQ)HRMS (Q-TOF, Orbitrap)Rationale
Primary Mode Multiple Reaction Monitoring (MRM)Full Scan with Extracted Ion Chromatogram (XIC)QQQ is designed for targeted, high-sensitivity monitoring of specific ion transitions.
Sensitivity (LLOQ) Excellent (low pg/mL)[3]Very Good (mid-to-high pg/mL)MRM mode on a QQQ is exceptionally effective at filtering out noise, leading to superior signal-to-noise.[3]
**Linearity (R²) **> 0.99[4]> 0.99Both platforms demonstrate excellent linearity over several orders of magnitude when using a SIL-IS.
Selectivity ExcellentExceptionalMRM is highly selective. HRMS provides even greater selectivity by resolving the analyte from isobars.
Accuracy (% Bias) Typically within ±15%Typically within ±15%The use of a SIL-IS ensures high accuracy on both platforms by correcting for matrix effects.[1]
Precision (%RSD) < 15%[3]< 15%Both platforms achieve high precision, largely due to the correction provided by the SIL-IS.
Throughput HighModerate to HighQQQ methods are often faster due to targeted acquisition, making them ideal for high-throughput screening.
Versatility Targeted QuantitationQuantitative & Qualitative AnalysisHRMS can acquire full scan data, enabling retrospective analysis for unknowns.

Experimental Protocols

A robust and validated method is crucial for reliable results. The following is a representative protocol for the quantification of phenylboronic acid using this compound as an internal standard on an LC-MS/MS system.

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Separately prepare stock solutions of phenylboronic acid and this compound in a suitable solvent like methanol.

  • Working Standard Solutions: Serially dilute the phenylboronic acid stock solution to create a series of working standards for the calibration curve.

  • Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the this compound stock solution to a fixed concentration that will be added to all samples.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the sample (e.g., plasma, urine), add 20 µL of the internal standard spiking solution.

  • Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is typically suitable.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would run from 5% to 95% B over several minutes to ensure separation from matrix components.

  • MS System: A triple quadrupole or high-resolution mass spectrometer operating in negative electrospray ionization (ESI) mode is often effective for boronic acids.[4]

  • MRM Transitions (for QQQ):

    • Phenylboronic Acid: Determine the optimal precursor ion [M-H]⁻ and a stable product ion.

    • This compound: Determine the corresponding precursor ion [M+6-H]⁻ and its product ion.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 1. Pipette 100 µL Sample (Plasma, Urine, etc.) s2 2. Add 20 µL this compound (Internal Standard) s1->s2 s3 3. Add 400 µL Acetonitrile (Protein Precipitation) s2->s3 s4 4. Vortex & Centrifuge s3->s4 s5 5. Transfer Supernatant to Vial s4->s5 a1 6. Inject into LC-MS/MS System s5->a1 a2 7. Chromatographic Separation (C18 Column) a1->a2 a3 8. MS Detection (MRM or HRMS Scan) a2->a3 a4 9. Data Processing & Quantification a3->a4

Experimental workflow for quantitative analysis.

Conclusion and Recommendations

This compound is an essential tool for the accurate and precise quantification of phenylboronic acid and its analogs. The choice between a triple quadrupole and a high-resolution mass spectrometry platform depends on the specific goals of the research.

  • For high-throughput, targeted quantification where maximum sensitivity is required, a Triple Quadrupole (QQQ) mass spectrometer is the platform of choice. Its speed and sensitivity in MRM mode are unparalleled for routine analysis.

  • For complex matrices or research applications that may benefit from untargeted analysis and retrospective data mining, a High-Resolution Mass Spectrometry (HRMS) platform offers greater flexibility and analytical power, with quantitative performance that is now highly competitive with QQQs.

Regardless of the platform, the proper use of this compound as an internal standard is critical to mitigate analytical variability and ensure the generation of high-quality, reliable data in drug development and research.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Phenylboronic Acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive operational plan for the proper disposal of Phenylboronic acid-13C6, a stable isotope-labeled compound.

This compound is labeled with Carbon-13, a stable, non-radioactive isotope of carbon.[1][2][3] Consequently, it does not require the specialized handling and disposal protocols mandated for radioactive materials.[2][3] The disposal procedures for compounds enriched with stable isotopes are the same as those for their unenriched, or "unlabeled," counterparts.[1][2][3] Therefore, this compound waste should be managed as standard hazardous chemical waste, following the guidelines for Phenylboronic acid.

Hazard Profile and Safety Information

Based on the Safety Data Sheets (SDS) for the unlabeled parent compound, Phenylboronic acid, the following table summarizes its hazard classification and essential safety information. This data should be considered directly applicable to this compound.

ParameterGuidelineSource(s)
GHS Hazard Classification Acute Toxicity, Oral (Category 4)[4][5][6]
Signal Word Warning[4][7]
Hazard Statement H302: Harmful if swallowed[4][5][7]
Key Precautionary Statements P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant.[4][5][7]
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. For dusts, use a NIOSH-approved respirator.[8][9][10]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[5]
Storage Conditions Store in a cool, dry, well-ventilated place in a tightly closed container. Protect from moisture as the compound is hygroscopic.[5][6][8]

Detailed Experimental Protocol for Disposal

The following step-by-step procedure outlines the best practices for the safe disposal of this compound from a laboratory setting.

Step 1: Personal Protective Equipment (PPE) and Preparation Before handling any chemical waste, ensure you are wearing the appropriate PPE. This includes a lab coat, safety goggles with side-shields, and chemical-resistant gloves.[9] All waste handling and consolidation should ideally be performed inside a certified chemical fume hood to prevent inhalation of dust.[9]

Step 2: Waste Collection and Containerization

  • Container Selection : Use a container that is chemically compatible with this compound and any associated solvents. A clean, empty reagent bottle or a designated hazardous waste container is appropriate.[1]

  • For Solid Waste : Carefully sweep or transfer the solid this compound waste into the designated container. Avoid actions that could generate dust.[5][8][11]

  • For Contaminated Materials : Any items heavily contaminated with the compound, such as weigh boats, gloves, or absorbent pads, should also be placed in the sealed waste container.

  • Avoid Mixing : Do not mix this compound waste with incompatible chemicals.[7] It should be treated as a standalone waste stream unless part of a well-documented experimental mixture.[12]

Step 3: Waste Labeling Properly labeling the waste container is critical for safe handling and disposal by your institution's Environmental Health and Safety (EHS) department or a certified waste vendor.

  • Use a Hazardous Waste Tag : Affix your institution's official chemical waste tag to the container.

  • Identify Contents : Clearly write "Waste this compound." Do not use abbreviations or chemical formulas.[1] If the waste is a solution, list all components, including solvents and their approximate percentages.

  • Date the Container : Clearly mark the date when the first piece of waste was added to the container.[1]

Step 4: Temporary Storage (Satellite Accumulation) All laboratories generating hazardous waste must have a designated Satellite Accumulation Area (SAA).[1]

  • Secure Storage : Store the sealed waste container in your lab's designated SAA. Ensure the container is securely closed and stored in a location where it cannot be easily knocked over.[1]

  • Segregation : Store the container away from incompatible materials.[1]

Step 5: Final Disposal

  • Arrange for Pickup : Once the container is full or you have finished the project generating the waste, arrange for pickup by your institution's EHS department or a licensed professional waste disposal service.[13]

  • Regulatory Compliance : Waste must be disposed of in accordance with all local, state, and federal regulations.[7] Never dispose of this compound down the drain or in the regular trash.[5][11]

Spill Management Protocol

In the event of a spill, follow these steps to ensure safety and proper cleanup.

  • Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate area and ensure the space is well-ventilated.[14]

  • Wear Appropriate PPE : Before attempting to clean the spill, don the required PPE, including a respirator if dust was generated.[14]

  • Containment : Prevent the spill from spreading.[14]

  • Cleanup : For a solid spill, carefully sweep or scoop up the material to avoid creating dust and place it into a labeled container for hazardous waste disposal.[5][14]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent or detergent and water.[14] All cleanup materials should be disposed of as hazardous waste.

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste.

G Workflow for this compound Disposal A Waste Generation (this compound) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in Compatible Container B->C D Is the waste mixed with other chemicals? C->D E Label Container: 'Waste this compound' D->E No F Label Container with All Components and Percentages D->F Yes G Store Sealed Container in Satellite Accumulation Area E->G F->G H Arrange for Pickup by Certified Waste Vendor G->H I Final Disposal in Accordance with Regulations H->I

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Phenylboronic Acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling Phenylboronic acid-13C6. The following procedures are based on established safety protocols for phenylboronic acid and are intended for use by trained research, scientific, and drug development professionals. While the isotopic labeling with Carbon-13 does not significantly alter the chemical's reactivity or hazards, all handling should be performed with the assumption that it carries the same risks as the unlabeled compound.

Hazard Identification and Personal Protective Equipment (PPE)

Phenylboronic acid is classified as harmful if swallowed and can cause skin and eye irritation.[1] It is also hygroscopic, meaning it readily absorbs moisture from the air.[2][3] Adherence to proper PPE protocols is mandatory to ensure personal safety.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US)[1][2][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[5] A complete lab coat or chemical-resistant suit is required.[1][4]EN 374 (EU)[5][6]
Respiratory Protection For nuisance exposures or dust formation, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection or in the case of exceeding exposure limits, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator is recommended.[1][4]NIOSH (US) or EN 143/149 (EU)[6]

Note: Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[4] Wash hands thoroughly after handling.[1][4]

Handling and Storage Protocols

Safe handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Table 2: Handling and Storage Guidelines

AspectProcedure
Handling Work in a well-ventilated area, preferably inside a chemical fume hood.[6][7] Avoid the formation and inhalation of dust and aerosols.[1][4][6] Do not eat, drink, or smoke in the handling area.[1][2]
Storage Store in a cool, dry, and well-ventilated place.[1][2][4][6] Keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.[1][2][4]
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

Experimental Workflow

The following diagram outlines the standard operational workflow for handling this compound from receipt to disposal.

Operational Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Receive Chemical & Verify Integrity b Review Safety Data Sheet (SDS) a->b c Don Appropriate PPE b->c d Work in a Fume Hood c->d e Weigh and Prepare for Reaction d->e f Perform Experiment e->f g Decontaminate Work Area f->g h Segregate Waste g->h i Dispose of Waste via Licensed Contractor h->i

Operational Workflow for this compound

Spill and Disposal Plan

A clear and concise plan for managing spills and waste is crucial for maintaining laboratory safety and environmental compliance.

Table 3: Spill and Disposal Procedures

Procedure TypeAction
Spill Cleanup In case of a spill, evacuate the area and ensure adequate ventilation.[1] Wear appropriate PPE, including respiratory protection.[1][4] Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][2][4]
Waste Disposal Dispose of this compound and any contaminated materials as hazardous waste.[3] This should be done through a licensed disposal company.[4] Do not allow the product to enter drains.[1][4] Contaminated packaging should be handled in the same manner as the substance itself.[3]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 4: First Aid Procedures

Exposure RouteFirst Aid Action
In case of eye contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2][8] Seek medical attention.[2][8]
In case of skin contact Wash off immediately with soap and plenty of water for at least 15 minutes.[2][4] If skin irritation persists, consult a physician.[2]
If inhaled Move the person to fresh air. If breathing is difficult, give oxygen.[8] If not breathing, give artificial respiration.[2][4] Seek medical attention.[2][4][8]
If swallowed Rinse mouth with water.[2][4] Do NOT induce vomiting.[8] Call a physician or poison control center immediately.[2]

This document is intended to provide essential guidance. Always refer to the full Safety Data Sheet (SDS) for complete information and perform a thorough risk assessment before beginning any work with this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.